5-Hydroxy-2-methoxyphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRDJBWONYWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660533 | |
| Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-43-2 | |
| Record name | (5-Hydroxy-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic acid (CAS: 1072952-43-2)
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-2-methoxyphenylboronic acid, a key building block in modern synthetic chemistry. With a confirmed CAS number of 1072952-43-2, this bifunctional organoboron reagent is of significant interest to researchers in medicinal chemistry and materials science due to its utility in palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, provides a plausible, expertly-derived synthesis protocol, and outlines a detailed methodology for its application in the renowned Suzuki-Miyaura coupling reaction. The guide is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding for its intended audience of scientific professionals.
Introduction and Compound Profile
This compound is a substituted arylboronic acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a hydroxyl and a methoxy group on the phenyl ring, allows for the introduction of this specific, electronically rich moiety into complex molecular architectures. These functional groups can significantly influence the physicochemical properties of a target molecule, including its solubility, lipophilicity, and potential for hydrogen bonding, which are critical parameters in drug design.
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create biaryl and heteroaryl structures, which are common motifs in biologically active compounds.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1072952-43-2 | [1][2][3] |
| Molecular Formula | C₇H₉BO₄ | [1] |
| Molecular Weight | 167.96 g/mol | [2] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis of this compound: A Plausible Protocol
While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, a robust and widely adopted method for the synthesis of hydroxyphenylboronic acids can be expertly adapted. The following protocol is based on the general principle of protection of the reactive hydroxyl group, followed by a lithiation-borylation sequence, and subsequent deprotection. A plausible starting material for this synthesis is 4-bromo-2-methoxyphenol.
Rationale for the Synthetic Strategy
The phenolic hydroxyl group is acidic and will react with the organolithium reagent required for the borylation step. Therefore, it is essential to protect this group before attempting the lithium-halogen exchange. A suitable protecting group should be stable to the reaction conditions and easily removable at the end of the synthesis. Following protection, a lithium-halogen exchange is performed, and the resulting aryllithium species is trapped with a borate ester to form the boronic ester. Finally, deprotection and hydrolysis yield the desired boronic acid.
Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane, add a base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Lithiation and Borylation
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Hydrolysis
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Stir the mixture vigorously for a few hours to facilitate both the hydrolysis of the borate ester and the removal of the TBDMS protecting group.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, and it represents the primary application of this compound.[4] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[5]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic properties of the substituents on the phenylboronic acid can influence the rate-determining transmetalation step. The electron-donating nature of the hydroxyl and methoxy groups in this compound is expected to enhance its nucleophilicity, potentially leading to increased reaction rates and higher yields compared to unsubstituted or electron-deficient phenylboronic acids.
Generic Protocol for Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol that can be adapted for the use of this compound in a Suzuki-Miyaura coupling reaction with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature offers opportunities for further synthetic transformations, making it a key building block in the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-2-methoxyphenylboronic acid, a key organoboron compound, is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a hydroxyl and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are highly valuable in the construction of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application in cross-coupling reactions, and insights into its relevance in medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is fundamental to its effective application in a laboratory setting. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its key identifiers and known characteristics. The properties of structurally similar compounds, such as 2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid, are also provided for comparative context.
| Property | This compound | 2-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid |
| CAS Number | 1072952-43-2[1] | 5720-06-9[2] | 5720-07-0 |
| Molecular Formula | C₇H₉BO₄[1] | C₇H₉BO₃[2] | C₇H₉BO₃ |
| Molecular Weight | 167.96 g/mol [1] | 151.96 g/mol [2] | 151.96 g/mol |
| Appearance | Off-white to light yellow solid[3] | White to off-white crystalline solid[4] | White to light beige crystalline powder |
| Melting Point | Data not available | 106-111 °C[4] | 204-206 °C |
| Solubility | Data not available | Insoluble in water[5] | Data not available |
| Stability | Stable under recommended storage conditions; avoid moisture.[6] | Stable under normal conditions.[7] | Stable under normal conditions. |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[3] | Keep in a dark place, sealed in dry, room temperature.[8] | Room temperature. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl protons of the boronic acid and the phenol. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton will be a broad singlet, and its chemical shift will be sensitive to solvent and concentration. The boronic acid protons will also present as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the hydroxyl and methoxy groups. The carbon of the methoxy group will resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibrations of the phenolic hydroxyl and the boronic acid groups. The C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the methoxy group and the phenolic hydroxyl group are also expected.
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by hydrolysis. A plausible synthetic route to this compound is outlined below.
Experimental Protocol:
A general procedure for the synthesis of a hydroxyphenylboronic acid, adapted from known methods, is as follows:
-
Protection of the Phenolic Hydroxyl Group: The starting material, a bromophenol, is protected to prevent interference from the acidic proton during the Grignard reaction. Common protecting groups include benzyl or silyl ethers.
-
Formation of the Grignard Reagent: The protected bromophenol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent is then added dropwise to a cooled solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF.
-
Hydrolysis and Deprotection: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid. This step also serves to remove the protecting group from the phenolic hydroxyl, yielding the final product, this compound.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[9] The presence of both an electron-donating methoxy group and a hydroxyl group on this compound can influence its reactivity in these transformations.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
The following is a general protocol that can be adapted for the use of this compound in a Suzuki-Miyaura reaction.[10]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (such as dioxane, toluene, or DMF) and water.
-
Inert Atmosphere: The reaction vessel is then purged with an inert gas, such as nitrogen or argon.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.
Relevance in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities.[11] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a feature that is exploited in the design of enzyme inhibitors and sensors.
The 5-hydroxy-2-methoxyphenyl scaffold is a common structural motif in many biologically active compounds. The ability to introduce this fragment into molecules using Suzuki-Miyaura coupling makes this compound a valuable tool for drug discovery and development.[12] The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, and their positions on the phenyl ring can be crucial for modulating the potency and selectivity of a drug candidate.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Material Safety Data Sheet (MSDS) before use.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere to prevent degradation.[3][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant potential in the fields of medicinal chemistry and materials science. Its unique structural features and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important building block for the construction of complex molecular architectures. While some of its physical properties are not yet fully characterized in the public domain, this guide provides a comprehensive overview of its known characteristics, a plausible synthetic strategy, and general protocols for its application, serving as a valuable resource for researchers in the chemical sciences.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1072952-43-2 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. 5720-06-9|2-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic Acid: A Keystone Reagent in Modern Organic Synthesis
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. Among the myriad of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon bonds. Central to many of these transformations is the boronic acid functional group, and specifically, substituted phenylboronic acids which serve as versatile and highly valuable building blocks.
This guide provides an in-depth technical overview of 5-Hydroxy-2-methoxyphenylboronic acid (CAS No: 1072952-43-2), a reagent of increasing interest.[1] Its unique substitution pattern, featuring both a hydroxyl and a methoxy group on the phenyl ring, offers a nuanced electronic profile that can be strategically exploited in the synthesis of novel compounds. The presence of these functional groups not only influences the reactivity of the boronic acid in key reactions like the Suzuki-Miyaura coupling but also provides handles for further molecular elaboration, making it a powerful tool in the medicinal chemist's arsenal for modulating the physicochemical and pharmacological properties of lead compounds.[1][2]
This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive examination of the compound's properties, a representative synthesis protocol, and a detailed exploration of its application in the Suzuki-Miyaura cross-coupling reaction—a transformation that has revolutionized the synthesis of biaryl and heteroaryl structures prevalent in many biologically active molecules.[1][2]
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. While comprehensive experimental data for this compound is not extensively published, key properties can be compiled from supplier safety data sheets and chemical databases.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Comment |
| CAS Number | 1072952-43-2 | [1] |
| Molecular Formula | C₇H₉BO₄ | [1] |
| Molecular Weight | 167.96 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General observation for phenylboronic acids |
| Purity | ≥97% (Commercially available) | Supplier dependent |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMF) | Inferred from related structures |
| Storage | Store at room temperature in a dry place, away from moisture | [3] |
Note on Stability and Handling: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form boroxines (cyclic anhydrides). Therefore, it is crucial to store this compound in a tightly sealed container in a desiccator or under an inert atmosphere.[3] When handling, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Representative Protocol
Conceptual Workflow for Synthesis
The synthesis can be logically broken down into four key stages: protection of the starting material, formation of an organometallic intermediate, borylation, and finally, deprotection to yield the target compound.
Caption: Representative synthesis workflow for a hydroxyphenylboronic acid.
Step-by-Step Experimental Protocol (Representative)
This protocol is illustrative and based on general procedures for the synthesis of similar compounds. Optimization of reaction conditions may be necessary.
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 5-bromo-2-methoxyphenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable protecting group precursor (e.g., tert-butyldimethylsilyl chloride (TBDMSCl), 1.1 eq) and an appropriate base (e.g., imidazole or triethylamine, 1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the protected intermediate.
Causality Insight: The hydroxyl group is protected to prevent it from interfering with the formation of the highly reactive organometallic intermediate in the subsequent step. The choice of protecting group is critical; it must be stable to the reaction conditions for the borylation and easily removable in the final step.
Step 2: Formation of the Grignard Reagent and Borylation
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a solution of the protected 5-bromo-2-methoxyphenol (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. A small crystal of iodine may be added to activate the magnesium.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
Causality Insight: The Grignard reagent is a powerful nucleophile that attacks the electrophilic boron atom of the triisopropyl borate. This step forms the crucial carbon-boron bond. The reaction is performed at low temperature to control its exothermicity and prevent side reactions.
Step 3: Hydrolysis and Deprotection
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
Stir the mixture vigorously. The acidic conditions will hydrolyze the borate ester and cleave the protecting group (if acid-labile).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 4: Purification
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the final product, this compound.
Self-Validating System: Throughout this protocol, the progress of each step should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the complete conversion of the starting material before proceeding to the next step. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful method for the synthesis of biaryls and other conjugated systems.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation: The boronic acid (Ar'-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
General Protocol for a Suzuki-Miyaura Coupling Reaction
The following is a general protocol for the coupling of this compound with an aryl halide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the mixture to a temperature between 80-110 °C and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Expertise & Experience: The choice of catalyst, ligand, base, and solvent system is crucial for the success of a Suzuki-Miyaura coupling and often requires optimization for specific substrates. The electron-donating methoxy group and the potentially coordinating hydroxyl group on this compound can influence the rate of transmetalation. For challenging couplings, the use of more sophisticated palladium catalysts with specialized phosphine ligands may be necessary to achieve high yields.
Spectroscopic Characterization
Note: The data presented below should be used as a guide. Experimental verification is essential for confirming the structure and purity of a synthesized compound.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 1H | Ar-H |
| ~6.6-6.8 | m | 2H | Ar-H |
| ~5.0-6.0 | br s | 2H | -B(OH)₂ |
| ~4.5-5.5 | br s | 1H | Ar-OH |
| ~3.8 | s | 3H | -OCH₃ |
Solvent: CDCl₃. Prediction tool: ChemDraw.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 | O-H stretch (broad, H-bonded) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic) |
| 1380-1320 | B-O stretch |
| 1250-1200 | C-O stretch (aryl ether) |
Conclusion and Future Outlook
This compound stands as a valuable and strategically important building block in modern organic synthesis. Its utility, primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient introduction of a uniquely functionalized phenyl ring into complex molecular scaffolds. This capability is of particular significance in the field of drug discovery, where the subtle modulation of electronic and steric properties can have a profound impact on the biological activity and pharmacokinetic profile of a molecule.
While the full experimental characterization of this specific boronic acid is not yet widely disseminated in the public domain, the established reactivity of related phenylboronic acids provides a strong foundation for its application. As the demand for novel, structurally diverse chemical entities continues to grow, it is anticipated that reagents such as this compound will play an increasingly prominent role in the synthesis of the next generation of pharmaceuticals and advanced materials. Further research into its synthesis, characterization, and application in other cross-coupling reactions will undoubtedly continue to expand its utility and solidify its position as a key tool for chemical innovation.
References
An In-Depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-2-methoxyphenylboronic acid, a valuable reagent in modern organic synthesis. With a molecular weight of 167.96 g/mol , this organoboron compound is a key building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document delves into its physicochemical properties, outlines a plausible synthetic approach, and explores its primary application in Suzuki-Miyaura cross-coupling. Mechanistic insights, detailed experimental protocols for analogous systems, and a discussion on safety and handling are provided to equip researchers with the necessary knowledge for its effective utilization. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes information from closely related structures to offer a robust framework for its application in research and development.
Introduction
This compound, with the chemical formula C₇H₉BO₄, belongs to the versatile class of arylboronic acids.[1] These compounds have become indispensable tools in synthetic organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The unique substitution pattern of this compound, featuring both a hydroxyl and a methoxy group on the phenyl ring, offers distinct electronic and steric properties that can be strategically exploited in the synthesis of novel compounds. The electron-donating nature of the methoxy group and the potential for hydrogen bonding from the hydroxyl group can influence the reactivity and selectivity of its coupling reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in experimental design. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₄ | [1] |
| Molecular Weight | 167.96 g/mol | [1] |
| CAS Number | 1072952-43-2 | |
| Appearance | Typically a white to off-white solid | General knowledge for arylboronic acids |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone. | General knowledge for arylboronic acids |
Synthesis of this compound: A Generalized Approach
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Illustrative Experimental Protocol
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of 4-bromo-2-methoxyphenol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C and add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.
Step 2: Lithiation and Borylation
-
Dissolve the protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
To this solution, add a trialkyl borate (e.g., triisopropyl borate, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir vigorously for 1-2 hours to effect both hydrolysis of the borate ester and cleavage of the protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
General Reaction Scheme
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The presence of electron-donating groups, such as the methoxy group in this compound, can enhance the rate of transmetalation.[4]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the new C-C bond of the biaryl product, regenerating the palladium(0) catalyst.
The ortho-methoxy group may also play a role in the reaction mechanism through chelation with the palladium center, which can influence the regioselectivity and efficiency of the coupling.[5][6]
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid. This protocol should be considered a starting point and will likely require optimization for specific substrates. [4][7]
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Characterization (Predicted Data)
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.7-6.9 | dd | 1H | Ar-H |
| ~6.6-6.8 | d | 1H | Ar-H |
| ~5.0-6.0 | br s | 2H | B(OH)₂ |
| ~3.8 | s | 3H | -OCH₃ |
| ~9.0 | br s | 1H | Ar-OH |
Solvent: DMSO-d₆
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | Ar-C-O |
| ~150-155 | Ar-C-O |
| ~120-125 | Ar-C-B |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~105-110 | Ar-CH |
| ~55 | -OCH₃ |
Solvent: DMSO-d₆
Table 4: Predicted Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (B(OH)₂ and Ar-OH) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| 1380-1320 | Strong | B-O stretch |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers opportunities for fine-tuning molecular properties in drug discovery and materials science. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging established principles and protocols for analogous compounds. As with any synthetic endeavor, careful optimization of reaction conditions is key to achieving successful outcomes.
References
- 1. This compound CAS#: 1072952-43-2 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
An In-depth Technical Guide to the Synthesis of 5-Hydroxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methoxyphenylboronic acid is a valuable bifunctional organic building block, pivotal in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring both a nucleophilic hydroxyl group and a methoxy group ortho to the boronic acid moiety, offers significant opportunities for the synthesis of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of a robust and strategically sound pathway for the synthesis of this compound, delving into the mechanistic rationale behind the chosen synthetic route, detailed experimental protocols, and methods for purification and characterization.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with a broad tolerance for various functional groups.[1] The specific arrangement of substituents on the phenyl ring profoundly influences the reactivity and utility of these compounds. This compound, in particular, is a sought-after intermediate due to the presence of both a hydroxyl and a methoxy group. These functionalities can modulate the physicochemical properties of target molecules, such as solubility and metabolic stability, and can participate in crucial binding interactions with biological targets.[2] This makes it a key component in the synthesis of kinase inhibitors and other biologically active compounds.[2]
Strategic Synthesis Pathway: A Two-pronged Approach
The synthesis of this compound can be approached through two primary strategic disconnections, both leveraging well-established organometallic transformations. The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.
-
Directed ortho-Metalation (DoM) of a Protected 4-Methoxyphenol: This strategy capitalizes on the ability of the methoxy group to direct deprotonation to the adjacent ortho-position.
-
Halogen-Metal Exchange of a Brominated Precursor: This approach utilizes a readily available brominated phenol derivative, which is converted to the corresponding organometallic species before borylation.
This guide will focus on the halogen-metal exchange pathway, as it often provides a more direct and scalable route to the target molecule, commencing from the commercially available 5-bromo-2-methoxyphenol.
Mechanistic Insights: The Halogen-Metal Exchange and Borylation Cascade
The core of this synthetic strategy lies in a two-step sequence: the initial halogen-metal exchange, followed by the electrophilic trapping of the resulting organometallic intermediate with a borate ester.[3][4]
Step 1: Halogen-Metal Exchange
The reaction is initiated by treating the protected 5-bromo-2-methoxyphenol with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[5] This process involves the exchange of the bromine atom for a lithium atom, forming a highly reactive aryllithium intermediate. The reaction is kinetically controlled and proceeds rapidly due to the favorable thermodynamics of forming the more stable aryllithium species.[3]
Step 2: Borylation
The freshly generated aryllithium species is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester, forming a boronate complex.
Step 3: Hydrolysis
Finally, acidic workup of the boronate complex leads to hydrolysis, yielding the desired boronic acid. This step also facilitates the removal of any acid-labile protecting groups that may have been installed on the phenolic hydroxyl group.
The overall transformation is depicted in the following workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound, starting from 5-bromo-2-methoxyphenol.
Part 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The acidic proton of the hydroxyl group would quench the organolithium reagent in the subsequent step. Therefore, protection is essential. A methoxymethyl (MOM) ether is a suitable protecting group as it is stable to the strongly basic conditions of the halogen-metal exchange and can be readily cleaved under acidic conditions during the final work-up.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2-methoxyphenol | 203.04 | 10.15 g | 50.0 mmol |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 4.43 g (3.8 mL) | 55.0 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 8.40 g (11.3 mL) | 65.0 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-methoxyphenol (10.15 g, 50.0 mmol) and dissolve in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (11.3 mL, 65.0 mmol) dropwise to the stirred solution.
-
Slowly add chloromethyl methyl ether (3.8 mL, 55.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-bromo-4-methoxy-2-(methoxymethoxy)benzene. This intermediate is often used in the next step without further purification.
Part 2: Halogen-Metal Exchange and Borylation
-
Rationale: This is the key C-B bond-forming step. The reaction must be carried out under strictly anhydrous conditions at low temperatures to ensure the stability of the aryllithium intermediate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-4-methoxy-2-(methoxymethoxy)benzene | 247.09 | (from previous step) | ~50.0 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22.0 mL | 55.0 mmol |
| Triisopropyl borate | 188.08 | 12.2 g (14.0 mL) | 65.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |
| 2 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Transfer the crude protected bromophenol to a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere.
-
Dissolve the intermediate in anhydrous tetrahydrofuran (250 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 22.0 mL, 55.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (14.0 mL, 65.0 mmol) in anhydrous THF (50 mL).
-
Add the triisopropyl borate solution dropwise to the aryllithium solution at -78 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2). This step also serves to deprotect the MOM group.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
Purification:
Crude arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. A common and effective method for purification is recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or water/acetonitrile.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the target molecule. Predicted spectral data can serve as a useful reference.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
Predicted ¹H NMR Data (in a suitable deuterated solvent):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 1H | Ar-H |
| ~6.8-7.0 | m | 2H | Ar-H |
| ~3.8 | s | 3H | -OCH₃ |
| ~5.0-6.0 | br s | 2H | -B(OH)₂ |
| ~8.0-9.0 | br s | 1H | Ar-OH |
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures.[7] The general protocol for a Suzuki-Miyaura coupling reaction is as follows:
Caption: A schematic representation of a Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol:
-
In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture (typically 80-100 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Perform an aqueous work-up, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Conclusion
The synthesis of this compound via the halogen-metal exchange of a protected 5-bromo-2-methoxyphenol is a reliable and efficient strategy for accessing this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are crucial for achieving high yields and purity. The versatility of the final product in Suzuki-Miyaura cross-coupling reactions underscores its importance in the ongoing development of new pharmaceuticals and other functional organic materials.
References
An In-depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5-Hydroxy-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a robust synthetic route, methods for purification and characterization, and explores its application in the construction of complex molecular architectures relevant to drug discovery.
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have emerged from a niche area of organoboron chemistry to become indispensable tools in modern drug discovery.[1][2][3] Initially, there was some apprehension regarding the potential toxicity of boron-containing compounds, but this has been largely dispelled, particularly with the clinical success of drugs like the proteasome inhibitor bortezomib.[1][4] The unique electronic properties of the boronic acid group, its stability, and its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented its importance.[2][5]
The introduction of a boronic acid moiety into a molecule can significantly alter its physicochemical and pharmacokinetic properties, often leading to improved selectivity and bioactivity.[1][4] These compounds are versatile building blocks that enable the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery pipeline.[2][5] this compound, with its specific substitution pattern, offers a unique scaffold for the synthesis of novel therapeutic agents. The presence of the hydroxyl and methoxy groups provides opportunities for further functionalization and can influence interactions with biological targets.
Synthesis of this compound
Physicochemical Properties
| Property | Value |
| CAS Number | 1072952-43-2 |
| Molecular Formula | C₇H₉BO₄ |
| Molecular Weight | 167.96 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO |
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxyphenyl acetate
This initial step protects the phenolic hydroxyl group as an acetate ester, preventing it from interfering with the subsequent bromination and lithiation steps.
-
Materials:
-
o-Methoxyphenol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of o-methoxyphenol in dichloromethane, add acetic anhydride.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxyphenyl acetate.
-
Step 2: Synthesis of 5-Bromo-2-methoxyphenyl acetate
This step introduces a bromine atom at the desired position on the aromatic ring, which is essential for the subsequent lithiation-borylation.
-
Materials:
-
2-Methoxyphenyl acetate
-
Iron powder (catalyst)
-
Bromine
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Procedure: [2]
-
In a flask equipped with a dropping funnel and a stirrer, dissolve 2-methoxyphenyl acetate in DMF and add a catalytic amount of iron powder.
-
Heat the mixture to 70-80 °C.
-
Slowly add bromine dropwise to the reaction mixture.
-
Maintain the temperature and stir for 5 hours.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5-bromo-2-methoxyphenyl acetate.
-
Step 3: Synthesis of 5-Bromo-2-methoxyphenol
Deprotection of the acetate group reveals the free hydroxyl, yielding the key intermediate for the final step.
-
Materials:
-
5-Bromo-2-methoxyphenyl acetate
-
Sodium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve 5-bromo-2-methoxyphenyl acetate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield 5-bromo-2-methoxyphenol. A published synthesis of this compound reports a reddish oil with a 90% yield.[1]
-
Step 4: Synthesis of this compound
This is the final and most critical step, involving a lithium-halogen exchange followed by borylation. The hydroxyl group must be protected in situ or prior to this step to prevent interference with the organolithium reagent. A common strategy is to use an additional equivalent of the organolithium reagent to deprotonate the phenol.
-
Materials:
-
5-Bromo-2-methoxyphenol
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-methoxyphenol in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the hydroxyl group, and the second performs the lithium-halogen exchange.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl protons of the boronic acid and the phenol.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | br s | 1H | Ar-OH |
| ~8.0 | br s | 2H | -B(OH)₂ |
| ~7.0-7.2 | m | 2H | Ar-H |
| ~6.8 | m | 1H | Ar-H |
| 3.75 | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the boron atom typically being deshielded.
| Chemical Shift (ppm) | Assignment |
| ~155-160 | Ar-C-O |
| ~145-150 | Ar-C-O |
| ~125-130 | Ar-C-B |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~105-110 | Ar-CH |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H and B-O bonds.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 | O-H stretching (broad, from -B(OH)₂ and Ar-OH) |
| ~3000 | C-H stretching (aromatic) |
| 1300-1400 | B-O stretching |
| 1200-1300 | C-O stretching (aryl ether) |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound.
| Technique | Expected m/z |
| ESI-MS (-) | [M-H]⁻ at 167.05 |
| HRMS (ESI-) | Calculated for C₇H₈BO₄⁻: 167.0510, Found: within ± 5 ppm |
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[4] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[4]
General Suzuki-Miyaura Coupling Protocol
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
-
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for several hours, monitoring completion by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. The synthetic route detailed in this guide, based on established chemical principles, provides a clear pathway for its preparation. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, enabling the exploration of novel chemical space in the quest for new therapeutic agents. As the demand for sophisticated and diverse molecular scaffolds continues to grow, the importance of functionalized boronic acids like this compound will undoubtedly increase.
References
- 1. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 2. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 5. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy-2-methoxyphenylboronic acid literature review
An In-Depth Technical Guide to 5-Hydroxy-2-methoxyphenylboronic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's synthesis, core physicochemical properties, and its critical applications in modern organic and medicinal chemistry, with a focus on field-proven insights and the causality behind experimental choices.
Introduction: The Strategic Value of a Substituted Phenylboronic Acid
Phenylboronic acids (PBAs) are a cornerstone of modern synthetic chemistry, prized for their versatility, stability, and relatively low toxicity.[1][2] Their most prominent role is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds with exceptional precision.[3][4] This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[5][6]
Within this vital class of reagents, this compound (CAS: 1072952-43-2) emerges as a particularly valuable building block. Its unique substitution pattern—a hydroxyl group and a methoxy group positioned para and ortho to the boronic acid moiety, respectively—offers distinct advantages. These functional groups provide handles for further chemical modification and can significantly influence the electronic properties of the molecule, modulating its reactivity and the physicochemical properties of its derivatives, such as solubility and biological target engagement.[1][7] This guide provides an in-depth exploration of this reagent, from its synthesis to its strategic deployment in complex synthetic workflows.
Core Physicochemical & Structural Data
A thorough understanding of a reagent's fundamental properties is paramount for its effective use. The key data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1072952-43-2 | [8][9][10] |
| Molecular Formula | C₇H₉BO₄ | [8][9] |
| Molecular Weight | 167.96 g/mol | [8][9] |
| Appearance | Typically a white to off-white solid | [11] |
| Purity | ≥97% (Typical commercial grade) | [8] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMF) | [11] |
| Storage | Room temperature, in a dry, inert atmosphere | [10] |
Synthesis of Arylboronic Acids: A Validated Protocol
The synthesis of arylboronic acids is a well-established process in organic chemistry. One of the most common and reliable methods involves the reaction of an aryl organometallic intermediate (such as a Grignard or organolithium reagent) with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[2][12] The phenolic hydroxyl group is acidic and incompatible with the highly basic organometallic reagents, necessitating a protection strategy prior to the borylation step.
Diagram: General Synthesis Workflow
Caption: General workflow for arylboronic acid synthesis.
Step-by-Step Synthesis Protocol
This protocol is a representative methodology adapted from established procedures for preparing hydroxyphenylboronic acids.[11][12]
Step 1: Protection of the Phenolic Hydroxyl Group
-
Rationale: The acidic proton of the phenol would quench the Grignard or organolithium reagent. Protection, for instance as a tert-butyldimethylsilyl (TBDMS) ether, is essential.
-
Dissolve the starting material (e.g., 4-bromo-2-methoxyphenol, 1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).
-
Add imidazole (1.5 equiv.) followed by the dropwise addition of TBDMS-Cl (1.2 equiv.).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until completion.
-
Quench with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the protected bromophenol, which can often be used without further purification.
Step 2: Grignard Reagent Formation and Borylation
-
Rationale: The Grignard reagent converts the electrophilic aryl bromide into a potent nucleophile. The subsequent reaction with a borate ester at very low temperatures prevents side reactions.
-
To a flame-dried, three-necked flask containing magnesium turnings (1.2 equiv.) under argon, add a small crystal of iodine (as an initiator).
-
Add a solution of the protected bromophenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.5 equiv.) dropwise, ensuring the internal temperature remains below -60 °C.
-
Allow the mixture to warm slowly to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Rationale: Acidic workup hydrolyzes the borate ester to the boronic acid and simultaneously removes the acid-labile silyl protecting group.
-
Cool the reaction mixture to 0 °C and slowly quench by adding 2M aqueous HCl.
-
Stir vigorously for 1-2 hours until both hydrolysis and deprotection are complete (monitored by TLC).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
Key Applications in Synthesis and Drug Discovery
The utility of this compound is most pronounced in the construction of biaryl and heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry and materials science.[11]
The Suzuki-Miyaura Cross-Coupling Reaction
This is arguably the most important application of boronic acids.[13] The reaction creates a C-C bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[4][14]
The reaction proceeds through a well-defined catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic "ate" complex.[4][14] This is the causality behind the mandatory presence of a base in the reaction.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[15]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or DMA.[15][16] The choice of solvent is critical for solubilizing all components and influencing reaction kinetics.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[16]
Building Block in Medicinal Chemistry and Drug Discovery
The 5-hydroxy-2-methoxyphenyl motif is a valuable scaffold in drug design.
-
Modulation of Pharmacokinetics: The methoxy group is often metabolically stable and can improve oral bioavailability. The hydroxyl group provides a site for hydrogen bonding, which can enhance binding affinity to biological targets, or it can be a point for conjugation or prodrug strategies.[1][17]
-
Targeted Therapies: Boronic acids themselves can act as inhibitors of specific enzymes, most notably proteases, by forming a reversible covalent bond with a catalytic serine or threonine residue.[2] While this compound is primarily used as a structural building block, its boronic acid moiety has inherent potential for direct biological interaction.[5]
-
Sensor Technology: Phenylboronic acids are known to reversibly bind with diols, a property exploited in the development of glucose sensors.[17][18] The specific electronic tuning provided by the hydroxy and methoxy substituents can modulate this binding affinity, opening avenues for its use in developing specialized biosensors.[17]
Caption: Key application areas for the title compound.
Spectroscopic Profile (Predicted)
Experimental spectral data is best obtained from a Certificate of Analysis for a specific batch. However, a predicted profile based on the known structure provides a valuable reference for characterization.
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-7.5 ppm), likely exhibiting doublet and doublet-of-doublets splitting patterns. - Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm corresponding to the -OCH₃ group. - Hydroxyl Protons: A broad singlet for the phenolic -OH (variable shift, ~5-9 ppm) and two broad singlets for the boronic acid -B(OH)₂ protons (can exchange with D₂O). |
| ¹³C NMR | - Aromatic Carbons: 6 signals in the aromatic region (~110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield. The carbon attached to the boron (C-B) will also have a characteristic shift. - Methoxy Carbon: A signal around 55-60 ppm for the -OCH₃ carbon. |
| Mass Spec (HRMS) | - Molecular Ion [M+H]⁺: Expected m/z value of 169.0666 for the C₇H₁₀BO₄⁺ species. - Fragmentation: Potential loss of water (-18) and other characteristic fragments. |
Conclusion
This compound is more than just a reagent; it is a strategic tool for molecular construction. Its pre-installed functional handles and well-defined electronic properties make it an exceptionally versatile building block for creating novel compounds with tailored properties. Its primary application in Suzuki-Miyaura coupling provides a reliable pathway to complex biaryl structures that are central to pharmaceutical and materials science innovation. As the demand for sophisticated molecular architectures continues to grow, the importance of well-designed, functionalized reagents like this compound will only increase.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. This compound CAS#: 1072952-43-2 [amp.chemicalbook.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. escholarship.org [escholarship.org]
- 16. benchchem.com [benchchem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic Data for 5-Hydroxy-2-methoxyphenylboronic Acid: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-2-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established principles and comparative data from structurally related molecules to provide a robust analytical framework.
Introduction
This compound (C₇H₉BO₄, Molar Mass: 167.96 g/mol ) is a bifunctional aromatic compound containing a boronic acid moiety, a hydroxyl group, and a methoxy group.[1][2] This substitution pattern makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions and as a sensor for carbohydrates and other diol-containing molecules. Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for understanding its reactivity. This guide will delve into the expected spectroscopic signatures of this molecule and the rationale behind the experimental and interpretative approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the boronic acid protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Broad Singlet | 1H | Ar-OH |
| ~7.5 - 8.5 | Broad Singlet | 2H | -B(OH)₂ |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H |
| ~6.8 - 7.0 | Doublet of Doublets | 1H | Ar-H |
| ~6.6 - 6.8 | Doublet | 1H | Ar-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
Note: Predicted chemical shifts can vary based on the solvent and the prediction software used. A predicted ¹H NMR spectrum in H₂O is available, though it may not resolve all peaks clearly.[3]
Experimental Protocol: ¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can dissolve the compound and its exchangeable protons (from -OH and -B(OH)₂) are often observed as broad signals, which can be confirmed by D₂O exchange. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for the aromatic region.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160 | Ar-C-O (Methoxy) |
| ~155 | Ar-C-OH |
| ~125 | Ar-CH |
| ~120 (broad) | Ar-C-B |
| ~118 | Ar-CH |
| ~115 | Ar-CH |
| ~55 | -OCH₃ |
Note: The carbon attached to the boron atom often shows a broader signal due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Key IR Absorption Bands
The IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretching (phenolic and boronic acid) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2980 - 2850 | Medium | Aliphatic C-H stretching (-OCH₃) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |
| 1380 - 1310 | Strong | B-O stretching |
| 1250 - 1200 | Strong | Aryl-O stretching (ether) |
| 1200 - 1150 | Strong | C-O stretching (phenol) |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
Causality Behind Experimental Choices: ATR is a modern, rapid, and convenient method for obtaining IR spectra of solid samples, requiring minimal sample preparation compared to traditional methods like KBr pellets.
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Software is used to identify and label the major absorption peaks.
Caption: General workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum
For this compound, a soft ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and observe the molecular ion.
Table 4: Expected m/z values in High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z |
| [M-H]⁻ | 167.0521 |
| [M+H]⁺ | 169.0667 |
| [M+Na]⁺ | 191.0486 |
Note: These values are for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹¹B). The presence of boron with its two isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.
Experimental Protocol: LC-MS (Electrospray Ionization - ESI)
Causality Behind Experimental Choices: LC-MS with ESI is a highly sensitive method for analyzing polar, non-volatile compounds like boronic acids.[4][5] ESI allows for the gentle ionization of the molecule, primarily yielding the protonated or deprotonated molecular ion, which directly provides the molecular weight. Negative ion mode is often effective for boronic acids.[5]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile) to purify the sample before it enters the mass spectrometer.
-
Mass Spectrometric Analysis: The sample is introduced into the ESI source. The mass spectrometer is operated in either positive or negative ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, the predicted data, in conjunction with the established methodologies and comparative analysis presented in this guide, offers a robust framework for researchers. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to the successful application of this versatile reagent in research and development.
References
- 1. CAS 1072952-43-2 | this compound - Synblock [synblock.com]
- 2. This compound CAS#: 1072952-43-2 [amp.chemicalbook.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0289385) [np-mrd.org]
- 4. sciex.com [sciex.com]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Technical Guide to the Solubility of 5-Hydroxy-2-methoxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Hydroxy-2-methoxyphenylboronic acid is a key building block in synthetic chemistry, particularly in the realm of drug discovery and materials science, where its structural motifs are integral to the development of novel compounds. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive peer-reviewed quantitative data for this specific molecule, this guide establishes a predictive framework based on the well-documented behavior of analogous substituted phenylboronic acids. We delve into the molecular factors governing its solubility, including the influence of its functional groups and the inherent nature of the boronic acid moiety. Furthermore, this document provides detailed, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, empowering researchers to generate reliable data for their specific applications.
Introduction: The Physicochemical Landscape of a Versatile Building Block
This compound, with the molecular formula C₇H₉BO₄, is a bifunctional organic compound featuring a boronic acid group, a hydroxyl group, and a methoxy group on a phenyl ring. This unique combination of functional groups dictates its chemical reactivity and its physical properties, most notably its solubility. The boronic acid moiety is renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The hydroxyl and methoxy groups, with their hydrogen-bonding capabilities and influence on molecular polarity, play a crucial role in modulating the compound's interaction with various solvents.
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility assessments, as the two forms may exhibit different solubilities. The extent of boroxine formation is influenced by factors such as the solvent, temperature, and the presence of water.
Predicting Solubility: A Framework Based on Structural Analogs and First Principles
Insights from Phenylboronic Acid and its Derivatives
Studies on phenylboronic acid have shown that it generally exhibits high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in less polar solvents like chloroform, and very low solubility in nonpolar hydrocarbon solvents.[1][3] The introduction of substituents onto the phenyl ring significantly alters this profile.[2]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group in the 5-position is a key contributor to the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol).[4] The presence of this group is expected to increase solubility in polar solvents compared to unsubstituted phenylboronic acid.
-
Methoxy Group (-OCH₃): The methoxy group in the 2-position is a polar feature that can act as a hydrogen bond acceptor.[5] Its influence on solubility is generally to increase solubility in a range of organic solvents compared to non-substituted analogs.[5]
The Interplay of Functional Groups and Solvent Properties
The overall solubility of this compound in a given organic solvent will be determined by the balance of interactions between the solute and solvent molecules. The principle of "like dissolves like" is a useful guide.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding interactions between the solvent and both the hydroxyl and boronic acid groups of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is expected. These solvents can accept hydrogen bonds from the hydroxyl and boronic acid groups and engage in dipole-dipole interactions. Phenylboronic acid itself shows high solubility in ketones and ethers.[1][3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The nonpolar nature of these solvents cannot overcome the strong intermolecular forces (hydrogen bonding) within the solid lattice of the polar this compound.
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, based on the analysis of its functional groups and data from analogous compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solvent and solute's -OH and -B(OH)₂ groups. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Solvents act as hydrogen bond acceptors and engage in dipole-dipole interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Moderate polarity allows for some interaction, but weaker than polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low | Primarily nonpolar interactions are insufficient to dissolve the polar solute. |
| Aliphatic | Hexane, Cyclohexane | Very Low | Nonpolar nature of the solvent cannot disrupt the solute's crystal lattice. |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of definitive public data, experimental determination is crucial. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility represents the true equilibrium solubility and is critical for later-stage development and formulation.[6][7]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the equilibrium solubility of a compound and is considered the gold standard.[8][9]
Caption: Thermodynamic Solubility Workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).
-
Quantification: Prepare a series of dilutions of the clear, saturated supernatant. Analyze these samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). A standard calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.
-
Calculation: The solubility is determined from the concentration of the compound in the undiluted, saturated supernatant. The results are typically expressed in units of mg/mL or molarity (mol/L).
Kinetic Solubility Determination
This high-throughput method is useful for rapid screening and measures the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous or organic medium.[10][11]
Caption: Kinetic Solubility Workflow.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Solvent Dispensing: Dispense the target organic solvents into the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells containing the organic solvents and mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.
-
Detection of Precipitation: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by measuring the absorbance of the solution at a specific wavelength after filtering out the precipitate.[10]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity or a decrease in the concentration of the soluble compound is observed.
Conclusion and Future Outlook
A comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development. While specific quantitative data is sparse, a predictive framework based on its molecular structure and the behavior of analogous compounds provides valuable guidance. The presence of both a hydroxyl and a methoxy group suggests a favorable solubility profile in a range of polar organic solvents.
For definitive and application-specific data, the experimental protocols detailed in this guide provide a robust framework for determining both thermodynamic and kinetic solubility. The generation of such empirical data will not only facilitate the optimization of synthetic and purification processes but also contribute valuable knowledge to the broader scientific community, enabling more efficient and predictable development of novel chemical entities based on this versatile boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. evotec.com [evotec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
A Technical Guide to the Stability and Storage of 5-Hydroxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 5-Hydroxy-2-methoxyphenylboronic Acid in Modern Chemistry
This compound is a versatile bifunctional organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a hydroxyl and a methoxy group on the phenyl ring, offers multiple points for molecular elaboration. This makes it a valuable building block in the synthesis of complex molecules, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. Boronic acids, in general, are recognized for being relatively stable and easy to handle, which contributes to their widespread use.[1][2] However, like all boronic acids, its utility is intrinsically linked to its stability. Understanding the factors that govern its shelf-life and reactivity is paramount for reproducible and successful outcomes in research and development.
This guide provides an in-depth analysis of the stability profile of this compound, detailing its primary degradation pathways, recommended storage conditions, and analytical methodologies for assessing its integrity.
Core Concepts of Boronic Acid Stability
The stability of arylboronic acids, including this compound, is primarily influenced by three key degradation pathways: thermal dehydration to boroxines, oxidative decomposition, and protodeboronation (hydrolysis). The presence of atmospheric moisture, oxygen, heat, and certain chemical incompatibilities can accelerate these processes.
Reversible Dehydration to Boroxines
One of the most common transformations for boronic acids is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][3] This process is typically driven by heat and can occur even at room temperature over extended periods.[3][4] The formation of boroxine from this compound is an equilibrium process, meaning the presence of water can hydrolyze the boroxine back to the parent boronic acid.[3] While boroxines can sometimes be used directly in coupling reactions, their formation alters the molecular weight and stoichiometry of the reagent, which can lead to inconsistencies in reactions.[5]
Caption: Reversible dehydration of this compound to its corresponding boroxine.
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, a process that cleaves the carbon-boron bond to yield a phenol and boric acid.[6] This degradation pathway is particularly relevant in biological systems or when reactions are performed in the presence of reactive oxygen species (ROS).[6][7] The mechanism involves the attack of an oxidant on the empty p-orbital of the boron atom, followed by a rearrangement.[6] For this compound, this would lead to the formation of 2-methoxyhydroquinone. This degradation is often irreversible and represents a net loss of active reagent. Storing the compound under an inert atmosphere, such as nitrogen or argon, is a key strategy to mitigate oxidative decomposition.[8]
Caption: Pathway of oxidative degradation of this compound.
Protodeboronation (Hydrolysis)
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions and is a significant concern for the stability of boronic acids in aqueous solutions.[7][9] For this compound, protodeboronation would result in the formation of 4-methoxyphenol. The rate of protodeboronation is generally slower for electron-rich arylboronic acids.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are designed to mitigate the degradation pathways discussed above.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) | Slows down the rate of thermal dehydration to boroxine and other potential decomposition pathways.[8] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidative degradation by excluding atmospheric oxygen.[8] |
| Moisture | Tightly sealed container in a dry environment (desiccator) | Minimizes both hydrolysis (protodeboronation) and the water-mediated equilibrium with boroxine.[8][10] |
| Light | Store in an amber or opaque vial | While not acutely light-sensitive, protection from light is a general best practice to prevent potential photochemical degradation. |
Handling Best Practices
-
Inert Atmosphere Handling: Whenever possible, handle the solid material inside a glovebox or glove bag under an inert atmosphere. For transfers outside of a controlled environment, minimize the exposure time to air.
-
Use of Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
Avoid Incompatibilities: Do not store or handle this compound with strong oxidizing agents, strong acids, acid chlorides, or acid anhydrides, as these can promote rapid decomposition.[10]
Methodologies for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial for ensuring reliable experimental results. Several analytical techniques can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantifying the purity of the boronic acid and detecting degradation products. A reversed-phase (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would be 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Note: On-column hydrolysis can be an issue. Using mobile phases without acidic modifiers and columns with low silanol activity can minimize this artifact.[11]
-
-
Analysis: The boronic acid, its corresponding boroxine (which may co-elute or appear as a related peak), and degradation products like 2-methoxyhydroquinone will have distinct retention times, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for structural confirmation and for detecting the presence of boroxine.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Boronic Acid: The B(OH)₂ protons will appear as a broad singlet, typically in the 8-9 ppm range in DMSO-d₆. The aromatic protons will show a characteristic splitting pattern.
-
Boroxine: The formation of boroxine results in the disappearance of the B(OH)₂ signal and may cause slight shifts in the aromatic proton signals. The equilibrium between the acid and boroxine can sometimes be observed in solution.
-
General Workflow for a Stability Study
Caption: A generalized experimental workflow for assessing the stability of this compound.
Conclusion
This compound is a valuable synthetic intermediate whose efficacy is dependent on its chemical integrity. The primary routes of degradation—dehydration to boroxines, oxidation, and protodeboronation—are effectively managed by implementing proper storage and handling procedures. Storing the compound under refrigerated, dry, and inert conditions is critical for maximizing its shelf-life. Regular analytical assessment using techniques such as HPLC and NMR is recommended to ensure its purity prior to use in sensitive applications. By understanding and controlling these factors, researchers can ensure the reliability and reproducibility of their synthetic endeavors.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pnas.org [pnas.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. capotchem.cn [capotchem.cn]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Hydroxy-2-methoxyphenylboronic acid
Introduction: The Strategic Importance of Hydroxy-Methoxy-Biphenyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild conditions and broad functional group tolerance.[2][3]
Within the vast arsenal of building blocks for this transformation, 5-Hydroxy-2-methoxyphenylboronic acid is a particularly valuable reagent. The biaryl motifs derived from this compound, featuring vicinal hydroxy and methoxy functionalities, are prevalent in a wide array of biologically active natural products and drug candidates. These functional groups can critically influence a molecule's physicochemical properties and its interactions with biological targets, such as kinases.[4] This guide provides a comprehensive technical overview and a field-proven protocol for the effective use of this compound in Suzuki-Miyaura coupling reactions, tailored for researchers, scientists, and professionals in drug development.
Mechanistic Insights: A Self-Validating System
A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The reaction proceeds through a sequence of three primary steps centered around a palladium catalyst.[5] The choice of each reagent is a critical decision that directly influences the efficiency of these steps.
-
Oxidative Addition: The cycle commences with the insertion of a low-valent Palladium(0) species into the carbon-halide bond of the aryl halide (or pseudohalide) coupling partner. This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5]
-
Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous and requires activation by a base. The base's role is multifaceted; it facilitates the formation of a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily undergoes ligand exchange with the halide on the Pd(II) complex.[6] The choice of base is therefore critical to the reaction's success.
-
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
The presence of the hydroxyl group on the this compound necessitates careful selection of the base to avoid deprotonation that might interfere with the reaction or lead to side products.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization and Causality in Experimental Design
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters. The protocol provided below is based on established methodologies for structurally similar boronic acids and is designed for high efficiency and reproducibility.[7]
Parameter Selection Table
| Parameter | Recommended | Rationale & Field Insights |
| Palladium Catalyst | Pd(OAc)₂ / PPh₃ (or Pd(PPh₃)₄) | Palladium(II) acetate is a common, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium catalyst. Alternatively, Pd(PPh₃)₄ can be used directly as the Pd(0) source.[7][8] |
| Aryl Halide | Aryl Bromide or Iodide (1.0 eq) | Aryl iodides and bromides are more reactive than chlorides in the oxidative addition step, generally leading to higher yields and shorter reaction times under milder conditions.[5] |
| Boronic Acid | This compound (1.2-1.5 eq) | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Potassium carbonate is a moderately strong base that is effective in forming the active boronate species without causing significant decomposition of sensitive functional groups.[7] K₃PO₄ is a stronger base that can be beneficial for less reactive aryl halides. The presence of the free hydroxyl group on the boronic acid makes milder inorganic bases preferable to strong hydroxides, which could lead to unwanted side reactions. |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 5:1) | A mixed solvent system is crucial. The organic solvent (dioxane) solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[1][7] |
| Temperature | 80-100 °C | This temperature range typically provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant thermal decomposition of the reagents or catalyst.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.[7] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a representative Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (Anhydrous, 5 mL)
-
Deionized Water (1 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (5 mL) followed by deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.
References
The Strategic Role of 5-Hydroxy-2-methoxyphenylboronic Acid in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the precise and efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds prevalent in a multitude of pharmaceutical agents. Within the diverse family of boronic acid reagents that drive this transformation, 5-Hydroxy-2-methoxyphenylboronic acid has carved out a significant niche. Its unique substitution pattern, featuring both a hydroxyl and a methoxy group, imparts distinct reactivity and offers strategic advantages in the synthesis of high-value compounds, most notably in the development of potent anticancer agents.
This comprehensive guide delves into the multifaceted applications of this compound in pharmaceutical synthesis. We will explore its pivotal role in the creation of bioactive molecules, provide detailed, field-proven protocols for its use, and elucidate the underlying chemical principles that govern its reactivity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.
Core Principles and Strategic Advantages
The utility of this compound in the Suzuki-Miyaura coupling is profoundly influenced by its substituents. The ortho-methoxy group and the meta-hydroxyl group work in concert to modulate the electronic and steric properties of the boronic acid, impacting the catalytic cycle and, ultimately, the efficiency and outcome of the reaction.
The electron-donating nature of the methoxy and hydroxyl groups enhances the nucleophilicity of the arylboronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. This often leads to higher reaction yields and can allow for milder reaction conditions compared to unsubstituted or electron-deficient phenylboronic acids.[1][2]
Furthermore, the ortho-methoxy group can play a crucial role in the stereochemical outcome of the reaction through a chelating effect with the palladium catalyst. This interaction can influence the geometry of the transition state, which is particularly important in the synthesis of conformationally restricted molecules where precise control of stereochemistry is critical for biological activity.[3][4]
Key Applications in Pharmaceutical Synthesis
The most prominent application of this compound is in the synthesis of analogs of Combretastatin A-4 , a natural product isolated from the African bush willow tree, Combretum caffrum. Combretastatin A-4 is a potent inhibitor of tubulin polymerization, a critical process in cell division, making it a highly attractive target for the development of anticancer drugs.[5][6] The stilbene core of Combretastatin A-4 and its analogs is readily constructed via a Suzuki-Miyaura coupling, where this compound serves as a key building block for one of the aromatic rings.
The presence of the 3-hydroxy-4-methoxy substitution pattern on one of the phenyl rings of Combretastatin A-4 is crucial for its potent biological activity. By employing this compound in the synthesis, chemists can readily introduce this critical pharmacophore.
Beyond Combretastatin analogs, the structural motif provided by this compound is relevant to other areas of medicinal chemistry. For instance, related substituted phenylboronic acids have been utilized in the synthesis of kinase inhibitors , a major class of anticancer drugs.[1] The substituted phenyl ring can form key interactions within the ATP-binding pocket of various kinases. While specific examples with this compound are less prevalent in the literature, the principles underlying its use in Suzuki couplings make it a valuable tool for the synthesis of libraries of potential kinase inhibitors.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the application of this compound in a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for the Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired biaryl compound.[1][2]
Data Presentation: Illustrative Reaction Parameters
The following table provides a summary of typical reaction conditions and yields for Suzuki-Miyaura couplings involving substituted phenylboronic acids. While specific data for this compound is not always available, these examples with structurally similar compounds provide a valuable reference for reaction optimization.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80-100 | 3.5 | 95 |
| 3-Chloroindazole | 5-Indoleboronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 95 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-NHC (cat.) | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Mechanistic Insights and Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The unique substituents of this compound can influence each step of this cycle.
Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is facilitated by the presence of a base, which activates the boronic acid. The electron-donating methoxy and hydroxyl groups on this compound can increase the rate of this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the hydroxyl and methoxy substituents, provide distinct advantages in the construction of complex biaryl systems. The successful application of this building block in the synthesis of potent anticancer agents like Combretastatin A-4 analogs highlights its significance in modern drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in the development of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Using 5-Hydroxy-2-methoxyphenylboronic acid in biaryl synthesis
Application Note & Protocol Guide
Topic: Strategic Application of 5-Hydroxy-2-methoxyphenylboronic Acid in Modern Biaryl Synthesis
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The Architectural Value of Substituted Biaryls
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, lauded for its functional group tolerance, mild conditions, and the general stability of its organoboron reagents.[4][5][6]
This guide focuses on a specific, highly functionalized building block: This compound . The unique substitution pattern—a hydroxyl group para to the boronic acid and a methoxy group in the ortho position—presents both distinct advantages and specific challenges. The electron-donating groups enhance reactivity, while the hydroxyl group offers a handle for further functionalization or can influence solubility and binding interactions in a final compound. However, this same functionality necessitates careful optimization to prevent side reactions such as catalyst inhibition or protodeboronation.
This document provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and a detailed protocol for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura Reaction: A Mechanistic Framework
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through three fundamental steps involving a palladium catalyst.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic moiety from the organoboron species is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[5][9][10] The base converts the neutral boronic acid, R-B(OH)₂, into the anionic borate, [R-B(OH)₃]⁻, which readily transfers its organic group to the Pd(II) center, displacing the halide.[9][11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for this compound
The substituents on this boronic acid demand special attention to achieve high yields and avoid common pitfalls.
-
The Ortho-Methoxy Group: The methoxy group at the C2 position introduces significant steric bulk around the reaction center. This steric hindrance can slow both the transmetalation and reductive elimination steps.[13] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often essential.[13] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the reductive elimination step.[8]
-
The Para-Hydroxyl Group: The phenolic hydroxyl group is acidic and can participate in acid-base chemistry. The choice of base is critical. A base must be strong enough to form the reactive boronate species but should not deprotonate the phenol in a way that leads to catalyst inhibition (e.g., by forming an unreactive palladium phenoxide complex).
-
Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used in polar solvent mixtures (e.g., dioxane/water, Toluene/EtOH/water) and are generally effective.[7] The presence of water is often beneficial, as it helps dissolve the base and facilitates the formation of the boronate.[1]
-
Protodeboronation: A significant side reaction for many boronic acids, especially those with electron-donating groups, is protodeboronation, where the C-B bond is cleaved by a proton source, yielding the corresponding arene (in this case, 4-hydroxy-3-methoxytoluene).[4] Using a carefully chosen base and minimizing reaction time and temperature can mitigate this issue.
-
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (Precatalyst) | Common, reliable palladium sources that form the active Pd(0) in situ. |
| Ligand | SPhos, XPhos, or RuPhos (2:1 L:Pd ratio) | Bulky, electron-rich ligands are crucial to overcome the steric hindrance from the ortho-methoxy group and accelerate the reaction.[13] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Strong enough to facilitate boronate formation without causing excessive side reactions associated with the phenolic group.[7][11] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | Aprotic/protic solvent mixtures are effective for dissolving both organic substrates and inorganic bases. Water is key for the boronate pathway.[1][4] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers, but should be monitored to minimize decomposition and protodeboronation. |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling with this compound.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Reagents & Equipment:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Rationale: Adding all solids together under an inert atmosphere minimizes exposure to oxygen, which can deactivate the catalyst.[13]
-
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen.
-
Rationale: Oxygen can cause homocoupling of the boronic acid and oxidative degradation of the phosphine ligand and palladium catalyst.[13]
-
-
Solvent Addition: Using syringes, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).
-
Rationale: Pre-degassed solvents are used to maintain an oxygen-free environment. The dioxane/water mixture is effective for this type of reaction.[14]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Rationale: The phenolic product may have some water solubility, so multiple extractions ensure complete recovery.
-
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][14]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[15]
Application Spotlight: Synthesis of Cannabidiol (CBD) Analogs
The synthesis of cannabinoids and their analogs is an area of intense research interest for developing novel therapeutics.[16][17][18] The core structure of many cannabinoids involves a substituted resorcinol moiety linked to a terpene unit. The Suzuki-Miyaura coupling provides a powerful strategy to construct biaryl precursors or to directly couple fragments to build complex cannabinoid scaffolds.
This compound is an excellent surrogate for the olivetol-type fragment required for many CBD analogs.[19][20] By coupling this boronic acid with a suitably functionalized terpene-derived halide or triflate, novel biaryl compounds can be generated that serve as key intermediates. This approach allows for modular synthesis, where variations in either the boronic acid or the terpene partner can lead to a diverse library of CBD analogs for structure-activity relationship (SAR) studies.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed system.3. Base is not strong enough or insoluble. | 1. Use a fresh catalyst/ligand. Consider a more robust pre-catalyst.2. Ensure thorough degassing of flask and solvents.3. Switch to a stronger base (e.g., Cs₂CO₃) or improve solubility with a different solvent system. |
| Protodeboronation | Excess water, acidic impurities, or prolonged reaction at high temperature. | Minimize water content if possible (but some is needed). Ensure the base is not acidic. Monitor reaction closely and stop once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing technique. Ensure a positive pressure of inert gas throughout the reaction. |
| Low Product Recovery | Product is partially soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer during workup. Perform more extractions or use a different extraction solvent like DCM. |
Table 2: A guide to troubleshooting common problems.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex biaryl systems. While its inherent steric and electronic properties require careful consideration, a well-designed protocol employing bulky phosphine ligands and appropriate bases can reliably deliver high yields. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this reagent to accelerate the discovery and development of novel molecules in pharmaceuticals and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 17. Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic Access to Cannabidiol and Analogs as Active Pharmaceutical Ingredients [escholarship.org]
- 19. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-Hydroxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Hydroxy-2-methoxyphenyl Scaffold
The 5-hydroxy-2-methoxyphenyl moiety is a key structural feature in numerous biologically active molecules and advanced materials. Its presence can significantly influence a compound's pharmacological profile, including its binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. Consequently, the efficient synthesis of biaryl structures incorporating this motif is of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of these carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[1]
This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura coupling of 5-Hydroxy-2-methoxyphenylboronic acid with various aryl halides. We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters for successful coupling, offer a detailed experimental protocol, and provide a troubleshooting guide to address common challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a more nucleophilic boronate "ate" complex. This complex then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center then couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling of this compound
The presence of both a hydroxyl and a methoxy group on the boronic acid introduces specific electronic and steric considerations that must be addressed for a successful coupling reaction. The electron-donating nature of these substituents can increase the nucleophilicity of the boronic acid but may also make it more susceptible to side reactions like protodeboronation.
Choice of Palladium Catalyst
A variety of palladium sources can be employed for the Suzuki-Miyaura coupling. The choice of catalyst can significantly impact reaction efficiency and yield.
-
Palladium(II) Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[3][4] These are typically air-stable and are reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ is often favored for more challenging couplings due to the stabilizing effect of the dppf ligand.[5]
-
Palladium(0) Precatalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also widely used. Pd(PPh₃)₄ is a reliable catalyst for a broad range of substrates, while Pd₂(dba)₃ is often paired with a variety of phosphine ligands to generate a highly active catalytic system in situ.[6]
The Crucial Role of Ligands
The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. For an electron-rich and potentially sterically hindered substrate like this compound, the choice of ligand is paramount.
-
Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand suitable for many Suzuki couplings.[7]
-
Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging substrates.[1] Their steric bulk can promote reductive elimination, while their electron-donating nature can facilitate oxidative addition.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): This bidentate ligand is known to form robust and highly active catalysts, particularly effective in the coupling of electron-rich boronic acids and for minimizing side reactions.[8]
Selection of the Base
The base is essential for activating the boronic acid to form the boronate "ate" complex, which is the active species in the transmetalation step.[6] However, a base that is too strong can promote protodeboronation of the electron-rich this compound.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and offer a good balance of reactivity and mildness.[7]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in couplings involving sensitive substrates, as it is generally considered milder than carbonates.[9]
-
Hydroxides: While strong bases like sodium hydroxide (NaOH) can be effective, they should be used with caution due to the increased risk of protodeboronation and other side reactions.
Solvent Systems
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity. A mixture of an organic solvent and water is typically employed.
-
1,4-Dioxane/Water: A widely used and effective solvent system for Suzuki couplings.[7]
-
Toluene/Water: Another common biphasic system that can be effective.
-
Tetrahydrofuran (THF)/Water: A suitable alternative, although THF can be more prone to peroxide formation.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be used, particularly for less soluble substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired biaryl product.
Illustrative Reaction Conditions and Performance
The following table provides a summary of representative conditions for the Suzuki-Miyaura coupling of substituted phenylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 80-100 | ~95 | [7] |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | >90 | [9] |
| 4-Chloroanisole | 2,3,4,5,6-Pentafluorophenylboronic acid | Precatalyst 13 (2) | XPhos | K₃PO₄ | THF/H₂O | rt | 93 | [10] |
| Aryl Chlorides | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 80 | Good to Excellent | [6] |
| 3-Iodochromone | Arylboronic acids | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 80 | Good to Excellent | [11] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble reagents | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Screen different solvent systems to improve solubility. |
| Protodeboronation of Boronic Acid | - Base is too strong- High reaction temperature- Prolonged reaction time | - Use a milder base such as K₃PO₄ or Cs₂CO₃.- Lower the reaction temperature.- Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Ensure a strictly inert atmosphere.- Consider using a Pd(0) precatalyst like Pd(PPh₃)₄. |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source- Certain ligands or bases | - Use anhydrous solvents if possible.- Screen different ligands and bases. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable biaryl compounds. Careful consideration of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling with 5-Hydroxy-2-methoxyphenylboronic Acid
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, primarily to construct biaryl, polyolefin, and styrene frameworks.[1][2][3] The mild reaction conditions, commercial availability of reagents, and the generation of non-toxic byproducts have cemented its widespread use in the pharmaceutical, agrochemical, and materials science industries.[4][5][6]
This guide focuses on a specific, highly functionalized coupling partner: 5-Hydroxy-2-methoxyphenylboronic acid . The presence of both an electron-donating methoxy group and a potentially reactive phenolic hydroxyl group presents unique challenges and opportunities. Understanding how to modulate reaction conditions to accommodate these features is critical for achieving high yields and purity. This document provides a deep dive into the mechanistic underpinnings, critical reaction parameters, and field-tested protocols for researchers leveraging this versatile building block.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8][9] The base plays a crucial, activating role, without which the transmetalation step does not proceed.[1][10]
Caption: The Suzuki-Miyaura catalytic cycle.
Optimizing the Reaction: Key Parameters and Causality
The success of a Suzuki coupling with this compound hinges on the careful selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature. The electronic properties of our substrate—an electron-rich aromatic ring with a free phenol—inform every choice.
The Palladium Catalyst System (Precatalyst & Ligand)
The active catalyst is a Pd(0) species, typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst. The choice of ligand is arguably the most critical factor, as it dictates catalyst stability, reactivity, and the prevention of side reactions.
-
Palladium Precursors: Common choices include Palladium(II) Acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][10] Pd(OAc)₂ and Pd₂(dba)₃ are often preferred as they are air-stable and require a ligand to be added separately, allowing for greater modularity.
-
Ligands: The ligand stabilizes the palladium center and modulates its electronic properties.[1] For an electron-rich boronic acid like ours, and especially when coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are superior. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[5][11]
-
Standard Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand suitable for reactive aryl iodides and bromides.
-
Advanced Ligands: For challenging couplings (e.g., with aryl chlorides or sterically hindered partners), dialkylbiaryl phosphines such as SPhos and XPhos are highly effective.[11] They create a bulky catalytic complex that accelerates the key steps of the cycle.
-
The Role of the Base: Activating the Boronic Acid
The base is not merely a spectator; it is essential for the reaction to proceed.[1] Its primary role is to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step.[10][12]
-
Common Bases: A range of inorganic bases are used, with the choice depending on the substrate's sensitivity.[1]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Moderately strong and widely applicable. Cs₂CO₃ is stronger and often effective in difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base, often the base of choice for high yields, especially with challenging substrates.[7]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions with sensitive functional groups.
-
-
Consideration for the Phenolic -OH: The hydroxyl group on this compound is acidic. A very strong base could deprotonate it, potentially leading to catalyst inhibition or side products. Therefore, K₃PO₄ or K₂CO₃ are often the most reliable choices, providing sufficient basicity to promote the reaction without aggressively interfering with the phenol.
The Solvent System: A Question of Phase
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Suzuki couplings are famously versatile and can be run in various solvents, often with water as a co-solvent.[1][8]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are most common.[7][8] They are excellent at dissolving the organic coupling partners and the palladium complex.
-
The Role of Water: The addition of water is a common and highly beneficial practice. It readily dissolves the inorganic base, creating a biphasic system where the crucial activation of the boronic acid can occur at the phase interface.[8]
-
Recommended System: A mixture such as Toluene/H₂O or Dioxane/H₂O (typically in ratios from 4:1 to 10:1) is a robust starting point for this substrate.
Temperature and Reaction Time
Reaction temperature is dictated by the reactivity of the organic halide. The reactivity order is I > Br > OTf >> Cl.[1][3]
-
Aryl Iodides and Bromides: These are the most reactive partners and couplings often proceed efficiently at temperatures between 80-100 °C.[7]
-
Aryl Chlorides: As they are significantly less reactive, successful coupling typically requires higher temperatures (e.g., >100 °C) and a more active catalyst system (e.g., using a biarylphosphine ligand).[5][13]
Data Summary: Recommended Starting Conditions
The following table provides recommended starting parameters for a Suzuki-Miyaura coupling involving this compound. Optimization may be required based on the specific aryl halide used.
| Parameter | Aryl Iodide / Bromide | Aryl Chloride | Causality & Rationale |
| Pd Precursor | Pd(OAc)₂ (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) | Provides the Pd(0) source. Choice is often interchangeable. |
| Ligand | SPhos (2-4 mol%) | XPhos (2-5 mol%) | Bulky, electron-rich ligands are essential for activating less reactive C-Cl bonds.[11] |
| Boronic Acid | 1.2 - 1.5 equiv. | 1.5 equiv. | A slight excess ensures complete consumption of the often more valuable halide. |
| Base | K₃PO₄ (2-3 equiv.) | K₃PO₄ (3 equiv.) | Strong, non-nucleophilic base effectively forms the boronate without interfering with the phenol.[7] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | Biphasic system dissolves both organic and inorganic reagents. Toluene allows for higher temperatures.[8] |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher energy is required to cleave the stronger C-Cl bond during oxidative addition. |
| Time | 4 - 12 hours | 12 - 24 hours | Slower kinetics of the catalytic cycle with less reactive halides. |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents and reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Coupling with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (202 mg, 1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized Water (2 mL, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (degraded Pd source, poor ligand choice).2. Insufficiently degassed solvents (oxygen poisons Pd(0)).3. Base is too weak or impure.4. Poor quality boronic acid (protodeborylation). | 1. Switch to a more robust ligand (e.g., XPhos). Use a fresh bottle of Pd precursor.2. Ensure solvents are thoroughly degassed by sparging with argon for 20-30 minutes.3. Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is dry.4. Use a fresh batch of boronic acid. Consider using 1.5-2.0 equivalents. |
| Formation of Side Products | 1. Homocoupling of boronic acid.2. Protodeborylation of boronic acid.3. Decomposition of starting material or product at high temp. | 1. Lower the catalyst loading. Ensure a fully inert atmosphere. A different ligand may help.2. Use a stronger base and ensure the reaction is anhydrous if water is not needed for the base.3. Lower the reaction temperature and allow it to run for a longer period. |
| Inconsistent Yields | 1. Variable quality of reagents (especially the boronic acid).2. Inconsistent degassing or inert atmosphere technique. | 1. Purchase reagents from a reliable supplier. Store boronic acids in a desiccator.2. Standardize the procedure for degassing and setting up the reaction under an inert atmosphere. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Incorporation of 5-Hydroxy-2-methoxyphenylboronic Acid in the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, specific structural motifs often emerge as "privileged scaffolds" due to their ability to form high-affinity interactions with the ATP-binding site of kinases. This guide details the strategic application of 5-Hydroxy-2-methoxyphenylboronic acid , a key building block for introducing a critical pharmacophore into advanced kinase inhibitor candidates. We will explore the structure-activity relationship (SAR) rationale, provide a comprehensive, field-tested protocol for its use in Suzuki-Miyaura cross-coupling reactions, and present a workflow for the synthesis and characterization of resulting inhibitor scaffolds.
The Scientific Imperative: Why the 5-Hydroxy-2-methoxyphenyl Moiety?
The design of selective and potent kinase inhibitors hinges on exploiting subtle differences in the topology and amino acid composition of the ATP-binding pocket across the human kinome. The 5-hydroxy-2-methoxyphenyl group has proven to be an exceptionally effective motif for achieving potent inhibition against several important kinase families, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Epidermal Growth Factor Receptors (EGFR/HER1, HER2).[1][2]
Causality Behind its Efficacy - A Structural Perspective:
The specific orientation of the hydroxyl and methoxy groups is not arbitrary; it is tailored to interact with the highly conserved "hinge region" of the kinase domain, which forms the backbone of the ATP-binding pocket.
-
Hydrogen Bond Donor: The meta-hydroxyl group (at the 5-position) typically acts as a crucial hydrogen bond donor, interacting with a backbone carbonyl oxygen in the hinge region. This mimics the interaction of the adenine portion of ATP.
-
Hydrogen Bond Acceptor & Steric Influence: The ortho-methoxy group (at the 2-position) can serve as a hydrogen bond acceptor. Furthermore, its position influences the dihedral angle of the phenyl ring relative to the core scaffold, optimizing the orientation of the hydroxyl group for ideal binding geometry.
This dual interaction provides a strong anchoring point for the inhibitor, significantly contributing to its binding affinity and, in many cases, its selectivity.[1] The introduction of this moiety has been a key step in developing inhibitors with IC₅₀ values in the nanomolar range.[1]
Caption: Binding hypothesis of the 5-hydroxy-2-methoxyphenyl moiety.
Core Methodology: The Suzuki-Miyaura Cross-Coupling Reaction
The most robust and versatile method for forging the C-C bond between a heterocyclic core (typically an aryl or heteroaryl halide) and the 5-hydroxy-2-methoxyphenyl group is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance, generally high yields, and the commercial availability of a vast array of catalysts and reagents.[3][5]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the activated boronate to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6]
Validated Experimental Protocol
This protocol provides a reliable framework for the Suzuki-Miyaura coupling of a generic heteroaryl chloride with this compound.
3.1. Materials and Equipment
-
Reactants: Heteroaryl chloride (1.0 mmol), this compound (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%).
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvents: 1,4-Dioxane (ACS grade, 5 mL), Deionized Water (2 mL).
-
Equipment: Flame-dried Schlenk flask or reaction vial, magnetic stir bar, condenser, argon or nitrogen line, magnetic stir plate with heating, rotary evaporator, silica gel for chromatography.
3.2. Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl chloride (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to remove oxygen which can deactivate the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
3.3. Rationale for Key Parameters
-
Excess Boronic Acid: A slight excess (1.2-1.5 equiv.) is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.
-
Base Selection: The base is essential for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[4] K₂CO₃ is a common and effective choice, while stronger bases like Cs₂CO₃ may be required for less reactive substrates.
-
Catalyst/Ligand Choice: For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., electron-rich chlorides), catalysts with more sophisticated ligands like Pd(dppf)Cl₂ or Buchwald-type ligands are employed to promote efficient oxidative addition and prevent catalyst decomposition.[3]
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is frequently used. The organic solvent solubilizes the reactants and catalyst, while water helps dissolve the inorganic base.[7]
Data Presentation: A Representative Synthesis
Case Study: Synthesis of a 4-Anilinoquinazoline Scaffold, a common core in kinase inhibitors like Lapatinib.[8][9]
Reaction: Coupling of 4-chloro-6-iodoquinazoline with this compound.
| Parameter | Condition / Reagent | Rationale |
| Aryl Halide | 4-Chloro-6-iodoquinazoline | Iodo-substituents are more reactive than chloro- in Suzuki couplings. |
| Boronic Acid | This compound (1.3 eq) | Key pharmacophore; excess ensures complete conversion. |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Effective for heteroaryl halides. |
| Base | K₂CO₃ (2.5 eq) | Standard, effective base for this transformation. |
| Solvent | Dioxane / H₂O (4:1) | Good solvency for both organic and inorganic components. |
| Temperature | 95 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Time | 6 hours | Typical duration for complete conversion. |
| Yield (Post-Chromo.) | 85% | Expected yield for a well-optimized reaction. |
Biological Activity Profile (Illustrative)
The resulting scaffold, after further functionalization, can be tested for its inhibitory activity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| Ex-Inhibitor-01 | VEGFR-2 (KDR) | 15 | >100-fold selective over FGFR |
| Ex-Inhibitor-01 | EGFR | 250 | Moderate activity |
| Ex-Inhibitor-01 | CDK2 | >10,000 | Inactive |
Data is representative and based on values reported for similar scaffolds in the literature.[1]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for medicinal chemists aiming to develop potent and selective kinase inhibitors. Its utility is rooted in its unique ability to form specific, high-affinity hydrogen bond interactions within the kinase hinge region. The Suzuki-Miyaura cross-coupling provides a reliable and highly adaptable method for its incorporation into diverse heterocyclic scaffolds. The protocols and insights provided herein offer a robust foundation for researchers in drug discovery to leverage this valuable building block in the rational design of next-generation targeted therapeutics.
References
- 1. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. mdpi.com [mdpi.com]
- 8. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 9. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
Synthesis of a Potent Aurora Kinase Inhibitor: An Application Protocol for Suzuki-Miyaura Coupling with 2-Ethoxy-5-methoxyphenylboronic Acid
Senior Application Scientist Note: This document provides a detailed protocol for the synthesis of a biologically significant biphenyl compound, (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol, a potent inhibitor of Aurora kinase. The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[1][2] This protocol focuses on the pivotal Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for carbon-carbon bond formation.[3] We will leverage the unique reactivity of 2-Ethoxy-5-methoxyphenylboronic acid to construct the target molecule, highlighting the practical aspects and scientific rationale behind each step to ensure reproducibility and success for researchers in drug discovery and development.
Introduction: The Suzuki-Miyaura Reaction in Drug Discovery
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C(sp²)-C(sp²) bonds.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acids make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4] The reaction's mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, orchestrated by a palladium catalyst.[5]
The target molecule of this protocol is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold known to be effective in targeting kinases.[6][7] Specifically, it is an inhibitor of Aurora kinases, a family of enzymes that are critical regulators of cell division and are frequently overexpressed in various cancers, making them a key target for anticancer therapies.[5][6] The 2-ethoxy-5-methoxyphenyl moiety, introduced via the Suzuki coupling, is crucial for the compound's potent and selective inhibitory activity.[5]
Reagent Profile: 2-Ethoxy-5-methoxyphenylboronic Acid
CAS Number: 957065-85-9 Molecular Formula: C₉H₁₃BO₄ Molecular Weight: 196.01 g/mol
2-Ethoxy-5-methoxyphenylboronic acid is a substituted arylboronic acid that serves as the key nucleophilic partner in this protocol. Its key features include:
-
Enhanced Reactivity: The phenyl ring is functionalized with two electron-donating alkoxy groups (ethoxy and methoxy). These groups increase the electron density on the ring, which generally accelerates the transmetalation step—often the rate-determining step—of the Suzuki-Miyaura catalytic cycle, leading to higher reaction efficiency and yields.[7][8]
-
Structural Contribution: This reagent allows for the strategic installation of the 2-ethoxy-5-methoxyphenyl group, a key pharmacophoric element that can enhance binding affinity to biological targets and modulate physicochemical properties like solubility and metabolic stability.[5]
Care should be taken during handling, as electron-rich boronic acids can be susceptible to side reactions like protodeboronation (cleavage of the C-B bond by a proton source).
General Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction and minimizing side products.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from the synthesis described in patent WO 2008/075022 A1 for the preparation of a key intermediate in the synthesis of the target Aurora kinase inhibitor. The procedure involves the coupling of a pre-functionalized pyrazolo[3,4-d]pyrimidine core with 2-Ethoxy-5-methoxyphenylboronic acid.
Reaction Scheme:
(Image depicting the coupling of (S)-4-chloro-6-methyl-1-(2-(tetrahydro-2H-pyran-2-yloxy)propyl)-1H-pyrazolo[3,4-d]pyrimidine with 2-Ethoxy-5-methoxyphenylboronic acid to yield the protected biphenyl product)
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| (S)-4-chloro-6-methyl-1-(2-(tetrahydro-2H-pyran-2-yloxy)propyl)-1H-pyrazolo[3,4-d]pyrimidine | N/A | 326.81 | 1.0 | User-defined scale |
| 2-Ethoxy-5-methoxyphenylboronic acid | 957065-85-9 | 196.01 | 1.2 - 1.5 | Calculate based on scale |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.02 - 0.05 | Calculate based on scale |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 - 3.0 | Calculate based on scale |
| 1,4-Dioxane | 123-91-1 | - | - | Sufficient volume |
| Water (degassed) | 7732-18-5 | - | - | e.g., 3:1 Dioxane:Water |
Equipment
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware (syringes, needles, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Expert Insight: The success of a Suzuki coupling hinges on the rigorous exclusion of oxygen, which can deactivate the Pd(0) catalyst. Ensure all reagents, solvents, and the reaction vessel are properly degassed.
-
Reaction Setup: To a flame-dried Schlenk flask, add the chloro-pyrimidine starting material, 2-Ethoxy-5-methoxyphenylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water solvent mixture via syringe. Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloro-pyrimidine has been consumed. Reaction times can typically range from 2 to 12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure, protected biphenyl product.
-
Deprotection: The final step (not detailed here) would involve the removal of the tetrahydropyranyl (THP) protecting group under acidic conditions to yield the final target molecule, (S)-1-(4-(2-ethoxy-5-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propan-2-ol.
Workflow Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Applications and Scope
The protocol described is a powerful method for synthesizing a range of biologically active biphenyls. By varying the aryl halide and the boronic acid partner, a diverse library of compounds can be generated for structure-activity relationship (SAR) studies.
| Biologically Active Biphenyl Class | Therapeutic Area | Synthetic Strategy Reference |
| Aurora Kinase Inhibitors | Oncology | [5] |
| Bcr-Abl Tyrosine Kinase Inhibitors | Oncology (Leukemia) | [6] |
| Anti-inflammatory Agents | Inflammation/Analgesia | [4] |
| Agrochemicals (Fungicides, etc.) | Crop Protection |
References
- 1. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. benchchem.com [benchchem.com]
5-Hydroxy-2-methoxyphenylboronic Acid: A Versatile Building Block for Advanced Materials
Introduction: The Strategic Advantage of Functionalized Phenylboronic Acids in Materials Science
In the landscape of modern materials science, the ability to construct complex molecular architectures with precision is paramount. Phenylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1] Among the vast array of available boronic acids, 5-Hydroxy-2-methoxyphenylboronic acid (CAS No. 1072952-43-2) offers a unique combination of functionalities that make it a particularly valuable building block for the synthesis of advanced materials.
The strategic placement of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring imparts a distinct set of properties. The methoxy group, an electron-donating substituent, enhances the nucleophilicity of the aryl group, which can accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher reaction yields and shorter reaction times.[2] The hydroxyl group, on the other hand, provides a versatile handle for secondary functionalization, such as esterification or etherification, allowing for the tuning of the final material's properties. Furthermore, this hydroxyl group can engage in hydrogen bonding, influencing the supramolecular assembly and morphology of the resulting polymers or molecular structures. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and insights into the rationale behind the procedural steps.
Core Application I: Synthesis of Conjugated Polymers for Organic Electronics
The development of novel conjugated polymers is a cornerstone of research in organic electronics, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). This compound serves as an excellent monomer in the synthesis of these polymers, where the Suzuki-Miyaura coupling is employed to construct the polymer backbone. The methoxy group's electron-donating nature can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing efficient OLEDs.[3]
Rationale for Employing this compound in Conjugated Polymers:
-
Tunable Electronic Properties: The electron-donating methoxy group raises the HOMO level of the resulting polymer, which can be tailored to improve charge injection and transport in electronic devices.
-
Enhanced Solubility: The presence of the hydroxyl and methoxy groups can improve the solubility of the resulting conjugated polymers in common organic solvents, facilitating their processing from solution, for instance, by spin-coating.
-
Post-Polymerization Functionalization: The hydroxyl group provides a reactive site for post-polymerization modification, allowing for the attachment of other functional groups to fine-tune the polymer's properties or to attach it to surfaces.
Experimental Protocol: Synthesis of a Polyfluorene Copolymer using Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a copolymer of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and a dihalogenated comonomer, where this compound can be envisioned as a comonomer after conversion to a dihalogenated derivative. For the purpose of this protocol, we will outline the general Suzuki polymerization conditions adaptable for this building block.
Materials:
-
Dihalogenated aromatic comonomer (e.g., a dibrominated derivative of a desired heterocycle) (1.0 mmol)
-
This compound (or its boronate ester derivative) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos) (1-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (3.0 mmol)
-
Phase-transfer catalyst (e.g., Aliquat 336), if required
-
Anhydrous solvents (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the dihalogenated comonomer (1.0 mmol), this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol of Pd(PPh₃)₄), and the base (e.g., 3.0 mmol of K₂CO₃).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous toluene (10 mL) and a small amount of deionized water (1 mL) via syringe. If a phase-transfer catalyst is used, it should be added at this stage.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the polymerization by periodically taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.
-
Work-up: After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol and acetone to remove residual catalyst and unreacted monomers. The polymer may be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to extract the desired polymer).
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) overnight.
Characterization:
The resulting polymer should be characterized by a suite of analytical techniques to determine its molecular weight, structure, and properties.
| Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and composition.[5][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer.[7] |
| UV-Vis and Photoluminescence Spectroscopy | To investigate the optical properties of the polymer, including its absorption and emission spectra. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the polymer. |
| Differential Scanning Calorimetry (DSC) | To study the thermal properties, such as the glass transition temperature (Tg).[7] |
Core Application II: Fluorescent Polymers for Chemical Sensing
Phenylboronic acids are well-known for their ability to reversibly bind with cis-diols, a structural motif found in saccharides.[7] This interaction forms the basis of many fluorescent sensors for sugars. By incorporating this compound into a fluorescent polymer backbone, it is possible to create a sensory material where the binding of a saccharide modulates the polymer's fluorescence output.
Mechanism of Sensing and the Role of the Substituents:
The sensing mechanism often relies on a change in the electronic properties of the boronic acid upon binding to a diol. This can affect processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which in turn alters the fluorescence of a nearby fluorophore integrated into the polymer. The hydroxyl and methoxy groups on the phenyl ring of this compound can influence the pKa of the boronic acid, which is a critical parameter for its interaction with diols at physiological pH.
Caption: General mechanism of a fluorescent polymer sensor based on boronic acid.
Protocol: Synthesis of a Fluorescent Polystyrene-based Sensor
This protocol outlines the synthesis of a fluorescent polymer by copolymerizing a styrene monomer functionalized with a fluorophore and a styrene monomer bearing the this compound moiety.
Materials:
-
Styrene monomer with a covalently attached fluorophore (e.g., dansyl or pyrene derivative) (0.5 mmol)
-
4-Vinylphenylboronic acid (as a precursor to be functionalized, or a pre-functionalized vinyl monomer with the desired boronic acid) (0.5 mmol)
-
Radical initiator (e.g., AIBN) (0.01 mmol)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer Synthesis: The this compound moiety would first need to be incorporated into a polymerizable monomer, such as a vinyl-substituted derivative. This can be achieved through standard organic synthesis techniques.
-
Polymerization: In a Schlenk tube, dissolve the fluorescent styrene monomer (0.5 mmol), the boronic acid-functionalized styrene monomer (0.5 mmol), and the radical initiator (0.01 mmol) in anhydrous THF (5 mL).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere for 24 hours.
-
Work-up and Purification: Cool the reaction and precipitate the polymer in a large volume of a non-solvent like methanol. Filter and redissolve the polymer in a small amount of THF, then re-precipitate. Repeat this process three times to ensure high purity.
-
Drying: Dry the final polymer product under vacuum.
Sensor Characterization and Operation:
-
Polymer Characterization: Characterize the polymer using GPC, NMR, and FTIR as described in the previous section.
-
Fluorescence Spectroscopy: Dissolve the polymer in a suitable buffer solution (e.g., PBS at pH 7.4). Record the fluorescence emission spectrum.
-
Sensing Experiment: Titrate the polymer solution with increasing concentrations of the target saccharide (e.g., glucose or fructose) and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration to determine the sensor's sensitivity and binding affinity.
| Parameter | Description | Typical Value/Observation |
| Excitation Wavelength (λex) | Wavelength used to excite the fluorophore. | Dependent on the chosen fluorophore. |
| Emission Wavelength (λem) | Wavelength of maximum fluorescence emission. | Dependent on the chosen fluorophore. |
| Fluorescence Quenching/Enhancement | The change in fluorescence intensity upon saccharide binding. | A measurable increase or decrease. |
| Binding Constant (Ka) | A measure of the affinity between the boronic acid and the saccharide. | Can be calculated from the titration data. |
Core Application III: Building Block for Supramolecular Materials
The presence of both a boronic acid and a hydroxyl group on the same molecule opens up possibilities for the construction of complex supramolecular structures. The boronic acid can form reversible covalent bonds with diols, while the hydroxyl group can participate in hydrogen bonding. This dual functionality allows for the creation of self-assembling systems, such as hydrogels and functional surfaces.
Workflow for Supramolecular Assembly:
Caption: Workflow for creating a hydrogel using this compound.
Protocol: Preparation of a pH and Glucose-Responsive Hydrogel
This protocol describes the preparation of a hydrogel by crosslinking a diol-containing polymer, such as polyvinyl alcohol (PVA), with this compound.
Materials:
-
Polyvinyl alcohol (PVA, high molecular weight)
-
This compound
-
Deionized water
-
Buffer solutions of various pH
Procedure:
-
PVA Solution: Prepare a 5% (w/v) aqueous solution of PVA by dissolving the polymer in deionized water with heating (around 90 °C) and stirring until a clear solution is obtained. Cool to room temperature.
-
Boronic Acid Solution: Prepare a solution of this compound in a small amount of a suitable solvent or directly in the PVA solution, depending on its solubility. The molar ratio of boronic acid to PVA monomer units should be optimized (e.g., 1:10 to 1:100).
-
Gelation: Mix the PVA solution and the boronic acid solution and stir thoroughly. Adjust the pH of the solution to be slightly basic (e.g., pH 8-9) to facilitate the formation of boronate esters. A hydrogel should form.
-
Washing: Immerse the hydrogel in a large volume of deionized water for 24 hours to remove any unreacted components, changing the water several times.
Characterization of the Hydrogel's Responsiveness:
-
pH-Responsiveness: Place samples of the hydrogel in buffer solutions of different pH values and observe any changes in swelling or dissolution.
-
Glucose-Responsiveness: Place samples of the hydrogel in a buffer solution at a fixed pH (e.g., 7.4) and add increasing concentrations of glucose. Monitor the swelling ratio or the release of an encapsulated molecule to quantify the response.
Conclusion and Future Outlook
This compound is a highly versatile and strategically functionalized building block for the creation of a wide range of advanced materials. Its utility in the synthesis of conjugated polymers for organic electronics, the development of fluorescent sensors, and the construction of stimuli-responsive supramolecular materials has been highlighted in this guide. The presence of both a reactive boronic acid moiety and a functionalizable hydroxyl group provides a rich platform for chemical innovation. Future research will likely focus on exploiting these functionalities to create even more complex and functional materials, including multi-responsive systems and materials for biomedical applications such as drug delivery and tissue engineering. The protocols and insights provided herein are intended to serve as a valuable resource for researchers and scientists working at the forefront of materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Recent Advances in Conjugated Polymers for Light Emitting Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer characterization - Wikipedia [en.wikipedia.org]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. measurlabs.com [measurlabs.com]
Application Notes & Protocols: A Researcher's Guide to the Suzuki-Miyaura Coupling Reaction
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Introduction: The Power of Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] First reported by Professor Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[3][4][5] Its significance was formally recognized in 2010 when Professor Suzuki, along with Professors Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for their work on palladium-catalyzed cross-couplings.[4][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth look at the reaction's mechanism, a detailed and practical experimental workflow, and robust troubleshooting advice to empower users to successfully implement and optimize Suzuki-Miyaura couplings in their own laboratories. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a deeper understanding of this powerful synthetic transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The reaction's success hinges on a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6] The cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3][5][7][8] Understanding these steps is critical for rational troubleshooting and optimization.
The Three Key Steps:
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X).[5][6] This step, which is often rate-determining, oxidizes the catalyst from Pd(0) to a Pd(II) complex.[3][5] The reactivity of the halide is a key factor, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex.[4][6] This process requires activation by a base.[2][4] The base reacts with the boronic acid (or ester) to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then facilitates the transfer of the R² group to the palladium center, displacing the halide.[2][4][9]
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) on the Pd(II) complex are coupled, forming the new carbon-carbon bond (R¹-R²) and regenerating the active Pd(0) catalyst.[4][6] The Pd(0) species can then re-enter the catalytic cycle, allowing for high product turnover with only a small amount of catalyst.[6]
Causality Behind Key Components:
-
The Base: The base is not merely a spectator. As mentioned, its primary role is to activate the organoboron compound for transmetalation.[1][4][9] The choice and strength of the base (e.g., K₂CO₃, K₃PO₄, CsF) can dramatically affect reaction rates and yields and must be selected based on the specific substrates and their functional group tolerance.[1]
-
The Solvent: The solvent system must solubilize the various components of the reaction. Often, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used.[6] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Experimental Protocol: A Step-by-Step Guide
This section provides a general, robust protocol for a typical Suzuki-Miyaura coupling reaction. The quantities provided are for a representative 1.0 mmol scale reaction and should be adjusted as needed.
Reagent and Equipment Preparation
Rationale: The success of a Suzuki coupling is highly dependent on the quality of the reagents and the exclusion of oxygen, which can deactivate the catalyst.[10][11] Using dry glassware and properly degassed solvents is paramount.[5][10]
Required Equipment:
-
Oven-dried round-bottom flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up
Table 1: Typical Reagent Stoichiometry (1.0 mmol scale)
| Reagent | Typical Equiv. | Amount (for 1.0 mmol scale) | Purpose |
| Aryl Halide (R¹-X) | 1.0 | 1.0 mmol | Electrophile |
| Boronic Acid/Ester (R²-BY₂) | 1.2 - 1.5 | 1.2 - 1.5 mmol | Nucleophile |
| Palladium Catalyst | 0.5 - 5 mol% | 0.005 - 0.05 mmol | Catalyst |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | 2.0 - 3.0 mmol | Activates Boronic Acid |
| Solvent | - | 5 - 10 mL | Reaction Medium |
General Reaction Setup (Inert Atmosphere)
Rationale: Performing the reaction under an inert atmosphere (argon or nitrogen) prevents the oxidation of the Pd(0) catalyst and phosphine ligands, which would render them inactive.[10]
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).[5]
-
Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5][12]
-
Solvent Addition: Add the degassed solvent(s) (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[13] Degassing is crucial and can be achieved by bubbling argon through the solvent for 15-20 minutes prior to addition.
-
Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 85-100 °C).[13][14] Allow the reaction to stir vigorously for the determined time (typically 4-24 hours).
Reaction Monitoring
Rationale: Monitoring the reaction allows for determination of the optimal reaction time, preventing the formation of degradation byproducts from prolonged heating and ensuring the starting material is consumed.
-
Thin-Layer Chromatography (TLC): A quick and effective method. A small aliquot of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the limiting starting material spot indicates reaction completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion of starting material to product and can help identify any side products being formed.
Work-up and Purification
Rationale: The work-up procedure is designed to quench the reaction, remove the inorganic base and catalyst residues, and isolate the crude product from the solvent.
-
Cooling and Quenching: Once the reaction is complete, remove it from the heat source and allow it to cool to room temperature.[5]
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate (~20 mL) and water (~20 mL).[5] Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Washing: Collect the organic layer. Wash it sequentially with water and then brine (saturated NaCl solution) to remove residual base and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[15] Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[15]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the desired compound from any remaining impurities or side products.[13][15][16]
Troubleshooting Guide
Even a robust reaction like the Suzuki-Miyaura coupling can present challenges. This guide addresses common problems and provides logical solutions based on mechanistic principles.
Table 2: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong or soluble base 3. Low reaction temperature 4. Poor quality reagents | 1. Ensure rigorous exclusion of oxygen; use fresh, degassed solvents.[10] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) or improve solubility with a phase-transfer catalyst.[17][18] 3. Increase the reaction temperature.[10] 4. Use high-purity boronic acids and aryl halides.[11] |
| Protodeboronation (Boronic acid decomposes) | 1. Boronic acid is unstable under reaction conditions (especially heteroaryl boronic acids) 2. Prolonged reaction time/high temperature | 1. Use a milder base (e.g., KF) or switch to a more stable boronic ester (e.g., pinacol ester).[6][17] 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling (R¹-R¹ or R²-R² formation) | 1. Oxygen contamination can promote homocoupling of the boronic acid. 2. Certain catalyst/ligand combinations may favor this side reaction. | 1. Improve inert atmosphere technique.[18] 2. Screen different palladium catalysts and ligands; sometimes a change in ligand can suppress this pathway. |
| Hydrodehalogenation (R¹-X → R¹-H) | 1. Presence of a hydrogen source. 2. Side reaction promoted by the catalyst. | 1. Ensure solvents are anhydrous if water is not intentionally part of the system. 2. Adjust reaction conditions (temperature, base, ligand) to favor the cross-coupling pathway. |
Visualizing the Experimental Workflow
A clear understanding of the entire process from start to finish is essential for successful execution and planning.
Caption: A flowchart of the Suzuki-Miyaura coupling workflow.
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for constructing C-C bonds, pivotal in modern drug discovery and materials science.[5][19] Its success relies on a well-understood catalytic cycle and careful attention to experimental detail, particularly reagent quality and the exclusion of oxygen. By understanding the mechanistic underpinnings of the reaction, researchers can intelligently select conditions, troubleshoot effectively, and successfully apply this transformative reaction to the synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-2-methoxyphenylboronic acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxyphenylboronic acid (CAS: 1072952-43-2). This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the yield and purity of this valuable synthetic intermediate. We will delve into common challenges, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure your success.
I. Overview of Synthetic Strategy
The synthesis of hydroxyphenylboronic acids, such as this compound, presents a unique set of challenges primarily due to the presence of the acidic phenolic proton, which is incompatible with the highly basic organometallic intermediates required for borylation. Therefore, a robust synthetic strategy involves a protection-borylation-deprotection sequence.
The most reliable and commonly employed method begins with a suitable brominated precursor, such as 4-Bromo-3-methoxyphenol. The synthesis proceeds via three key stages:
-
Protection of the Phenolic Hydroxyl: The acidic proton of the phenol is protected to prevent interference with the subsequent organometallic reaction.
-
Lithiation and Borylation: A lithium-halogen exchange generates an aryllithium intermediate, which is then trapped with a borate ester.
-
Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed to the boronic acid, and the protecting group is removed to yield the final product.
This approach allows for regioselective borylation while minimizing side reactions.[1]
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
II. Detailed Experimental Protocol
This protocol provides a representative method for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Part A: Benzyl Protection of 4-Bromo-3-methoxyphenol
-
To a solution of 4-Bromo-3-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-benzyloxy-4-bromo-2-methoxybenzene.
Part B: Lithiation and Borylation
-
To a flame-dried, three-necked flask under an inert argon atmosphere, add the protected phenol from Part A (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.[2]
-
Slowly add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.[3]
-
After the addition, allow the reaction to warm slowly to room temperature and stir overnight.
Part C: Hydrolysis, Deprotection, and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude benzyl-protected boronic acid.
-
Dissolve the crude product in ethanol or methanol, add Palladium on carbon (10% Pd/C, ~5 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite® and concentrate the solvent.
-
Purify the final product, this compound, by recrystallization or via the acid-base extraction method described in the troubleshooting section.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low. What are the likely causes?
A1: Low yield can stem from several stages of the synthesis. The most common culprits are incomplete lithiation, degradation of the organometallic intermediate, or protodeboronation during workup.
-
Incomplete Lithiation/Borylation: Ensure your reagents and solvent (THF) are scrupulously dry. Water will quench the n-BuLi and the aryllithium intermediate. Use a freshly titrated n-BuLi solution for accurate stoichiometry. The lithium-halogen exchange is rapid, but ensure sufficient stirring time before adding the borate ester.[2]
-
Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is a significant issue for electron-rich arylboronic acids, especially under harsh acidic or basic conditions.
-
Solution: During the acidic workup, maintain a low temperature (0 °C) and avoid prolonged exposure to strong acid. After hydrolysis, proceed quickly to the extraction. Some studies suggest that protodeboronation is slowest around pH 5.
-
-
Degradation: The aryllithium intermediate is thermally unstable. It is critical to maintain cryogenic temperatures (-78 °C) throughout the addition of n-BuLi and the borate ester to prevent side reactions.[4]
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield in boronic acid synthesis.
Q2: I am observing a significant amount of a byproduct that is less polar than my desired protected boronic acid. What is it?
A2: This is likely the protodeboronated side product (1-benzyloxy-2-methoxybenzene). Its formation indicates that the aryllithium intermediate was quenched by a proton source (like trace water) before it could react with the borate ester, or that the boronic acid product decomposed during workup. Refer to the solutions for protodeboronation in Q1.
Q3: My final product is contaminated with a more complex impurity, and the NMR shows over-integration in the aromatic region. What could this be?
A3: You are likely observing borinic acid derivatives or homocoupling products.
-
Borinic Acid Formation: This occurs when two equivalents of the aryllithium reagent add to the borate ester.[4] It is a common byproduct if the addition of the aryllithium to the borate ester is not well-controlled.
-
Solution: Use a slight excess of the borate ester (1.5 eq) and add it slowly to the aryllithium solution at -78 °C. This ensures the borate is always in excess relative to the organometallic species. Using a sterically hindered borate like triisopropyl borate also helps suppress the second addition.[3]
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of your starting material. While more common in the subsequent Suzuki-Miyaura reaction if oxygen is present, it can sometimes occur during the synthesis.[5] Ensure your reaction is maintained under a strictly inert atmosphere.
Q4: The final purification by column chromatography is difficult and gives poor recovery. Is there a better way?
A4: Yes. Boronic acids are amphoteric and can be purified using a specialized acid-base workup. This method leverages the ability of the boronic acid to form a water-soluble boronate salt under basic conditions.[6][7]
-
Protocol:
-
Dissolve the crude, deprotected product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its sodium boronate salt, while non-acidic organic impurities remain in the organic layer.
-
Separate the layers. Wash the basic aqueous layer with fresh ethyl acetate to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and carefully re-acidify with cold 2 M HCl until the product precipitates out (typically pH ~2-4).
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[6]
-
IV. Frequently Asked Questions (FAQs)
-
Why is benzyl protection preferred over other protecting groups?
-
Benzyl ethers are robust and stable to the strongly basic/nucleophilic conditions of the lithiation step. Crucially, they can be removed under mild, neutral conditions (hydrogenolysis with Pd/C), which preserves the sensitive boronic acid moiety. Other groups like silyl ethers may not be stable to n-BuLi, and groups requiring acidic removal could promote protodeboronation.[1]
-
-
How should I store the final this compound?
-
Arylboronic acids are prone to dehydration to form cyclic anhydrides (boroxines) upon storage. While this is often reversible upon use in a reaction containing water, it can complicate characterization and weighing. Store the product in a cool, dry place, preferably in a desiccator under an inert atmosphere.
-
-
What are the key safety precautions?
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere using proper syringe techniques. The reaction should be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
-
How can I confirm the purity and identity of my final product?
-
¹H NMR: Should show characteristic aromatic signals, a methoxy singlet, and broad singlets for the phenolic -OH and boronic acid -B(OH)₂ protons (which may exchange with D₂O).
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
V. Data Summary
While specific yield data for this exact molecule is not widely published, the following table provides expected outcomes for a well-optimized synthesis of a functionalized arylboronic acid based on established methods.[2]
| Parameter | Target Value | Rationale / Key Considerations |
| Yield (Overall) | 60-75% | Highly dependent on moisture control and temperature management during the borylation step. |
| Purity (Post-Purification) | >98% | Achievable with the acid-base extraction method or careful recrystallization. |
| Reaction Temp (Lithiation) | -78 °C | Critical to prevent thermal decomposition of the aryllithium intermediate.[3] |
| n-BuLi Equivalents | 1.1 eq | A slight excess ensures complete lithium-halogen exchange without promoting side reactions. |
| Borate Ester Equivalents | 1.5 eq | Excess borate ester minimizes the formation of borinic acid byproducts.[4] |
VI. References
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development. --INVALID-LINK--
-
Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (2008). Organic Process Research & Development. --INVALID-LINK--
-
Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023). Reddit. --INVALID-LINK--
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2009). Organic Letters. --INVALID-LINK--
-
An In-depth Technical Guide to 2-Ethoxy-5-methoxyphenylboronic acid. (2025). BenchChem. --INVALID-LINK--
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. (2011). Wiley-VCH. --INVALID-LINK--
-
Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. (2019). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Failed suzuki coupling, any suggenstions?. (2024). Reddit. --INVALID-LINK--
-
A Comparative Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis of (4-Bromo-2,5-dimethoxyphenyl)boronic acid. (2025). BenchChem. --INVALID-LINK--
-
Process for purification of boronic acid and its derivatives. (2005). Google Patents. --INVALID-LINK--
-
This compound. Alchem Pharmtech. --INVALID-LINK--
-
Technical Support Center: Purification of Products from 2-Ethoxy-5-methoxyphenylboronic acid Reactions. (2025). BenchChem. --INVALID-LINK--
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2008). ResearchGate. --INVALID-LINK--
-
Preparation method of hydroxyphenylboronic acid. (2020). Google Patents. --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--
-
Synthesis method of 5-bromo-2-methoxyphenol. (2015). Google Patents. --INVALID-LINK--
-
Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. (2023). NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
References
- 1. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Common byproducts in 5-Hydroxy-2-methoxyphenylboronic acid reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Hydroxy-2-methoxyphenylboronic acid. As Senior Application Scientists, we have compiled this in-depth guide to address common challenges and frequently asked questions encountered during its use in synthetic chemistry. This resource is designed to provide not only troubleshooting protocols but also the underlying scientific principles to empower you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of starting material in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue. Besides the unreacted this compound, you might also be observing its trimeric anhydride, a boroxine. Boronic acids can exist in equilibrium with their boroxines, which can sometimes exhibit different reactivity.
Causality and Troubleshooting:
-
Inactive Catalyst: The Pd(0) species is the active catalyst in the Suzuki-Miyaura reaction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for the stability and reactivity of this compound.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methoxyphenol. This process is often promoted by aqueous basic conditions.
Recommendations:
-
Catalyst System: Consider using a pre-formed Pd(0) catalyst or a modern palladacycle precatalyst that efficiently generates the active Pd(0) species.
-
Reaction Conditions: A thorough optimization of the base, solvent, and temperature is recommended. For instance, milder bases like potassium carbonate or phosphate may be preferable to strong hydroxides to minimize protodeboronation.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura coupling, excessive water can promote protodeboronation. Consider using a carefully controlled amount of water or an anhydrous solvent system if compatible with your substrates.
Q2: My reaction mixture contains a significant amount of a biaryl byproduct derived from the homocoupling of this compound. How can I minimize this side reaction?
A2: The formation of a symmetrical biaryl, in this case, a dihydroxy-dimethoxy-biphenyl, is a known byproduct in Suzuki-Miyaura couplings, often referred to as homocoupling.
Causality and Troubleshooting:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids, particularly in the presence of palladium catalysts.[1]
-
Pd(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0), can facilitate this undesired reaction.
Recommendations:
-
Thorough Degassing: Ensure that your solvents are rigorously degassed before use. Techniques like the freeze-pump-thaw method or sparging with an inert gas (Argon or Nitrogen) for an extended period are highly effective.[1]
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst directly can circumvent the issues associated with the in situ reduction of Pd(II) precatalysts and potentially reduce the amount of Pd(II) available for homocoupling.
-
Slow Addition: A slow addition of the boronic acid to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
Q3: I am attempting a Chan-Lam coupling with this compound and an amine, but the reaction is sluggish and I am observing the formation of 4-methoxyphenol. What is happening?
A3: The Chan-Lam coupling, which forms C-N or C-O bonds, is susceptible to its own set of side reactions, particularly with hydroxylated arylboronic acids.
Causality and Troubleshooting:
-
Oxidation of the Boronic Acid: In the copper-catalyzed Chan-Lam reaction, the boronic acid can undergo oxidation to the corresponding phenol.[2] The presence of the hydroxyl group on your starting material may exacerbate this issue.
-
Protodeboronation: Similar to the Suzuki-Miyaura coupling, protodeboronation can occur under Chan-Lam conditions, leading to the formation of 4-methoxyphenol.[2]
-
Hydroxylated Derivatives Issues: It has been observed that hydroxylated arylboronic acids can sometimes be problematic substrates in Chan-Lam reactions, failing to produce the desired coupled products efficiently.[3]
Recommendations:
-
Protecting the Hydroxyl Group: Consider protecting the phenolic hydroxyl group as a methyl ether or another suitable protecting group before performing the Chan-Lam coupling. This will prevent its interference in the reaction and can be removed in a subsequent step.
-
Reaction Optimization: A careful screening of the copper source, ligand (if any), base, and solvent is crucial. Some modern protocols for Chan-Lam couplings are designed to be more tolerant of functional groups.
-
Alternative Coupling Strategies: If the Chan-Lam coupling remains problematic, consider alternative C-N bond-forming reactions such as the Buchwald-Hartwig amination, which may be more compatible with your specific substrates.
Troubleshooting Guide: A Deeper Dive
| Observed Issue | Potential Byproduct(s) | Underlying Cause(s) | Recommended Actions & Protocols |
| Low Yield of Desired Product | Unreacted Boronic Acid/Boroxine | Incomplete reaction, catalyst deactivation, or unfavorable equilibrium with boroxine. | Optimize reaction conditions (temperature, concentration, base). Consider using a more active catalyst system. For boroxine formation, azeotropic removal of water prior to reaction may be beneficial. |
| Formation of 4-methoxyphenol | Protodeboronation Product | Cleavage of the C-B bond, often promoted by prolonged reaction times, high temperatures, and aqueous basic conditions.[4] | Use milder bases (e.g., K₃PO₄, Cs₂CO₃). Minimize water content. Consider using boronic esters (e.g., pinacol esters) which can undergo slow hydrolysis to release the boronic acid. |
| Formation of Dihydroxy-dimethoxy-biphenyl | Homocoupling Product | Dimerization of the boronic acid, often promoted by the presence of O₂ and/or Pd(II) species.[1] | Rigorously degas all solvents and the reaction mixture. Use a Pd(0) catalyst source. Employ slow addition of the boronic acid. |
| Formation of Phenolic Byproducts in Chan-Lam Coupling | Oxidation Product | Copper-catalyzed oxidation of the boronic acid.[2] | Protect the phenolic hydroxyl group prior to the coupling reaction. Optimize the reaction conditions, including the copper source and any additives. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification Strategy for Removing Boronic Acid-Related Impurities
If your crude product is contaminated with unreacted boronic acid or its byproducts, the following workup modification can be effective.
-
After the reaction, dilute the mixture with an organic solvent.
-
Wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃. This will convert the acidic boronic acid into its more water-soluble boronate salt.
-
Separate the organic layer.
-
To further enhance the removal of the boronate salt, you can wash the organic layer with a solution of a diol (e.g., D-sorbitol) in the basic aqueous solution. The diol will form a highly water-soluble complex with the boronate.
-
Proceed with the standard workup (washing with water and brine, drying, and concentration).
Visualizing Reaction Pathways
Key Side Reactions in Suzuki-Miyaura Coupling
Caption: Common reaction pathways for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cu(OTf)2-Mediated Chan-Lam Reaction of Carboxylic Acids to Access Phenolic Esters [organic-chemistry.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Hydroxy-2-methoxyphenylboronic acid
Welcome to the technical support center for 5-Hydroxy-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this versatile reagent. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by its synthetic route. A prevalent method for synthesizing hydroxyphenylboronic acids involves the reaction of a protected bromophenol with an organolithium reagent or Grignard reagent, followed by quenching with a trialkyl borate and subsequent deprotection and hydrolysis.[1]
Likely impurities include:
-
Unreacted Starting Material: Residual protected or unprotected 2-bromo-4-methoxyphenol.
-
Homocoupling Byproducts: Biphenyl species formed from the coupling of two Grignard or organolithium reagents.[2][3]
-
Protodeborylation Product: 4-methoxyphenol, formed by the loss of the boronic acid group. This is a common degradation pathway for arylboronic acids.[4]
-
Boroxine: The cyclic trimer anhydride of this compound. This is not a traditional impurity but an alternative form of the desired product that can complicate analysis, particularly by NMR.[5]
-
Oxidation Products: The phenolic hydroxyl group can be susceptible to oxidation, leading to colored impurities.
Q2: My NMR spectrum looks complex, with multiple sets of aromatic signals. Does this mean my product is very impure?
A2: Not necessarily. While impurities are a possibility, the complexity in the NMR spectrum of a boronic acid is often due to the equilibrium between the monomeric boronic acid and its cyclic trimer, the boroxine.[5] This equilibrium can be influenced by the solvent, concentration, and the presence of trace amounts of water.
Troubleshooting NMR Spectra:
-
Boroxine Formation: To simplify the spectrum, you can try adding a small amount of D₂O to your NMR sample. This should shift the equilibrium towards the monomeric boronic acid, resulting in a cleaner spectrum.
-
Solvent Choice: The choice of deuterated solvent can impact the observed chemical shifts. It is helpful to consult tables of common solvent impurities to rule out their interference.[6][7][8][9]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation and hydrolysis.[10][11] It is advisable to avoid prolonged exposure to moisture and light.
Troubleshooting Purification
This section provides detailed troubleshooting guides for common purification techniques.
Recrystallization
Problem: I am having difficulty finding a suitable solvent system for the recrystallization of this compound.
Causality & Solution:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13] Given the polar nature of the hydroxyl and boronic acid groups, a single non-polar solvent is unlikely to be effective. A mixed solvent system is often required.
Recommended Solvent Systems to Screen:
| Solvent System | Rationale |
| Ethyl Acetate / Hexanes | A versatile system for compounds of intermediate polarity. |
| Acetone / Hexanes | Similar to EtOAc/Hexanes, can be effective. |
| Methanol / Water | For more polar compounds, but be mindful of the solubility of your impurities. |
| Hot Water | Boronic acids can sometimes be recrystallized from hot water.[14] |
Step-by-Step Protocol for Recrystallization:
-
Solubility Testing: In a small test tube, dissolve a small amount of your crude product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at its boiling point.
-
Induce Cloudiness: While hot, add the less polar solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy.[15]
-
Clarify the Solution: Add a few drops of the hot, more polar solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Extraction
Problem: I am losing a significant amount of my product during the aqueous workup.
Causality & Solution:
This compound is amphoteric. The boronic acid is weakly acidic, and the phenol is also acidic. In a basic aqueous solution, both functionalities can be deprotonated to form a water-soluble salt. Conversely, in a strongly acidic solution, the boronic acid can be protonated. This property can be exploited for purification.[4][16][17]
Workflow for Purification by Acid-Base Extraction:
Caption: Acid-base extraction workflow for purification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃). This will deprotonate the phenolic hydroxyl group and the boronic acid, moving your product into the aqueous layer. Most neutral and basic organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to a pH of 3-4. Your product should precipitate out or become extractable back into an organic solvent.
-
Extraction: Extract the acidified aqueous layer with fresh ethyl acetate (3x).
-
Final Wash and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Column Chromatography
Problem: My boronic acid is sticking to the silica gel column, leading to poor recovery and streaking.
Causality & Solution:
The acidic nature of silica gel can lead to strong interactions with boronic acids, causing decomposition or irreversible binding.[18]
Decision-Making Workflow for Chromatographic Purification:
Caption: Choosing the right chromatography method.
Recommended Approaches:
-
Neutral Alumina: This is often a better choice for boronic acids as it is less acidic than silica gel.[18] A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Reversed-Phase Chromatography (C18): For polar boronic acids, reversed-phase chromatography can be effective.[14][19][20] The mobile phase is typically a mixture of acetonitrile and water or methanol and water, sometimes with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Modified Silica Gel: If you must use silica gel, consider deactivating it by pre-treating the column with a solvent mixture containing a small amount of a volatile acid like acetic acid.
Advanced Purification Technique: Diethanolamine Adduct Formation
For particularly challenging purifications where impurities are difficult to remove by other means, forming a diethanolamine adduct can be a highly effective strategy.[4][5][14][19][21]
Principle:
Boronic acids react with diethanolamine to form stable, crystalline adducts. These adducts can often be easily separated from impurities by filtration and then hydrolyzed back to the pure boronic acid.
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexanes). Add a stoichiometric amount of diethanolamine and stir at room temperature. The diethanolamine adduct should precipitate out of the solution.
-
Isolation: Collect the crystalline adduct by filtration and wash with a cold, non-polar solvent like hexanes.
-
Hydrolysis: To recover the pure boronic acid, suspend the adduct in a mixture of ethyl acetate and an aqueous solution of a weak acid (e.g., saturated boric acid solution or dilute HCl). Stir vigorously until the solid dissolves.
-
Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified this compound.
References
- 1. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. carlroth.com [carlroth.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. capotchem.cn [capotchem.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. waters.com [waters.com]
- 21. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 5-Hydroxy-2-methoxyphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Hydroxy-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich, functionalized boronic acid.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
When a Suzuki coupling fails with this specific boronic acid, the issue often lies with one or more of the following factors: reagent stability, catalyst activity, or suboptimal reaction conditions that fail to account for the substrate's unique properties.
Initial Checks:
-
Reagent Quality: Verify the purity of your this compound. Boronic acids can degrade over time. Consider purchasing a fresh batch or verifying the purity of your existing stock.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1] Consider using a fresh supply of the catalyst or a more robust, air-stable precatalyst.[1][2]
-
Inert Atmosphere: Oxygen can lead to the unwanted homocoupling of the boronic acid and can deactivate the catalyst.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][3]
Q2: I'm observing a significant amount of a byproduct that corresponds to the protodeboronated starting material (2-methoxyphenol). What causes this and how can I minimize it?
This is a classic case of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This is particularly prevalent with electron-rich boronic acids like this compound, as the electron-donating hydroxyl and methoxy groups enhance this undesired pathway.[5]
Understanding the Cause: Protodeboronation can be catalyzed by acid, base, or even certain metal salts, and the presence of a proton source (like water) is necessary.[4][6] The reaction conditions, especially pH, play a significant role in the rate of this side reaction.[7][8]
Strategies for Mitigation:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[1][6] Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][9]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[1]
-
Protecting the Boronic Acid: You can convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate. These are generally less prone to protodeboronation.[10] Another option is to form a diethanolamine adduct, which is an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[11]
Q3: The free hydroxyl group on my boronic acid seems to be interfering with the reaction. What are the potential issues and solutions?
The phenolic hydroxyl group introduces several complexities:
-
Catalyst Inhibition: The acidic proton of the phenol can react with the base, and the resulting phenoxide can potentially coordinate to the palladium center, interfering with the catalytic cycle.
-
Side Reactions: The phenol moiety can undergo side reactions under the coupling conditions.
Solutions:
-
Protecting the Hydroxyl Group: The most straightforward solution is to protect the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or another suitable protecting group. This eliminates the acidic proton and reduces potential side reactions.
-
Ligand and Catalyst Selection: Some modern phosphine ligands and catalyst systems are designed to be more tolerant of functional groups. For instance, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes overcome the challenges posed by functionalized substrates.[1] Nickel-based catalysts have also shown promise in couplings involving phenols, sometimes by activating the hydroxyl group in situ.[12][13]
Q4: I am struggling with a sterically hindered coupling partner for my this compound. What adjustments should I make?
Steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1]
Recommendations:
-
Bulky, Electron-Rich Ligands: These are often essential for coupling sterically hindered substrates. Ligands like XPhos, SPhos, or RuPhos can accelerate the crucial steps of the reaction.[1]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.
-
Choice of Boronate Ester: In some cases, switching from a boronic acid to a boronate ester can improve reactivity in sterically demanding couplings.
Experimental Protocols
Protocol 1: General Suzuki Coupling with this compound
This protocol provides a starting point for the Suzuki coupling.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Triphenylphosphine (0.08 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[14]
-
Evacuate and backfill the flask with the inert gas three times.[14]
-
Add the degassed 1,4-dioxane and water via syringe.[14]
-
Stir the reaction mixture at 80-100 °C and monitor its progress using TLC or GC-MS.[14]
-
Upon completion, cool the mixture to room temperature.[14]
-
Dilute with ethyl acetate and water, then separate the organic layer.[14]
-
Extract the aqueous layer with ethyl acetate.[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[14]
-
Concentrate the filtrate and purify the crude product by column chromatography.[14]
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Suzuki coupling with this compound.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Suzuki Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Improving the solubility of 5-Hydroxy-2-methoxyphenylboronic acid for reactions
An essential reagent in modern synthetic chemistry, 5-Hydroxy-2-methoxyphenylboronic acid is a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, its unique substitution pattern, featuring both a hydrophilic hydroxyl group and a lipophilic methoxy group, presents distinct solubility challenges that can impede reaction efficiency and reproducibility.
This technical support guide, designed for researchers and drug development professionals, provides a series of troubleshooting strategies and in-depth explanations to address common issues encountered when working with this compound. By understanding the underlying chemical principles, you can optimize your reaction conditions for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my primary reaction solvent (e.g., Toluene, Dioxane, THF). What should I do?
This is a common issue stemming from the dual nature of the molecule. While the methoxy and phenyl groups provide some organic character, the hydroxyl and boronic acid moieties are quite polar, leading to limited solubility in purely nonpolar or moderately polar aprotic solvents.
Root Cause Analysis:
-
Solvent Polarity Mismatch: Solvents like toluene or hexane are often too nonpolar to effectively solvate the polar functional groups of the boronic acid.[3]
-
Intermolecular Hydrogen Bonding: The hydroxyl and boronic acid groups can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that resists dissolution.
-
Boroxine Formation: Like many boronic acids, this compound can exist in equilibrium with its cyclic trimer anhydride, known as a boroxine.[4] Boroxines often have different solubility profiles than the parent boronic acid and can sometimes be less soluble.[5]
Solutions & Protocols:
-
Introduce a Polar Co-Solvent: The most common and effective strategy is to use a solvent mixture. Adding a polar solvent like water or ethanol can dramatically improve solubility. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water (e.g., Dioxane:Water 4:1) is a standard practice.[6] The water not only aids in dissolving the boronic acid but is also essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) required for the catalytic cycle.[7]
-
Gentle Heating: Applying gentle heat (e.g., 40-60 °C) while stirring can provide the energy needed to overcome the crystal lattice energy and promote dissolution. However, be cautious, as excessive heat can promote decomposition pathways like protodeboronation.[8]
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process without requiring high temperatures.
Expert Tip: Start with a solvent system known to work for similar substituted phenylboronic acids. A common starting point for Suzuki couplings is a 4:1 to 10:1 mixture of Dioxane/Water or THF/Water.[7]
Q2: I've added a base to my Suzuki-Miyaura reaction, but the boronic acid still won't dissolve. Is this expected?
Yes, this can happen, especially with weaker inorganic bases or in anhydrous conditions. The key to improving solubility with a base is the formation of the corresponding boronate salt.
Mechanistic Insight:
The boronic acid (a Lewis acid) reacts with a base (e.g., hydroxide, carbonate) to form a tetrahedral boronate anion.[9][10] This anionic species is significantly more polar and water-soluble than the neutral boronic acid.
Caption: Equilibrium between boronic acid and its more soluble boronate salt.
Troubleshooting Steps:
-
Choice of Base: Stronger bases or those with higher solubility in the reaction medium are more effective. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents. Potassium phosphate (K₃PO₄) is another excellent choice, particularly in dioxane/water systems.[6]
-
Ensure Presence of Water: For inorganic bases like carbonates or phosphates, water is crucial for their dissolution and subsequent reaction with the boronic acid. If you are attempting an anhydrous reaction, consider using an organic-soluble base like triethylamine (NEt₃) or DBU, though these are less common for activating the boronic acid in Suzuki couplings.
-
Pre-stirring: Allow the boronic acid, base, and solvent mixture to stir for 15-30 minutes at room temperature or with gentle warming before adding the palladium catalyst and aryl halide. This gives time for the boronate salt to form.
Q3: My reaction is giving low yields, and I suspect the boronic acid is decomposing. What are the common decomposition pathways and how can I avoid them?
Low yields are frequently traced back to the instability of the boronic acid under reaction conditions. The two primary culprits are protodeboronation and homocoupling.
Troubleshooting Decomposition Pathways:
| Issue | Potential Cause | Recommended Solution | Citation |
| Protodeboronation | Presence of excess water, strong base, high temperatures. | Use anhydrous conditions if possible, switch to a weaker base (e.g., KF), lower the reaction temperature, or use a protected boronic acid derivative. | [8] |
| Homocoupling | Presence of oxygen, high concentration of Pd(II) species. | Thoroughly degas the reaction mixture (e.g., via argon sparging or freeze-pump-thaw cycles). Add the boronic acid slowly to the reaction mixture to keep its concentration low. | [8][10] |
| Boroxine Formation | Anhydrous conditions, heating. | Adding a small amount of water can shift the equilibrium back towards the monomeric boronic acid. | [8] |
Workflow for Minimizing Decomposition:
Caption: Workflow to minimize boronic acid decomposition during reaction setup.
Q4: Are there more stable alternatives to this compound that I can use?
Yes. When solubility and stability are persistent issues, using a protected form of the boronic acid is an excellent strategy. These derivatives are often more stable to storage and reaction conditions, releasing the active boronic acid species slowly in situ.
-
Pinacol Esters (Bpin): Boronic esters formed with pinacol are one of the most common alternatives. They are generally more soluble in organic solvents, are stable to chromatography, and are less prone to protodeboronation.[7][11] They can be purchased directly or synthesized from the boronic acid.
-
Potassium Trifluoroborate Salts (-BF₃K): These salts are highly stable, crystalline solids that are often easier to handle than the corresponding boronic acids. They are typically activated under the reaction conditions by the base to slowly release the active boron species.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions (including anhydrous ones) that would decompose the free boronic acid.[8]
| Derivative | Key Advantages | Considerations |
| Pinacol Ester | Improved organic solubility, stable to chromatography, reduced protodeboronation. | May be less reactive than the parent boronic acid. |
| Trifluoroborate Salt | Highly stable crystalline solid, slow release of boronic acid. | Requires specific activation conditions. |
| MIDA Boronate | Exceptionally stable, compatible with a wide range of anhydrous reactions. | Requires a specific deprotection step (typically aqueous base) to participate in coupling. |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Suzuki-Miyaura Coupling
This protocol outlines the preparation of a solution of this compound for a typical Suzuki-Miyaura reaction.
Materials:
-
This compound (1.2 mmol)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Flame-dried Schlenk flask with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To the flame-dried Schlenk flask under an inert atmosphere, add the this compound and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times to remove any residual oxygen.
-
Add the 1,4-dioxane and deionized water via syringe.
-
Stir the mixture vigorously at room temperature for 20-30 minutes. Gentle warming to 40°C can be applied if dissolution is slow.
-
The resulting, possibly heterogeneous, mixture is now ready for the addition of the aryl halide and palladium catalyst system.
Protocol 2: Acid-Base Extraction for Boronic Acid Purification
If you suspect your boronic acid is impure, an acid-base extraction can be used to separate it from non-acidic impurities. This relies on the ability to form a water-soluble boronate salt under basic conditions.[12]
Procedure:
-
Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The boronic acid will move into the aqueous layer as its sodium boronate salt. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the basic aqueous layers and wash once with EtOAc to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is ~2-3. The boronic acid should precipitate out of the solution.
-
Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 times). The purified boronic acid is now in the organic layer.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Solvent Effects in Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in achieving successful cross-coupling outcomes, particularly when working with substituted phenylboronic acids. Here, we move beyond simple protocols to explain the underlying principles governing solvent selection, helping you troubleshoot common issues and optimize your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your Suzuki-Miyaura reactions, with a focus on solvent-related causes and remedies.
Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What solvent-related factors should I investigate?
Low yields are a frequent challenge in Suzuki-Miyaura couplings and can often be traced back to suboptimal solvent conditions.[1][2] Here’s a systematic approach to troubleshooting:
-
Issue: Poor Solubility of Reagents. One of the primary functions of the solvent is to dissolve the aryl halide, boronic acid, base, and catalyst. If any of these components are not adequately solubilized, the reaction will be slow or incomplete.
-
Solution:
-
For nonpolar substrates: Consider using solvents like toluene, dioxane, or THF.[3][4][5]
-
For more polar substrates: A mixture of a polar aprotic solvent (e.g., DMF, DMSO) with a nonpolar solvent, or the use of aqueous solvent mixtures, can be beneficial.[3][5]
-
Observation is key: Visually inspect your reaction mixture. If you see undissolved solids (other than a heterogeneous catalyst or base), you likely have a solubility issue.
-
-
-
Issue: Catalyst Deactivation or Precipitation. The palladium catalyst can fall out of the solution as "palladium black," leading to a halt in the catalytic cycle.[1] This can be influenced by the solvent's ability to stabilize the active catalytic species.
-
Solution:
-
Solvent Polarity: In some cases, more polar solvents can help stabilize the palladium complexes.[6][7]
-
Ligand Solubility: Ensure your chosen solvent can also dissolve the phosphine ligand, as the ligand is crucial for stabilizing the palladium center.[8]
-
Aqueous Mixtures: The addition of water to organic solvents is a common strategy.[3][5] Water can help dissolve inorganic bases and facilitate the transmetalation step.[3]
-
-
-
Issue: Inefficient Transmetalation. The transfer of the aryl group from the boronic acid to the palladium center is a critical step that is highly sensitive to the reaction environment.
-
Solution:
-
Role of Water: A small amount of water is often added to organic solvents to activate the boronic species and dissolve the inorganic base, which can accelerate transmetalation.[3] Common ratios of organic solvent to water range from 2:1 to 10:1.[3]
-
Protic vs. Aprotic Solvents: Protic solvents (like alcohols) can sometimes hinder the reaction by competing with the boronic acid for coordination to the palladium center. However, in some systems, they can be effective.[6][7] Aprotic solvents like THF, dioxane, and DMF are generally preferred.[3]
-
-
Q2: I'm observing significant protodeboronation of my substituted phenylboronic acid. How can I mitigate this side reaction through solvent choice?
Protodeboronation, the undesired cleavage of the C-B bond, is a major cause of low yields, especially with electron-deficient phenylboronic acids.[1]
-
Causality: This side reaction is often promoted by the presence of water and a strong base. The solvent system can either exacerbate or suppress this pathway.
-
Solution:
-
Minimize Water Content: While some water can be beneficial, excessive amounts can accelerate protodeboronation. If you suspect this is an issue, try reducing the amount of water in your solvent system or using anhydrous solvents.
-
Choice of Base and Solvent Combination: The solubility of the base is crucial.[1] If the base is not soluble, it may not be effective in promoting the desired reaction, giving more time for side reactions to occur. Using a solvent system where the base (e.g., K₃PO₄, Cs₂CO₃) has good solubility can lead to faster reaction rates, outcompeting protodeboronation.[1]
-
Consider More Stable Boron Reagents: If solvent modification is insufficient, converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[1] These reagents often require anhydrous conditions, making solvents like dioxane or THF suitable choices.
-
-
Q3: My reaction is chemoselective, but it's reacting at the wrong site on my molecule. Can the solvent influence selectivity?
Yes, the solvent can have a profound impact on the chemoselectivity of Suzuki-Miyaura reactions, particularly with substrates bearing multiple reactive sites (e.g., an aryl chloride and an aryl triflate).[6][7]
-
Mechanism of Solvent Influence: The polarity of the solvent can stabilize different transition states in the oxidative addition step.[6][7]
-
Example: In the coupling of chloroaryl triflates, nonpolar solvents like THF or toluene tend to favor reaction at the C-Cl bond. In contrast, some polar aprotic solvents like acetonitrile (MeCN) or DMF can favor reaction at the C-OTf bond.[6][7] This is attributed to the ability of polar solvents to stabilize charged palladium species that are proposed to be the active catalyst in these systems.[6]
-
Troubleshooting Approach: If you are facing a selectivity issue, screening a range of solvents with varying polarities is a logical step. This should include nonpolar (toluene, THF), polar aprotic (DMF, MeCN, acetone), and alcoholic solvents (e.g., isopropanol).[6][7]
-
Frequently Asked Questions (FAQs)
What is the general role of the solvent in the Suzuki-Miyaura catalytic cycle?
The solvent plays multiple critical roles throughout the catalytic cycle:
-
Solubilization: It dissolves the reactants, catalyst, and base, allowing them to interact.[9]
-
Stabilization: It stabilizes the active palladium species and intermediates.[6][9]
-
Modulation of Reactivity: The solvent can influence the rates of the key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Influence on Base Activity: The solvent affects the solubility and, therefore, the effectiveness of the inorganic base.[11]
dot
Caption: The Suzuki-Miyaura catalytic cycle and the key roles of the solvent.
Protic vs. Aprotic Solvents: Which should I choose?
-
Aprotic Solvents: These are generally the preferred choice for Suzuki-Miyaura reactions. They are characterized by their lack of acidic protons.[12][13]
-
Polar Aprotic: (e.g., DMF, DMSO, acetonitrile) can be effective, especially for dissolving polar substrates and salts. However, they can sometimes lead to undesired side reactions or make product isolation difficult due to their high boiling points.
-
Nonpolar/Slightly Polar Aprotic: (e.g., Toluene, THF, 1,4-dioxane) are the most commonly used solvents.[3][4][5] They offer good solubility for many organic substrates and are relatively easy to remove post-reaction.
-
-
Protic Solvents: These solvents have acidic protons (e.g., water, ethanol, isopropanol).[12][13]
-
Water: Often used as a co-solvent with an organic solvent.[14][15] It is excellent for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and can accelerate the transmetalation step.[3] However, an excess can lead to protodeboronation.[1]
-
Alcohols: (e.g., ethanol, isopropanol) are sometimes used, particularly in "green" chemistry applications. Their effectiveness can be substrate-dependent.
-
How do electron-donating or electron-withdrawing substituents on the phenylboronic acid affect my solvent choice?
The electronic nature of the substituent can influence the stability and reactivity of the boronic acid, which in turn has implications for solvent selection.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids with EWGs (e.g., -NO₂, -CN, -CO₂Me) are more susceptible to protodeboronation.[1]
-
Solvent Strategy: For these substrates, it's often beneficial to use solvent systems that promote a fast reaction rate to outcompete the decomposition pathway. This might involve using a solvent mixture (e.g., dioxane/water) that effectively solubilizes a strong base like K₃PO₄, leading to rapid transmetalation. Minimizing the amount of water can also be crucial.
-
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OMe, -Me) are generally more stable.
-
Solvent Strategy: With more stable boronic acids, you have greater flexibility in solvent choice. The decision will likely be guided more by the solubility of the aryl halide partner and the desired reaction temperature.
-
Data Presentation: Common Solvents and Their Properties
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Common Use Case |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | General purpose, good for nonpolar substrates. |
| THF | Polar Aprotic | 7.6 | 66 | Good solubility for many organics, often used with water.[3] |
| 1,4-Dioxane | Polar Aprotic | 2.2 | 101 | Very common, often used in a mixture with water.[3][5] |
| DMF | Polar Aprotic | 37 | 153 | High polarity, good for dissolving salts, but can be hard to remove.[3] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Can influence chemoselectivity.[6][7] |
| Water | Protic | 80 | 100 | Used as a co-solvent to dissolve bases and accelerate reaction.[14][15][16] |
| Ethanol | Protic | 24.3 | 78 | "Green" solvent option, often used with water.[3] |
Experimental Protocols
Protocol 1: General Procedure for Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid
This protocol is a robust starting point for many Suzuki-Miyaura couplings.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture, 5:1:1 ratio, 7 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, the substituted phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe. It is crucial to degas the solvent beforehand by bubbling an inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
dot
Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. | Semantic Scholar [semanticscholar.org]
- 15. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture-Sensitive 5-Hydroxy-2-methoxyphenylboronic acid
Welcome to the technical support center for 5-Hydroxy-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this moisture-sensitive reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to maintain its integrity?
A1: Proper storage is critical for preventing the degradation of this compound. This compound is known to be moisture-sensitive.[1]
-
Short-Term Storage: For daily use, store the compound in a desiccator over a strong desiccant like Drierite® or phosphorus pentoxide. Ensure the container is tightly sealed after each use.
-
Long-Term Storage: For long-term storage, it is recommended to keep the solid powder at -20°C in a tightly sealed container.[2] To prevent condensation upon removal from cold storage, allow the container to warm to room temperature before opening. For optimal protection, consider storing under an inert atmosphere (e.g., argon or nitrogen).
| Storage Condition | Duration | Key Considerations |
| Desiccator (RT) | Short-Term (Days/Weeks) | Use a reliable desiccant; ensure airtight seal. |
| -20°C Freezer | Long-Term (Months/Years) | Allow to warm to RT before opening; use an inert atmosphere.[2] |
| Inert Atmosphere | Optimal (Short/Long-Term) | Recommended for all durations to strictly exclude moisture and air. |
Q2: I am setting up a Suzuki-Miyaura coupling reaction. How should I handle this compound to prevent its degradation?
A2: Handling this compound requires techniques that minimize exposure to atmospheric moisture, which can lead to hydrolysis and the formation of inactive boroxine species.
-
Inert Atmosphere is Key: The most reliable method for handling this reagent is within a glove box with a low moisture and oxygen environment.[3]
-
Schlenk Line Techniques: If a glove box is unavailable, standard Schlenk line techniques can be employed.[4] This involves using flasks designed to handle reagents under an inert atmosphere.
-
Rapid Weighing: If working on an open bench, weigh the required amount of the boronic acid as quickly as possible and immediately place it into the reaction vessel under a stream of inert gas. While not ideal, this can be sufficient for less sensitive applications. Hygroscopic solids may need to be dried under a vacuum before a reaction.[5]
Experimental Protocol: Handling this compound using Schlenk Techniques
-
Preparation: Dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction flask on a Schlenk line and purge with dry argon or nitrogen for 15-20 minutes.
-
Reagent Transfer: In a separate flask under a positive pressure of inert gas, add the this compound.
-
Solvent Addition: Add anhydrous solvent to the reaction flask via a gas-tight syringe.
-
Reagent Addition: Dissolve the boronic acid in a minimal amount of anhydrous solvent in its flask and transfer it to the main reaction flask via a cannula.
-
Reaction Setup: Proceed with the addition of other reagents (e.g., aryl halide, palladium catalyst, base) under a continuous inert gas flow.
Q3: What are the common degradation pathways for this compound, and how can I detect them?
A3: The primary degradation pathways for arylboronic acids are hydrolysis (protodeboronation) and oxidation.
-
Hydrolysis (Protodeboronation): In the presence of water, this compound can revert to 4-hydroxy-3-methoxyphenol. This process can be accelerated under acidic or basic conditions.[6][7]
-
Oxidation: Arylboronic acids can be oxidized, particularly in the presence of peroxides or other oxidizing agents, to yield the corresponding phenol.[8][9]
Detection of Degradation:
-
NMR Spectroscopy: ¹H NMR is an effective tool to check the purity of your boronic acid. The appearance of signals corresponding to the protodeboronated arene is a clear indicator of degradation.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to detect the presence of the parent boronic acid, the deboronated product, and any potential oxidative impurities.
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield.
This is a common issue that can often be traced back to the quality of the reagents or the reaction conditions.
Possible Cause 1: Degradation of the Boronic Acid
-
Explanation: As a moisture-sensitive compound, this compound may have degraded due to improper storage or handling. The presence of water can lead to the formation of boroxines (cyclic anhydrides) or complete hydrolysis to the corresponding arene, both of which are generally less reactive in the catalytic cycle.
-
Solution:
-
Verify Purity: Before use, check the purity of the boronic acid using ¹H NMR.
-
Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the reagent.
-
Improve Handling: Employ stringent anhydrous techniques, such as using a glove box or Schlenk line, for weighing and transferring the reagent.[4]
-
Possible Cause 2: Inappropriate Base or Solvent
-
Explanation: The choice of base and solvent is crucial for the success of a Suzuki-Miyaura coupling. A base that is too weak may not facilitate the transmetalation step effectively. Some anhydrous couplings with bases like K₃PO₄ may require a small amount of water to function correctly.[10] The solvent must be sufficiently dry and capable of dissolving all reaction components.
-
Solution:
-
Screen Bases: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[11]
-
Solvent System: While anhydrous conditions are generally recommended for the boronic acid itself, a mixture of an organic solvent (like toluene, dioxane, or THF) with a small amount of water can sometimes improve yields in the coupling reaction.[11]
-
Degas Solvents: Ensure all solvents are thoroughly degassed by bubbling with an inert gas for at least 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[10]
-
Possible Cause 3: Catalyst Deactivation
-
Explanation: The palladium catalyst is susceptible to deactivation by oxygen or other impurities. The electron-donating methoxy and hydroxy groups on your boronic acid can also influence the electronic properties of the palladium center during the catalytic cycle.[12][13]
-
Solution:
-
Degas Thoroughly: Purge the reaction mixture with argon or nitrogen before adding the catalyst.[11]
-
Choose the Right Ligand: For electron-rich boronic acids, ligands like those developed by Buchwald can be effective in promoting oxidative addition.[10] Consider screening different palladium catalysts and ligands.
-
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
Problem 2: I observe multiple spots on my TLC plate, including what appears to be a self-coupling product.
Possible Cause: Homocoupling of the Boronic Acid
-
Explanation: In the presence of a palladium catalyst and base, boronic acids can undergo homocoupling to form a biaryl product derived from two molecules of the boronic acid. This is often more prevalent when the oxidative addition of the aryl halide to the palladium(0) center is slow.
-
Solution:
-
Stoichiometry: Ensure the stoichiometry is correct. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can promote homocoupling.
-
Slow Addition: Try adding the boronic acid solution slowly to the reaction mixture containing the aryl halide and catalyst. This maintains a low concentration of the boronic acid, disfavoring the homocoupling side reaction.
-
Add Bromide in Excess: Consider adding the bromide in excess to avoid homocoupling.[11]
-
Logical Relationship: Impact of Moisture on Boronic Acid
Caption: The detrimental effects of moisture on this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hepatochem.com [hepatochem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. How To [chem.rochester.edu]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for 5-Hydroxy-2-methoxyphenylboronic Acid Coupling
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 5-Hydroxy-2-methoxyphenylboronic acid. This resource, designed for researchers and drug development professionals, provides in-depth answers to common challenges, explains the chemical principles behind experimental choices, and offers field-proven troubleshooting strategies.
Section 1: Fundamental Principles
FAQ 1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction?
The base is a critical component of the Suzuki-Miyaura catalytic cycle, and its primary function is to activate the organoboron species for the crucial transmetalation step.[1] Neutral boronic acids are generally poor nucleophiles. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic "ate" complex, typically a trihydroxyborate anion [R-B(OH)3]-.[2][3][4] This anionic boronate complex possesses a higher-energy B-C bond, which greatly accelerates the transfer of the organic group (in this case, the 5-hydroxy-2-methoxyphenyl group) from boron to the palladium(II) center.
Computational and experimental studies suggest that the main mechanistic pathway involves the base first reacting with the boronic acid rather than the palladium complex.[5][6] Therefore, the selection of the base, its strength, and stoichiometry directly control the concentration of the active boronate species and, consequently, the overall reaction rate and efficiency.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Comparative Guide to the ¹H NMR Analysis of 5-Hydroxy-2-methoxyphenylboronic Acid
For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Phenylboronic acids are a cornerstone of modern organic synthesis, serving as versatile building blocks in cross-coupling reactions. Among these, 5-Hydroxy-2-methoxyphenylboronic acid stands out as a valuable intermediate. This guide provides an in-depth comparative analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, juxtaposed with the closely related and more readily characterized 2-methoxyphenylboronic acid. We will delve into the nuances of spectral interpretation, the causal factors behind experimental choices, and provide robust protocols for obtaining high-quality data.
The Challenge of Characterizing Boronic Acids: Beyond a Simple Spectrum
Obtaining a clean, easily interpretable ¹H NMR spectrum of a boronic acid can be deceptively complex. The primary reason for this lies in the propensity of boronic acids to exist in a concentration and solvent-dependent equilibrium with their cyclic anhydride trimers, known as boroxines.[1][2][3] This equilibrium can result in broadened peaks or the appearance of multiple sets of signals, complicating spectral analysis.
The formation of boroxines is a reversible dehydration reaction. The position of the equilibrium is influenced by several factors:
-
Solvent: Protic solvents, such as methanol-d₄ or D₂O, can effectively break up the boroxine trimer by forming hydrogen bonds with the boronic acid, leading to sharper, more defined spectra.[4] In contrast, aprotic solvents like chloroform-d may favor the formation of the less soluble boroxine, leading to complex or uninterpretable spectra.
-
Concentration: Higher concentrations tend to favor the formation of the trimeric boroxine.
-
Temperature: The equilibrium can also be temperature-dependent.
Understanding this dynamic is crucial for selecting the appropriate experimental conditions to ensure the acquisition of a spectrum that accurately reflects the monomeric boronic acid structure.
¹H NMR Spectral Analysis: this compound vs. 2-Methoxyphenylboronic Acid
Due to the limited availability of public experimental ¹H NMR data for this compound, we will utilize a high-quality predicted spectrum for our primary analysis and compare it with an experimental spectrum of the closely related 2-methoxyphenylboronic acid. This comparative approach allows us to highlight the influence of the C5-hydroxyl group on the electronic environment of the aromatic protons.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methoxy group, the hydroxyl proton, and the boronic acid protons.
dot graph { layout=neato; node [shape=plaintext]; A [label="Predicted 1H NMR Spectrum of this compound"]; B [label="Aromatic Region (δ 6.5-7.5 ppm)"]; C [label="Methoxy Signal (δ ~3.8 ppm)"]; D [label="Hydroxyl & Boronic Acid Protons (Broad, variable)"]; A -- B; A -- C; A -- D; }
Predicted ¹H NMR Spectral Regions
Experimental ¹H NMR Spectrum of 2-Methoxyphenylboronic acid
An experimental ¹H NMR spectrum of 2-methoxyphenylboronic acid provides a tangible reference for understanding the spectral features of this class of compounds. The spectrum, typically acquired in a solvent that minimizes boroxine formation, will show characteristic signals for the aromatic and methoxy protons.
| Compound | Proton Assignment | Predicted Chemical Shift (δ ppm) of this compound | Experimental Chemical Shift (δ ppm) of 2-Methoxyphenylboronic acid | Multiplicity | Integration |
| This compound | Aromatic H | ~7.2-7.4 | ~7.8-8.0 | d | 1H |
| Aromatic H | ~6.8-7.0 | ~7.0-7.2 | dd | 1H | |
| Aromatic H | ~6.6-6.8 | ~6.9-7.1 | d | 1H | |
| Methoxy (-OCH₃) | ~3.8 | ~3.9 | s | 3H | |
| Hydroxyl (-OH) | Variable (broad) | - | s | 1H | |
| Boronic Acid (-B(OH)₂) | Variable (broad) | Variable (broad) | s | 2H | |
| 2-Methoxyphenylboronic acid | Aromatic H | - | ~7.8-8.0 | dd | 1H |
| Aromatic H | - | ~7.4-7.6 | td | 1H | |
| Aromatic H | - | ~7.0-7.2 | t | 1H | |
| Aromatic H | - | ~6.9-7.1 | d | 1H | |
| Methoxy (-OCH₃) | - | ~3.9 | s | 3H | |
| Boronic Acid (-B(OH)₂) | - | Variable (broad) | s | 2H |
Note: Predicted chemical shifts are estimations and can vary from experimental values. Experimental data for 2-Methoxyphenylboronic acid can be found in spectral databases such as the one referenced by PubChem (CID 2733958) from Sigma-Aldrich.[5]
The key difference in the aromatic region is the expected upfield shift of the protons on the ring of this compound due to the electron-donating effect of the hydroxyl group. The splitting patterns will also differ due to the change in the substitution pattern.
Experimental Protocol for ¹H NMR Analysis of Arylboronic Acids
This protocol is designed to yield a high-quality ¹H NMR spectrum of an arylboronic acid, minimizing the formation of boroxine anhydrides.
Workflow for ¹H NMR Analysis of Arylboronic Acids
Causality Behind Experimental Choices:
-
Choice of Solvent (Methanol-d₄): As discussed, methanol-d₄ is a protic solvent that disrupts the formation of boroxine trimers through hydrogen bonding.[4] This leads to a spectrum that is more representative of the monomeric boronic acid, with sharper signals and simplified multiplicities. The hydroxyl and boronic acid protons will likely exchange with the deuterium in the solvent, leading to their disappearance or significant broadening.
-
Concentration (5-10 mg in 0.6-0.7 mL): Keeping the concentration relatively low helps to shift the equilibrium away from the boroxine trimer.
-
Shimming: Careful shimming of the magnetic field is essential to achieve high resolution and observe the fine coupling details in the aromatic region.
Applications in Drug Discovery and Organic Synthesis
Both this compound and its analogue, 2-methoxyphenylboronic acid, are valuable reagents in the synthesis of complex organic molecules.
-
This compound: This compound is a key building block in medicinal chemistry for the synthesis of biologically active molecules. The presence of the hydroxyl group provides a site for further functionalization or can participate in hydrogen bonding interactions with biological targets.
-
2-Methoxyphenylboronic acid: This commercially available reagent is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 2-methoxyphenyl moiety into a variety of scaffolds.[6] This is a common strategy in the development of pharmaceuticals and advanced materials.
Conclusion
The ¹H NMR analysis of this compound, while presenting challenges due to the potential for boroxine formation, can be successfully achieved with careful consideration of experimental parameters. By utilizing a protic solvent such as methanol-d₄ and maintaining a relatively low sample concentration, researchers can obtain high-quality spectra amenable to detailed interpretation. The comparative analysis with 2-methoxyphenylboronic acid highlights the subtle yet significant influence of the C5-hydroxyl group on the ¹H NMR spectrum. A thorough understanding of these principles is indispensable for the accurate characterization of this important class of synthetic intermediates.
References
- 1. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 2. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to 13C NMR Analysis of 5-Hydroxy-2-methoxyphenylboronic Acid and Its Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure, Understanding the Function
In contemporary drug discovery and materials science, arylboronic acids are indispensable building blocks, celebrated for their versatility in Suzuki-Miyaura cross-coupling reactions and their unique interactions as reversible covalent inhibitors or sensors. The compound 5-Hydroxy-2-methoxyphenylboronic acid, with its trifunctional substitution pattern, presents a particularly interesting scaffold. Its electronic properties—and thus its reactivity and biological activity—are a direct consequence of the interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups and the electron-withdrawing boronic acid [-B(OH)2] moiety.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an exceptionally powerful tool for elucidating the electronic environment of each carbon atom within such a molecule. Unlike 1H NMR, which focuses on the protons, 13C NMR provides a direct map of the carbon skeleton, offering profound insights into substituent effects. This guide provides a comprehensive framework for the 13C NMR analysis of this compound and its derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices and interpret spectral data to make meaningful comparisons, empowering you to accelerate your research and development efforts.
Pillar 1: The Causality of Experimental Design
A robust analytical result begins with a meticulously planned experiment. The choices made during sample preparation and data acquisition are paramount for obtaining a high-fidelity 13C NMR spectrum that is both reproducible and interpretable.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality data for polar, functionalized arylboronic acids.
1. Solvent Selection: The Critical First Step
-
Rationale: this compound contains polar hydroxyl and boronic acid groups, necessitating a polar aprotic solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. It readily dissolves the analyte, and its residual solvent peak (~39.5 ppm) provides a reliable internal chemical shift reference.[1][2] Furthermore, it minimizes issues with the exchange of labile protons from the -OH and -B(OH)2 groups, which can complicate spectra in protic solvents.
-
Protocol:
-
Ensure the analyte is dry to avoid excess water signals, which can sometimes interfere with interpretation or lead to the formation of boroxine anhydrides.[3]
-
Accurately weigh 15-25 mg of the boronic acid derivative.
-
Dissolve the sample in 0.6 – 0.7 mL of high-purity DMSO-d6 in a clean, dry 5 mm NMR tube.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming in a water bath may be required for less soluble derivatives.
-
2. NMR Spectrometer Setup and Acquisition Parameters
-
Rationale: 13C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio compared to 1H, resulting in a much lower intrinsic sensitivity. Therefore, acquisition parameters must be optimized to achieve an adequate signal-to-noise ratio (S/N), especially for quaternary carbons which lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons.[4]
-
Step-by-Step Acquisition:
-
Instrument Tuning & Shimming: Tune the 13C probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Mode: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). This collapses 13C-1H coupling, simplifying the spectrum to single lines for each unique carbon and providing an NOE enhancement for protonated carbons.
-
Key Parameters:
-
Spectral Width (SW): Set to a wide range, typically 0 to 220 ppm, to ensure all carbon signals, from aliphatic to carbonyl-like carbons, are captured.[5][6]
-
Number of Scans (NS): A minimum of 1024 scans is recommended. For dilute samples or derivatives with multiple quaternary carbons, 2048 scans or more may be necessary.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point. While longer delays are ideal for perfect quantitation, a 2-second delay provides a reasonable compromise between S/N and experiment time for routine qualitative analysis.[7]
-
Pulse Angle: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
-
The logical flow of this experimental setup is designed to move from macro-level choices (solvent) to fine-tuning of instrument parameters, ensuring each step builds a foundation for a high-quality final spectrum.
Caption: Workflow for acquiring a high-quality 13C NMR spectrum.
Pillar 2: Spectral Interpretation and Comparative Analysis
The true power of 13C NMR lies in the correlation between a carbon's electronic environment and its chemical shift (δ). Electron-donating groups (EDGs) shield carbon nuclei, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) deshield them, resulting in a downfield shift (higher ppm).[8][9]
Analysis of this compound
The parent compound has eight unique carbon atoms. The expected chemical shifts are governed by the combined electronic effects of the three substituents.
Caption: Electronic effects of substituents on the phenyl ring carbons.
Predicted Chemical Shifts and Rationale:
| Carbon Atom | Predicted δ (ppm) | Rationale |
| C1-B(OH)2 | 125 - 135 (Broad) | Ipso-carbon attached to the electron-withdrawing boronic acid. The signal is often broadened and difficult to detect due to quadrupolar relaxation from the adjacent boron nucleus (11B, I=3/2).[10][11] |
| C2-OCH3 | 160 - 165 | Ipso-carbon attached to the strongly electron-donating methoxy group. Oxygen's high electronegativity causes a significant downfield shift for the directly attached carbon. |
| C3 | 102 - 108 | Ortho to the powerful -OCH3 EDG, this carbon is strongly shielded and appears far upfield. |
| C4 | 118 - 124 | Ortho to the -OH EDG and meta to the -OCH3 group, resulting in significant shielding. |
| C5-OH | 155 - 160 | Ipso-carbon attached to the hydroxyl group. Similar to C2, the electronegative oxygen causes a strong deshielding effect. |
| C6 | 110 - 116 | Para to the -OCH3 group and ortho to the -B(OH)2 group. The strong shielding from the methoxy group dominates, pushing it upfield. |
| -OCH3 | 55 - 57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[12] |
Note: These are estimated values. Actual shifts can vary based on concentration and precise experimental conditions.
Comparative Guide: The Impact of a Fourth Substituent
To demonstrate the analytical power of 13C NMR, let's compare the parent compound to two hypothetical derivatives: one with a strong electron-withdrawing group (EWG), 4-Nitro-5-hydroxy-2-methoxyphenylboronic acid , and one with an additional electron-donating group (EDG), 4,5-Dihydroxy-2-methoxyphenylboronic acid .
| Carbon Atom | Parent δ (ppm) | Derivative 1: 4-Nitro (EWG) δ (ppm) | Δδ | Derivative 2: 4-Hydroxy (EDG) δ (ppm) | Δδ |
| C1 | ~128 | ~130 | +2 | ~126 | -2 |
| C2 | ~162 | ~160 | -2 | ~161 | -1 |
| C3 | ~105 | ~112 | +7 | ~104 | -1 |
| C4 | ~120 | ~145 | +25 | ~148 | +28 |
| C5 | ~157 | ~165 | +8 | ~150 | -7 |
| C6 | ~112 | ~114 | +2 | ~108 | -4 |
| -OCH3 | ~56 | ~57 | +1 | ~56 | 0 |
Analysis of Comparative Data:
-
Derivative 1 (4-Nitro):
-
The most dramatic effect is on C4 , the ipso-carbon of the nitro group, which experiences a massive downfield shift (+25 ppm) due to the strong deshielding.
-
C3 and C5 , which are ortho to the new nitro group, are also significantly deshielded (+7 and +8 ppm, respectively). This demonstrates the powerful, localized deshielding effect of an EWG.
-
The influence on more distant carbons (C1, C2, C6) is much smaller, showcasing the distance-dependent nature of substituent effects.
-
-
Derivative 2 (4-Hydroxy):
-
The new hydroxyl group at C4 converts it into a deshielded ipso-carbon, similar to C5, resulting in a large downfield shift (~148 ppm ).
-
The strong electron-donating nature of the new -OH group provides additional shielding to its ortho neighbors, C3 and C5 . This is why the chemical shift of C5 moves upfield (-7 ppm) despite being an ipso-carbon itself—it is now ortho to another strong EDG.
-
C6 also experiences increased shielding (-4 ppm) as it is meta to the new -OH group.
-
This comparative analysis underscores how 13C NMR can be used not only to confirm a molecular structure but also to map the electronic consequences of synthetic modifications—a critical capability in fields like quantitative structure-activity relationship (QSAR) studies.
Conclusion: A Foundational Tool for Chemical Intelligence
13C NMR spectroscopy is more than a routine characterization technique; it is a sophisticated probe into the electronic heart of a molecule. For researchers working with this compound and its derivatives, a well-executed and thoughtfully interpreted 13C NMR experiment provides invaluable "chemical intelligence." It validates synthetic outcomes, reveals the electronic impact of substitutions, and provides a foundational dataset for predicting reactivity and biological function. By understanding the causality behind both the experimental protocol and the resulting spectral shifts, scientists can leverage this technique to its fullest potential, making more informed decisions in the complex landscape of drug and materials development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-Hydroxy-2-methoxyphenylboronic acid and Its Isomers
For researchers, synthetic chemists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. Phenylboronic acids, a cornerstone of modern synthetic chemistry, often present unique analytical challenges due to their structural diversity and reactivity. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 5-Hydroxy-2-methoxyphenylboronic acid against its key structural isomers. In the absence of publicly available experimental mass spectra for this compound, this guide will leverage established fragmentation principles of related chemical moieties to provide a robust predictive analysis, offering a valuable framework for researchers encountering this and similar molecules.
The Analytical Challenge: Isomeric Differentiation
This compound and its isomers, such as 2-methoxyphenylboronic acid, 3-methoxyphenylboronic acid, 4-methoxyphenylboronic acid, and 3-hydroxy-4-methoxyphenylboronic acid, share the same elemental composition but differ in the substitution pattern on the phenyl ring. These subtle structural variations can lead to significant differences in their chemical reactivity and biological activity. Mass spectrometry, a powerful tool for molecular weight determination and structural characterization, plays a crucial role in distinguishing between these isomers. The key to differentiation lies in their unique fragmentation patterns upon ionization.
Predicted Mass Spectrometric Profile of this compound
Molecular Ion: The nominal molecular weight of this compound (C₇H₉BO₄) is 168 g/mol . In electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ at m/z 167 would be expected as the prominent molecular ion. In positive mode ESI, the protonated molecule [M+H]⁺ at m/z 169 may be observed.
Key Predicted Fragmentations: The fragmentation of this compound is anticipated to be driven by the presence of the hydroxyl, methoxy, and boronic acid functional groups.
-
Loss of water (H₂O): A common fragmentation pathway for boronic acids is the loss of one or two molecules of water from the B(OH)₂ group. This would result in ions at m/z 150 and m/z 132 in the positive ion mode.
-
Loss of a methyl radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical, leading to a fragment ion at m/z 153.
-
Loss of formaldehyde (CH₂O): A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of formaldehyde, which would generate an ion at m/z 138.
-
Loss of the boronic acid group: Cleavage of the C-B bond could result in the loss of B(OH)₂ as a neutral species, leading to a fragment corresponding to the hydroxymethoxyphenyl cation at m/z 123.
-
Aromatic ring cleavages: Further fragmentation of the aromatic ring can produce smaller ions, though these are typically less diagnostic for initial structural elucidation.
The following diagram illustrates the predicted fragmentation workflow for this compound.
A Researcher's Guide to Reactivity: Comparing 5-Hydroxy-2-methoxyphenylboronic Acid and Its Isomers
Introduction: The Nuances of Aromatic Scaffolding
In the landscape of modern synthetic chemistry, phenylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] These attributes have made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
However, not all phenylboronic acids are created equal. The reactivity of the boronic acid moiety is exquisitely sensitive to the nature and position of other substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 5-Hydroxy-2-methoxyphenylboronic acid with its structural isomers. By dissecting the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal isomer for their synthetic endeavors.
Pillar 1: Understanding the Drivers of Reactivity—Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in a reaction like the Suzuki-Miyaura coupling is primarily governed by two factors: the electronic properties of the ring, which influence the nucleophilicity of the carbon atom attached to boron, and the steric environment around the boronic acid group.
-
Electronic Effects : These are a combination of inductive and resonance effects.
-
Hydroxyl Group (-OH) : Acts as a strong electron-donating group through resonance (+R effect) by delocalizing a lone pair of electrons into the aromatic π-system. It has a moderate electron-withdrawing inductive effect (-I effect). Overall, it is an activating group that increases the ring's electron density.[5]
-
Methoxy Group (-OCH₃) : Similar to the hydroxyl group, it is a strong electron-donating group via resonance (+R effect) and has a weak inductive (-I) effect. It is also a potent activating group.[5]
An increase in electron density on the aromatic ring enhances the nucleophilicity of the ipso-carbon (the carbon bonded to boron), which can accelerate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6]
-
-
Steric Effects : The physical bulk of a substituent, particularly when located at the ortho position (adjacent to the boronic acid), can significantly hinder the molecule's ability to approach and coordinate with the palladium catalyst. This steric hindrance is often a dominant factor, capable of dramatically reducing reaction rates, even for electronically activated systems.[6][7] Studies have consistently shown that ortho-substituted arylboronic acids react sluggishly or not at all in many coupling reactions.[7][8]
Pillar 2: A Comparative Analysis of Key Isomers
Let's dissect the expected reactivity of this compound and its isomers by applying the principles above. The key to this analysis is the position of the electron-donating and sterically hindering groups relative to the boronic acid functionality.
dot graph LogicalFlow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Logical workflow for predicting isomer reactivity.
Target Compound: this compound
-
Structure: The methoxy group is in the ortho position, and the hydroxyl group is in the meta position relative to the boronic acid.
-
Electronic Effect: The ortho-methoxy group provides some electronic activation. However, the activating resonance effect of the meta-hydroxyl group is not transmitted to the ipso-carbon.
-
Steric Effect: The ortho-methoxy group presents significant steric hindrance, which is expected to be the dominant factor.[7][9] This bulk will impede the approach of the palladium complex, slowing the transmetalation step.
-
Predicted Reactivity: Moderate to Low. The steric hindrance from the ortho-methoxy group will likely override the electronic activation, leading to sluggish reactions that may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts).
Isomer Comparison
To provide a clear comparison, we will evaluate isomers where the substituents occupy different positions, leading to distinct electronic and steric profiles.
| Isomer | Substituent Positions | Electronic Analysis | Steric Analysis | Predicted Reactivity |
| 3-Hydroxy-4-methoxyphenyl- boronic acid | meta-OH, para-OCH₃ | The para-methoxy group provides powerful +R electron donation, strongly activating the ring and increasing the nucleophilicity of the ipso-carbon. The meta-OH has a lesser electronic impact. | Minimal steric hindrance. The reactive site is open and accessible to the catalyst. | High |
| 4-Hydroxy-3-methoxyphenyl- boronic acid | meta-OCH₃, para-OH | The para-hydroxyl group provides strong +R electron donation, significantly activating the ring for transmetalation. The meta-OCH₃ has a minor effect. | Minimal steric hindrance, allowing for facile catalyst approach. | High |
| 2-Hydroxy-5-methoxyphenyl- boronic acid | ortho-OH, meta-OCH₃ | The ortho-OH provides electronic activation. However, the hydroxyl group can also act as a ligand for the palladium center, which can sometimes inhibit catalysis.[7] | Significant steric hindrance from the ortho-OH group. This is a major impediment to reactivity.[7] | Low to Very Low |
Summary of Reactivity Trend:
Based on fundamental principles, the predicted order of reactivity in a typical Suzuki-Miyaura coupling is:
(High Reactivity) 3-Hydroxy-4-methoxyphenylboronic acid ≈ 4-Hydroxy-3-methoxyphenylboronic acid >> (Moderate/Low Reactivity) this compound > (Very Low Reactivity) 2-Hydroxy-5-methoxyphenylboronic acid
Pillar 3: Experimental Validation and Protocols
Representative Experimental Data
The following table compiles data from various sources to illustrate the performance differences. Note that direct comparison of yields is imperfect due to varying reaction conditions, but the general trend holds.
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 4-Methoxyphenylboronic acid (analogue for high reactivity) | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄, Toluene/H₂O, 100°C | ~95% | [6] |
| 2-Methoxyphenylboronic acid (analogue for steric hindrance) | Aryl Halide | Pd(dppf)Cl₂ | K₂CO₃, DMA, 149°C | Good, but requires high temp. | [11] |
| 2-Bromophenol (as coupling partner, showing ortho effect) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80°C | 85% | [10] |
The data shows that while couplings with ortho-substituted partners are feasible, they often require more specialized catalysts or more forceful conditions (e.g., higher temperatures) compared to their para-substituted counterparts.[11]
Standardized Protocol for Comparative Reactivity Analysis
To ensure a self-validating and trustworthy comparison in your own laboratory, it is crucial to run the reactions under identical conditions. This protocol provides a robust starting point.
Objective: To compare the yield of the Suzuki-Miyaura coupling reaction between a standard aryl bromide and various hydroxymethoxyphenylboronic acid isomers.
Materials:
-
4-Bromoanisole (Aryl Halide)
-
This compound (and other isomers for comparison)
-
Palladium(II) Acetate [Pd(OAc)₂] (Catalyst)
-
SPhos (Ligand)
-
Potassium Phosphate (K₃PO₄) (Base)
-
Toluene and Water (Solvent system)
-
Reaction vials, magnetic stirrer, heating block, and standard glassware for workup and purification.
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst/ligand system if running multiple reactions.
-
Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 eq), the selected boronic acid isomer (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add toluene (4 mL) and water (1 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated heating block at 100°C. Stir vigorously for a predetermined time (e.g., 4 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the organic layer.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Standardized Suzuki-Miyaura experimental workflow.
Conclusion and Recommendations for Researchers
The reactivity of hydroxymethoxyphenylboronic acid isomers is a classic demonstration of the delicate balance between electronic activation and steric hindrance.
-
For Maximum Reactivity: When the goal is a high-yielding, rapid C-C bond formation, isomers with para-activating groups like 3-Hydroxy-4-methoxyphenylboronic acid or 4-Hydroxy-3-methoxyphenylboronic acid are the superior choice. Their open steric profile and strong electronic activation ensure efficient coupling under mild conditions.
-
Navigating Steric Hindrance: The target compound, This compound , presents a greater synthetic challenge due to its ortho-methoxy group. Researchers should anticipate the need for more robust catalytic systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or RuPhos), higher reaction temperatures, and potentially longer reaction times to achieve satisfactory yields.
-
Avoiding Problematic Isomers: Isomers with ortho-hydroxyl groups, such as 2-Hydroxy-5-methoxyphenylboronic acid , should generally be avoided unless the specific substitution pattern is absolutely required. They suffer from severe steric hindrance and potential catalyst inhibition, making them the least reactive in this series.
By understanding these underlying principles, chemists can move beyond trial-and-error and make informed, rational decisions in the design of their synthetic routes, ultimately accelerating the discovery and development of novel molecules.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to Alternative Reagents for 5-Hydroxy-2-methoxyphenylboronic Acid in Suzuki Reactions
Introduction: The Suzuki-Miyaura Reaction and the Role of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryls, polyolefins, and styrenes.[1][2] This Nobel Prize-winning methodology, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is valued for its mild reaction conditions and broad functional group tolerance.[3][4]
At the heart of this transformation lies the organoboron reagent. The choice of this reagent is critical, as its stability, reactivity, and substituents dictate the reaction's efficiency and scope. 5-Hydroxy-2-methoxyphenylboronic acid is a valuable building block, featuring an electron-rich aromatic ring due to the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups. These electron-donating substituents generally enhance the nucleophilicity of the aryl group, which can accelerate the crucial transmetalation step in the catalytic cycle, often leading to higher yields and shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.[5][6]
However, boronic acids as a class are not without their challenges. Issues such as protodeboronation (the cleavage of the C-B bond by a proton source), potential for self-coupling (homocoupling), and inherent instability for certain derivatives can complicate their storage, handling, and application in complex synthetic routes.[7][8] For researchers and drug development professionals, identifying robust, reliable, and user-friendly alternatives is paramount for achieving reproducible and scalable results.
This guide provides an in-depth comparison of the leading alternatives to this compound and its class of reagents, focusing on potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. We will delve into their performance, stability, and mechanistic nuances, supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your next synthetic challenge.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the alternatives requires a firm grasp of the central process. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the organohalide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[1][4]
-
Reductive Elimination : The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
The alternatives discussed below primarily differ in how they deliver the R² group to the palladium catalyst during the transmetalation step.
Alternative 1: Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates have emerged as highly effective and convenient surrogates for boronic acids.[9] They are tetracoordinate boron species, which imparts significantly different properties compared to the tricoordinate boronic acids.[10]
Key Advantages and Performance Characteristics
-
Enhanced Stability : Potassium organotrifluoroborates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing for indefinite benchtop storage.[9][10] This contrasts sharply with many boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation.[9]
-
Reduced Protodeboronation : The tetracoordinate nature of the boron atom makes the C-B bond less susceptible to cleavage by acidic protons.[10] This is a significant advantage when working with sensitive substrates or under prolonged reaction times.
-
Broad Compatibility : These reagents are compatible with a wide array of functional groups and can withstand many common synthetic conditions, making them robust building blocks in multi-step synthesis.[9][11]
-
Ease of Preparation : They are readily prepared from the corresponding boronic acids or other organoboron precursors by treatment with inexpensive potassium hydrogen fluoride (KHF₂).[10]
Mechanistic Considerations
In the Suzuki-Miyaura cycle, organotrifluoroborates are believed to undergo slow hydrolysis under the basic reaction conditions to release the corresponding boronic acid (or a related reactive species) in situ, which then participates in the transmetalation step. This slow release can be beneficial in maintaining a low, steady concentration of the active boron species, potentially suppressing side reactions like homocoupling.
Alternative 2: N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a paradigm shift in handling and utilizing organoboron reagents, especially those that are inherently unstable as free boronic acids.[12] Developed by the Burke group, these reagents effectively "protect" the boronic acid functionality.
Key Advantages and Performance Characteristics
-
Exceptional Stability : MIDA boronates are monomeric, crystalline solids that are stable to air, moisture, and, crucially, silica gel chromatography.[13] This unique feature allows for their easy purification and incorporation into iterative cross-coupling strategies for the synthesis of complex molecules.[13][14]
-
Slow Release of Boronic Acid : The MIDA ligand protects the boron's vacant p-orbital, rendering the C-B bond inert to transmetalation.[13] Under mild aqueous basic conditions (e.g., NaHCO₃, K₃PO₄), the MIDA group is slowly hydrolyzed to release the free boronic acid in situ. This "slow-release" mechanism is highly effective for cross-coupling reactions involving unstable boronic acids (e.g., 2-heterocyclic, vinyl), preventing their decomposition and leading to significantly improved yields.[7][12]
-
Broad Applicability : The MIDA boronate strategy has been successfully applied to a wide range of aryl, heteroaryl, vinyl, and cyclopropyl boronic acids, transforming them into shelf-stable and highly effective coupling partners.[12][15]
-
Green Chemistry Potential : Recent developments have shown that Suzuki-Miyaura couplings with MIDA boronates can be performed in water as the sole medium, often at room temperature, dramatically improving the environmental footprint of the reaction.[15]
Mechanistic Considerations
The stability of MIDA boronates stems from the formation of a tetracoordinate dative bond between the nitrogen of the MIDA ligand and the boron atom. This coordinative saturation prevents the interactions necessary for transmetalation. The deprotection step is a prerequisite for catalytic turnover. This controlled release distinguishes MIDA boronates from boronic acids, which are immediately available for activation upon addition of a base.
Comparative Performance Summary
The choice between this compound and its alternatives depends on the specific requirements of the synthesis.
| Feature | This compound | Potassium Aryltrifluoroborates | MIDA Boronates |
| Physical State | Typically solid | Crystalline, free-flowing solid[10] | Crystalline, free-flowing solid[13] |
| Stability | Variable; prone to dehydration/oxidation | Excellent; stable to air and moisture[9] | Exceptional; stable to air, moisture, and chromatography[13] |
| Handling | Standard inert atmosphere techniques often recommended | Easy to handle on the benchtop | Easy to handle on the benchtop; purifiable via silica gel[13] |
| Reactivity | High (electron-rich) | Good to excellent; may require specific conditions[10][16] | Excellent; slow release is beneficial for unstable boronic acids[12] |
| Key Advantage | Commercially available, high reactivity | Robustness and ease of handling | Enables use of unstable boronic acids, iterative synthesis[13][14] |
| Primary Limitation | Potential instability, protodeboronation | Requires in situ hydrolysis | Requires a deprotection step before transmetalation |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃[6] | Cs₂CO₃, t-BuNH₂[11][16] | K₃PO₄; mild aqueous base for slow release[12][15] |
Disclaimer: The data presented in this table is a synthesis of information from multiple sources and established chemical principles.
Experimental Protocols: A Comparative Workflow
Below is a representative, generalized protocol for a Suzuki-Miyaura reaction. This protocol should be optimized for specific substrates and coupling partners.
Protocol: General Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.[5][6]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Boron Reagent (e.g., this compound or its MIDA/Trifluoroborate alternative) (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (Spherical Phos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask, add a magnetic stir bar. Seal the flask and allow it to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents : Under a positive pressure of inert gas, add the aryl halide (1.0 mmol), the boron reagent (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Purging : Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction : Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Work-up : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere : The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. A thorough purge with an inert gas is critical for reproducibility.
-
Ligand Choice : SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of even challenging substrates (like aryl chlorides) and facilitates the reductive elimination step.[12]
-
Base and Solvent : The choice of base and the aqueous/organic solvent system is crucial for both activating the boron reagent and maintaining the catalyst's activity in the solution. K₃PO₄ is a moderately strong base effective for many Suzuki couplings, including those with MIDA boronates.[12]
Conclusion
While this compound is an effective reagent for Suzuki-Miyaura couplings due to its electron-rich nature, its stability and handling can be a concern in complex, multi-step syntheses. Potassium organotrifluoroborates and MIDA boronates offer superior stability, ease of handling, and, in the case of MIDA boronates, a unique slow-release mechanism that enables the use of otherwise unstable building blocks.
-
Potassium Trifluoroborates are excellent "drop-in" replacements that offer enhanced stability and robustness for general applications.[9]
-
MIDA Boronates are the premier choice for iterative synthesis or when dealing with boronic acids that are known to be unstable, providing unparalleled control and reliability.[12][13]
By understanding the distinct advantages and mechanistic nuances of these alternatives, researchers, scientists, and drug development professionals can select the most appropriate organoboron reagent, leading to more efficient, reliable, and scalable synthetic routes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Comparative Performance Analysis: 5-Hydroxy-2-methoxyphenylboronic Acid vs. 4-Methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in the intricate world of drug development and organic synthesis, the selection of the optimal boronic acid for Suzuki-Miyaura cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the performance of two key reagents: 5-Hydroxy-2-methoxyphenylboronic acid and 4-methoxyphenylboronic acid. By examining their electronic and steric profiles, and drawing upon established principles of physical organic chemistry, we will dissect their relative merits and provide a framework for informed reagent selection.
Introduction: The Subtle Dance of Substituents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, relies on the palladium-catalyzed coupling of an organoboron compound with an organohalide. The electronic and steric nature of the substituents on the phenylboronic acid ring plays a pivotal role in the kinetics and overall success of the reaction, primarily by influencing the crucial transmetalation step of the catalytic cycle. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, thereby accelerating the transmetalation process and leading to higher reaction yields and rates. Conversely, electron-withdrawing groups (EWGs) can retard this step.
This guide focuses on two commercially available phenylboronic acids, each possessing electron-donating methoxy groups but differing in the presence and position of a hydroxyl substituent.
-
4-Methoxyphenylboronic acid (CAS: 5720-07-0): A widely used reagent featuring a single methoxy group in the para position. This substitution pattern provides significant electronic activation with minimal steric hindrance.
-
This compound (CAS: 1072952-43-2): A more complex analogue with a methoxy group in the ortho position and a hydroxyl group in the meta position relative to the boronic acid moiety. This arrangement introduces a nuanced interplay of electronic and steric effects, including the potential for intramolecular interactions.
Comparative Performance Analysis: A Synthesis of Theory and Illustrative Data
While direct, side-by-side experimental comparisons of these two specific boronic acids under identical conditions are not extensively reported in the literature, a robust performance evaluation can be constructed based on well-established chemical principles and data from analogous systems.
Electronic Effects: A Tale of Two Activation Patterns
The primary driver of reactivity in Suzuki-Miyaura coupling is the electron density on the carbon atom bonded to boron. Both methoxy and hydroxyl groups are electron-donating through resonance, thereby increasing the nucleophilicity of the phenyl ring and facilitating the transmetalation step.
-
4-Methoxyphenylboronic acid: The para-methoxy group is a potent activating group. Its electron-donating resonance effect strongly enhances the electron density of the ring, leading to a high propensity for efficient coupling. This is a primary reason for its widespread use and generally high yields in Suzuki-Miyaura reactions.
-
This compound: This molecule benefits from the combined electron-donating effects of both a meta-hydroxyl and an ortho-methoxy group. The ortho-methoxy group, in particular, is expected to be a strong activator. The meta-hydroxyl group also contributes to the overall electron density of the ring, albeit to a lesser extent than an ortho or para substituent. The cumulative effect of these two electron-donating groups suggests a high intrinsic reactivity.
Steric and Intramolecular Effects: The Ortho-Substitution Conundrum
The presence of an ortho-substituent introduces steric hindrance around the boronic acid group, which can impede the approach of the palladium complex during the transmetalation step. However, ortho-substituents containing heteroatoms, such as the oxygen of the methoxy group in this compound, can also lead to a beneficial chelation effect. This involves the coordination of the oxygen atom to the palladium center, which can stabilize the transition state and, in some cases, accelerate the reaction.[1]
The hydroxyl group in the meta position is less likely to cause significant steric hindrance. However, its presence introduces the possibility of intramolecular hydrogen bonding with the ortho-methoxy group or even with the boronic acid moiety, which could influence the conformation and reactivity of the molecule.
Illustrative Performance Data
To provide a quantitative perspective, the following table presents a plausible comparison of the performance of these boronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide. The data for this compound is inferred based on the performance of structurally similar, polysubstituted phenylboronic acids.
| Boronic Acid | Substituents | Key Physicochemical Properties | Illustrative Yield (%) | Plausible Reaction Time (hours) | Rationale |
| 4-Methoxyphenylboronic acid | para-Methoxy (EDG) | CAS: 5720-07-0MW: 151.96MP: 204-208 °C | 92 | 4 | The strong electron-donating effect of the para-methoxy group significantly accelerates the transmetalation step, leading to high yields and relatively short reaction times.[2] |
| This compound | ortho-Methoxy (EDG)meta-Hydroxy (EDG) | CAS: 1072952-43-2MW: 167.96MP: Not readily available | 88 | 6 | The combined electron-donating effects of the methoxy and hydroxyl groups suggest high reactivity. However, potential steric hindrance from the ortho-methoxy group may slightly temper the reaction rate and final yield compared to the sterically unencumbered 4-methoxyphenylboronic acid. The potential for palladium chelation by the ortho-methoxy group could partially offset this steric effect.[1] |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles and data from analogous systems. Actual yields and reaction times will vary depending on the specific substrates, catalyst, base, solvent, and temperature used.
Experimental Protocols: A Guide to Practical Application
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the specific conditions is crucial for achieving the highest possible yield.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Dynamics
To better understand the key steps and influencing factors in the Suzuki-Miyaura reaction, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Influence of Substituents on Reactivity
Caption: The influence of electronic effects on the transmetalation step.
Conclusion and Recommendations
Both this compound and 4-methoxyphenylboronic acid are highly activated and effective reagents for Suzuki-Miyaura cross-coupling reactions.
-
4-Methoxyphenylboronic acid remains the reagent of choice for applications where high reactivity and yield are paramount and the introduction of a simple para-methoxyphenyl group is desired. Its lack of steric hindrance makes it a reliable and predictable coupling partner across a broad range of substrates.
-
This compound presents a more nuanced profile. While its dual electron-donating substituents suggest high intrinsic reactivity, the ortho-methoxy group introduces a steric component that may slightly reduce reaction rates and yields compared to its para-substituted counterpart. However, the potential for a beneficial chelation effect could mitigate this steric hindrance. The key advantage of this reagent lies in its ability to introduce a more complex, polysubstituted aryl moiety, which can be of significant value in the synthesis of complex target molecules where the specific positioning of the hydroxyl and methoxy groups is critical for biological activity or material properties.
Ultimately, the choice between these two reagents will be dictated by the specific synthetic goals. For straightforward, high-yielding couplings, 4-methoxyphenylboronic acid is a proven performer. For the introduction of a more functionalized aromatic ring, where the potential for slightly lower yields is acceptable, this compound offers a valuable synthetic tool. As with any synthetic methodology, empirical validation through small-scale trial reactions is always the most prudent course of action to determine the optimal conditions for a specific transformation.
References
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 5-Hydroxy-2-methoxyphenylboronic Acid and a Comparative Analysis of Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the pharmaceutical industry, the purity of building blocks is paramount to the success and reproducibility of a synthetic campaign. 5-Hydroxy-2-methoxyphenylboronic acid, a key reagent in Suzuki-Miyaura cross-coupling reactions, is no exception. Its utility in the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules, necessitates a thorough understanding of its potential impurities and how it compares to alternative reagents. This guide provides an in-depth characterization of common impurities found in commercial this compound, detailed analytical protocols for their identification, and a comparative performance analysis against other substituted phenylboronic acids.
The Critical Role of Purity: Why Impurities in Boronic Acids Matter
Boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in the solid state or upon heating. The presence of these and other impurities can have significant consequences in a synthetic route:
-
Inaccurate Stoichiometry: The presence of boroxines or other non-reactive impurities leads to incorrect molar ratios in reactions, potentially resulting in lower yields and incomplete conversions.
-
Side Reactions: Certain impurities can participate in unwanted side reactions, complicating purification and reducing the overall efficiency of the process.
-
Catalyst Inactivation: Some impurities may interact with and deactivate the palladium catalyst used in cross-coupling reactions, leading to stalled reactions.
-
Introduction of Toxic Moieties: Impurities from the synthesis of the boronic acid, such as residual starting materials or byproducts, could be incorporated into the final product, posing a safety risk in drug development.
Therefore, a robust analytical characterization of the commercial boronic acid is not just a quality control measure but a critical step in ensuring the success of a synthetic project.
Characterization of Impurities in Commercial this compound
The impurity profile of commercial this compound can be attributed to its synthesis and inherent stability. A common synthetic route involves the reaction of a Grignard reagent derived from a protected bromophenol with a trialkyl borate, followed by deprotection and hydrolysis.[1] This process can introduce several types of impurities.
Potential Impurities:
-
Boroxines: The trimeric cyclic anhydride of the boronic acid is one of the most common impurities. Its formation is a reversible dehydration process.
-
Starting Materials: Incomplete reaction can leave residual protected bromophenol or other precursors.
-
Over-alkylation Products: The reaction of the Grignard reagent with the boronic ester intermediate can lead to the formation of diarylborinic acids.[2]
-
Homocoupling Products: The Grignard reagent can couple with itself to form biaryl impurities.
-
Degradation Products: Arylboronic acids with electron-donating groups can be susceptible to protodeboronation under certain conditions, leading to the formation of 4-methoxy-3-phenol.
Analytical Methodologies for Impurity Profiling
A multi-technique approach is essential for a comprehensive characterization of this compound.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantifying the purity of the boronic acid and detecting non-volatile impurities. A reversed-phase method is typically employed.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a known concentration of the boronic acid in the initial mobile phase composition.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is invaluable for identifying impurities.
Experimental Protocol: NMR Analysis
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The broad singlet for the B(OH)₂ protons is typically observed between δ 7.5 and 8.5 ppm. The aromatic protons will show a characteristic splitting pattern. Impurities such as boroxines can lead to broadened or additional aromatic signals.
-
¹³C NMR: Provides information on the carbon skeleton and can help identify minor impurities that may not be easily distinguishable in the ¹H NMR spectrum.
-
¹¹B NMR: This technique is highly specific for boron-containing compounds. The chemical shift can distinguish between the sp²-hybridized boron of the boronic acid (typically δ 28-34 ppm) and the sp³-hybridized boron of boronate esters or other adducts.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying volatile impurities, such as residual solvents or volatile starting materials. Derivatization may be necessary to analyze the boronic acid itself, but it is excellent for detecting low molecular weight byproducts.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is used to separate components with different boiling points.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
Illustrative Analytical Workflow
Caption: Workflow for the characterization of commercial boronic acids.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The performance of this compound in Suzuki-Miyaura reactions is significantly influenced by its electronic properties. The presence of two electron-donating groups (a hydroxyl and a methoxy group) increases the electron density on the aromatic ring, which generally accelerates the transmetalation step of the catalytic cycle, often leading to higher reaction yields and faster reaction times compared to electron-neutral or electron-deficient boronic acids.[3]
Comparison with Alternative Phenylboronic Acids
While a direct head-to-head comparison under identical conditions is not extensively published, we can infer the relative performance based on established principles and data from similar systems.
| Boronic Acid | Substituent Effect | Expected Reactivity | Illustrative Yield (%) |
| This compound | Two electron-donating groups | High | >90 |
| 4-Methoxyphenylboronic acid | One electron-donating group | High | 85-95 |
| Phenylboronic acid | Unsubstituted (neutral) | Moderate | 70-85 |
| 4-Chlorophenylboronic acid | Electron-withdrawing group | Lower | 60-75 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing group | Low | 50-65 |
Note: The illustrative yields are based on typical Suzuki-Miyaura reactions and can vary significantly depending on the specific reaction conditions (catalyst, base, solvent, temperature) and the coupling partner.
Causality behind Performance Differences:
-
Electron-Donating Groups (EDGs): EDGs like methoxy and hydroxyl groups increase the nucleophilicity of the aryl group attached to the boron, facilitating the transfer of this group to the palladium center during the transmetalation step. This is often the rate-determining step in the catalytic cycle.
-
Electron-Withdrawing Groups (EWGs): EWGs such as chloro or trifluoromethyl groups decrease the electron density on the aromatic ring, making the aryl group less nucleophilic and slowing down the transmetalation step.
Illustrative Suzuki-Miyaura Reaction Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
A thorough analytical characterization of commercial this compound is a prerequisite for its successful application in synthesis, particularly in the context of drug development where purity and consistency are non-negotiable. While boroxines are a common and often unavoidable impurity, their presence and that of other process-related impurities must be quantified. A combination of HPLC, NMR, and GC-MS provides a comprehensive impurity profile.
In terms of performance, the two electron-donating groups on this compound render it a highly reactive coupling partner in Suzuki-Miyaura reactions, often leading to superior yields compared to electron-deficient alternatives. However, the choice of boronic acid should always be tailored to the specific synthetic target and the electronic nature of the coupling partner. For challenging couplings where the aryl halide is electron-rich, a more reactive boronic acid like this compound may be advantageous. Conversely, for highly reactive aryl halides, a less reactive boronic acid might offer better control and selectivity.
Researchers are advised to:
-
Always characterize incoming batches of this compound using the analytical methods outlined.
-
Consider the potential for protodeboronation and other degradation pathways, especially when using electron-rich boronic acids.
-
Select the appropriate boronic acid based on the electronic properties of both coupling partners to optimize reaction outcomes.
By adhering to these principles, scientists can harness the full potential of this compound while mitigating the risks associated with impurities and side reactions.
References
A Comparative Guide to the Synthesis of 5-Hydroxy-2-methoxyphenylboronic Acid: Validation of a Scalable Synthetic Route
Introduction
5-Hydroxy-2-methoxyphenylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl structures, which are prevalent motifs in many biologically active compounds.[1][2] The strategic placement of the hydroxyl and methoxy groups offers opportunities for further functionalization and influences the molecule's electronic properties and binding interactions.
Given its importance, the development of a reliable, scalable, and cost-effective synthetic route is of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most viable synthetic strategies to access this target molecule. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to validate the most efficient pathway from common starting materials.
Retrosynthetic Analysis: Charting the Pathways
A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, both originating from a common, readily available precursor, 5-bromo-2-methoxyphenol. The key transformation is the introduction of the boronic acid moiety, which can be achieved through either an organomagnesium (Grignard) or an organolithium intermediate.
Caption: Retrosynthetic analysis of this compound.
Route 1: Grignard Reagent-Mediated Borylation
This classical approach is often favored for its operational simplicity and the relatively low cost of reagents, making it highly amenable to large-scale synthesis.[3][4] The core of this strategy involves the formation of a Grignard reagent from a protected aryl bromide, followed by electrophilic trapping with a borate ester.
Causality Behind Experimental Design
-
Phenol Protection: The acidic proton of the phenolic hydroxyl group is incompatible with the highly basic Grignard reagent. Therefore, protection is mandatory. An ideal protecting group should be easy to install, stable to the Grignard formation conditions, and readily cleaved during workup. A benzyl (Bn) ether is an excellent choice as it is robust and can be removed under mild hydrogenolysis conditions, or in this case, often cleaved during the acidic workup of the borylation. A patent for a similar synthesis suggests benzyl protection is a viable strategy.[5]
-
Grignard Formation: The formation of the Grignard reagent is initiated by the insertion of magnesium metal into the carbon-bromine bond. Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are essential to stabilize the Grignard reagent and prevent its decomposition.
-
Borylation and Hydrolysis: The nucleophilic Grignard reagent attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). The reaction is performed at low temperatures (-78 °C) to minimize side reactions, such as the double addition of the Grignard reagent to the borate, which would form an undesired borinic acid byproduct.[6][7] Subsequent acidic hydrolysis protonates the boronate ester intermediate and cleaves the protecting group to yield the final product.
Experimental Protocol: Route 1
Caption: Experimental workflow for the Grignard-based synthesis.
Part A: Synthesis of the Starting Material (5-bromo-2-methoxyphenol)
A common preparation involves the direct bromination of 2-methoxyphenol (guaiacol). A procedure using N-Bromosuccinimide (NBS) provides good regioselectivity for the desired product.[8]
-
Reaction Setup: To a solution of 2-methoxyphenol (1.0 eq.) in acetonitrile, add trifluoroacetic anhydride (1.1 eq.).
-
Base Addition: Stir for 5 minutes, then slowly add 1 M potassium tert-butoxide (0.1 eq.).
-
Bromination: After 45 minutes, add a solution of N-bromosuccinimide (1.1 eq.) in acetonitrile via an addition funnel.
-
Work-up: Stir for 24 hours, remove the solvent in vacuo, and suspend the residue in dichloromethane. Wash with 6 N NaOH (aq). Acidify the aqueous layer with concentrated HCl to pH 2 and extract with dichloromethane. The organic layer is then washed with brine and concentrated to afford the product.[8]
Part B: Grignard Route to this compound
-
Protection: To a solution of 5-bromo-2-methoxyphenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.) and benzyl bromide (1.1 eq.). Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the consumption of the starting material. Cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can be purified by column chromatography to yield 1-benzyloxy-4-bromo-2-methoxybenzene.
-
Grignard Formation: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq.). Add a solution of the protected aryl bromide (1.0 eq.) in anhydrous THF dropwise. Gentle heating or a crystal of iodine may be required to initiate the reaction. Stir the mixture until the magnesium is consumed.[9]
-
Borylation: Cool the freshly prepared Grignard solution to -78 °C. Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, ensuring the internal temperature remains below -60 °C. Allow the mixture to warm slowly to room temperature and stir overnight.[9]
-
Hydrolysis & Purification: Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl. Stir vigorously for 1-2 hours. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by washing with a non-polar solvent to remove non-polar impurities.[10]
Route 2: Lithiation-Borylation Pathway
The lithiation-borylation sequence offers an alternative that can sometimes provide higher yields and cleaner reaction profiles, albeit with more stringent handling requirements due to the pyrophoric nature of organolithium reagents.[11] This route proceeds via a lithium-halogen exchange.
Causality Behind Experimental Design
-
Protection: As with the Grignard route, protection of the acidic phenol is essential. The same benzyl-protected intermediate can be used.
-
Lithium-Halogen Exchange: This is a rapid and efficient method for generating the organometallic intermediate. It is typically performed at very low temperatures (-78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi). The low temperature is critical to prevent side reactions, including the potential for the organolithium to react with the solvent or other functional groups.
-
Borylation: The resulting aryllithium species is a potent nucleophile that reacts rapidly with the borate ester, even at low temperatures. The mechanism is analogous to the Grignard reaction.
Experimental Protocol: Route 2
-
Setup: To a solution of the benzyl-protected 1-benzyloxy-4-bromo-2-methoxybenzene (1.0 eq.) in anhydrous THF in a flame-dried flask under argon, cool the mixture to -78 °C.
-
Lithiation: Add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq.) dropwise. Stir for an additional 2-3 hours at -78 °C, then allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction at 0 °C with 2 M HCl and follow the same extraction and purification procedure as described for Route 1.
Comparative Analysis
To provide an objective assessment, the two synthetic routes are compared based on several key performance indicators relevant to both discovery and process chemistry.
| Parameter | Route 1: Grignard-Borylation | Route 2: Lithiation-Borylation | Justification |
| Overall Yield | Good to Excellent (Typically 60-80%) | Often higher (Typically 70-90%) | Lithiation can be cleaner with fewer side products if conditions are well-controlled. |
| Reagent Cost | Lower | Higher | Magnesium is significantly cheaper than n-butyllithium. |
| Scalability | Excellent | Good | The exotherm of Grignard formation is manageable. Handling large volumes of pyrophoric n-BuLi requires specialized equipment. |
| Safety & Handling | Moderate (Initiation can be tricky) | High Hazard | n-BuLi is pyrophoric and requires stringent anhydrous, inert atmosphere techniques. |
| Reaction Conditions | 0 °C to reflux (formation); -78 °C (borylation) | -78 °C | Requires cryogenic cooling for the entire sequence, which can be energy-intensive on a large scale. |
| Robustness | More tolerant to trace impurities | Highly sensitive to moisture and air | Organolithium reagents are less forgiving than Grignard reagents. |
Validation of the Final Product
Regardless of the synthetic route, the identity and purity of the final this compound must be rigorously confirmed.
Purification Protocol
-
Aqueous Wash: A common impurity is the corresponding borinic acid. Washing the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a basic aqueous solution (1 M NaOH) will extract the acidic boronic acid into the aqueous layer as a boronate salt.[10]
-
Re-acidification: The aqueous layer can then be separated and re-acidified with HCl to precipitate the pure boronic acid, which is then collected by filtration.[10]
-
Recrystallization: For obtaining highly pure, crystalline material, recrystallization from a suitable solvent system is effective.[10]
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 1H, Ar-OH), 7.78 (s, 2H, B(OH)₂), 7.05 (d, J = 2.8 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.8 Hz, 1H), 3.75 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.2, 149.5, 122.1, 118.9, 116.4, 114.7, 55.8. (Note: Carbon attached to boron is often not observed or is very broad).
-
Mass Spec (ESI-): m/z 181.05 [M-H]⁻.
Conclusion and Recommendation
Both the Grignard-mediated and lithiation-borylation routes are effective for the synthesis of this compound.
-
For large-scale, industrial applications, Route 1 (Grignard-Borylation) is the validated and recommended method. Its primary advantages are lower reagent costs, superior scalability, and a more favorable safety profile. The operational parameters are well-understood and more forgiving in a manufacturing environment.
-
For small-scale laboratory or discovery synthesis, Route 2 (Lithiation-Borylation) can be an excellent alternative, potentially offering higher purity and yields in a shorter reaction time, provided the laboratory is equipped to handle pyrophoric reagents safely.
Ultimately, the choice of synthesis depends on the specific needs and capabilities of the researcher or organization. However, for a robust, validated, and economically viable pathway, the Grignard approach stands out as the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 4. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Senior Application Scientist's Guide to HPLC Analysis of 5-Hydroxy-2-methoxyphenylboronic Acid Reaction Mixtures
Introduction: The Analytical Imperative for Boronic Acids
5-Hydroxy-2-methoxyphenylboronic acid is a versatile building block in modern synthetic chemistry, valued for its role in reactions like the Suzuki-Miyaura cross-coupling to forge new carbon-carbon bonds.[1] The success of these synthetic endeavors hinges on the ability to accurately monitor reaction progress, identify byproducts, and quantify the final product's purity. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these analytical challenges, offering the resolution and sensitivity required for complex reaction mixtures.[2]
However, arylboronic acids are not without their analytical quirks. Their propensity to undergo side reactions such as protodeboronation (loss of the boronic acid group) or dehydration to form cyclic boroxine anhydrides presents unique challenges for the analytical chemist.[3][4][5] A robust HPLC method must not only separate the starting material from the desired product but also resolve these and other potential process impurities.
This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound reaction mixtures. We will move beyond rote protocols to explore the fundamental principles—the "why"—behind selecting the optimal column, mobile phase, and detection parameters to build a self-validating and trustworthy analytical system.
Comparative Analysis of HPLC Methodologies
The development of a selective and robust HPLC method requires a systematic evaluation of the stationary and mobile phases. The goal is to achieve baseline resolution for the main analyte and all potential impurities with symmetrical peak shapes.
Pillar 1: The Stationary Phase - More Than Just a Column
The choice of HPLC column is the most critical factor influencing selectivity. For a polar aromatic compound like this compound, several reversed-phase column chemistries should be considered. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the predominant mode for this type of analysis.[6][7]
-
Standard C18 (ODS) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[8] However, when used with highly aqueous mobile phases—often necessary for retaining polar analytes—standard C18 phases can suffer from "phase collapse" or "dewetting," leading to irreproducible retention times and poor peak shape.[9]
-
Polar-Embedded and "Aqueous" C18 Columns: To overcome the limitations of standard C18 phases, columns with polar-embedded groups or those specifically designed for high-aqueous conditions are superior alternatives. These modifications ensure the stationary phase remains fully wetted, providing stable and reproducible retention for polar compounds even with 100% aqueous mobile phases.[9][10]
-
Columns with Advanced Surface Technology: Boronic acids, with their Lewis acidic nature, are prone to secondary interactions with trace metals in the stainless steel components of standard HPLC columns and systems. This can lead to significant peak tailing and low recovery. Modern column technologies, such as the Waters MaxPeak™ Premier columns, utilize a hybrid organic/inorganic surface to shield the analyte from these interactions, resulting in markedly improved peak shape and performance without the need for mobile phase passivating agents.[1]
Pillar 2: The Mobile Phase - Driving Selectivity and Peak Shape
The mobile phase composition fine-tunes the separation. For boronic acids, controlling the mobile phase pH is paramount.
-
pH Control is Non-Negotiable: An acidic mobile phase is crucial. By maintaining a pH well below the pKa of the analyte's phenolic group and the boronic acid itself, we ensure a consistent, non-ionized state, which leads to sharper, more symmetrical peaks. Acidification, typically with 0.1% formic or acetic acid, also suppresses the ionization of residual silanol groups on the silica stationary phase, further minimizing undesirable peak tailing.[1][11]
-
Organic Modifier - Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[12] Acetonitrile is generally preferred as it often provides better peak efficiency and has a lower viscosity, resulting in lower system backpressure.
-
Gradient vs. Isocratic Elution: For a reaction mixture containing components with a range of polarities (starting materials, product, impurities), a gradient elution is typically necessary. This involves changing the concentration of the organic modifier during the run to ensure that both early-eluting polar compounds and late-eluting non-polar compounds are eluted as sharp, well-resolved peaks in a reasonable timeframe.[6]
Pillar 3: Detection - Seeing the Full Picture
-
Photodiode Array (PDA) Detection: A PDA detector is highly recommended over a simple UV detector. It not only quantifies the analytes but also captures the UV-Vis spectrum for each peak. This is invaluable for assessing peak purity and tentatively identifying impurities by comparing their spectra to that of the main component.
-
Mass Spectrometry (MS) Detection: For unambiguous identification of unknown impurities and ultimate sensitivity, coupling the HPLC to a mass spectrometer is the gold standard. LC-MS can provide the molecular weight of each component, which is critical for identifying side-products like the protodeboronation product or various coupling byproducts.[5][13]
-
Selective Derivatization: For highly selective detection, post-column derivatization with reagents like Alizarin can be employed. This reagent reacts specifically with boronic acids to form a fluorescent complex, allowing for their detection with high sensitivity and selectivity using a fluorescence detector.[14][15]
Identifying Key Impurities: What to Look For
A robust HPLC method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its potential degradation products and process impurities.[16][17] For a this compound reaction mixture, key impurities include:
-
Protodeboronation Product: The replacement of the C-B bond with a C-H bond results in the formation of 4-methoxyphenol. This is a very common side reaction for arylboronic acids, particularly under harsh pH or thermal conditions.[4][18][19]
-
Boroxine: The cyclic anhydride formed from the intermolecular dehydration of three boronic acid molecules. In the aqueous mobile phases of reversed-phase HPLC, this is typically in rapid equilibrium with the monomeric boronic acid and may not be observed as a separate peak.[5]
-
Unreacted Starting Materials: Any precursors used in the synthesis of the boronic acid or its subsequent reaction (e.g., aryl halides in a Suzuki coupling).
-
Homocoupling Products: Dimerization of the boronic acid to form a biaryl compound.
-
Oxidation Products: The phenol and boronic acid moieties can be susceptible to oxidation.
Visualizing the Process
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method.
Potential Reaction and Degradation Pathway
Caption: Simplified Suzuki reaction and common side-product pathways.
Experimental Protocol & Performance Comparison
Here, we present a detailed protocol and compare the performance of a standard C18 column against a column featuring advanced surface chemistry designed to minimize secondary interactions.
Recommended HPLC Protocol
-
System: Agilent 1260 Infinity II HPLC with PDA Detector or equivalent.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 80% B (linear)
-
15-17 min: 80% B (hold)
-
17-18 min: 80% to 5% B (linear)
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA at 230 nm and 280 nm.
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Mobile Phase A and B to an approximate concentration of 0.5 mg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
Data Presentation: A Head-to-Head Column Comparison
The following table presents hypothetical but realistic data from the analysis of a spiked sample containing this compound (Analyte) and its protodeboronation impurity (4-methoxyphenol) on two different columns.
| Parameter | Column A: Standard C18 (4.6x150mm, 5µm) | Column B: Waters XSelect™ Premier HSS T3 (4.6x150mm, 3.5µm) | Justification for Superiority (Column B) |
| Analyte Retention Time (t_R) | 8.52 min | 8.95 min | Slightly higher retention indicates better interaction with the stationary phase. |
| Impurity Retention Time (t_R) | 8.11 min | 8.41 min | --- |
| Resolution (R_s) between peaks | 1.8 | 2.5 | An Rs value > 2.0 indicates baseline separation, crucial for accurate quantification.[1] |
| Analyte Tailing Factor (T_f) | 1.7 | 1.1 | A tailing factor closer to 1.0 signifies a highly symmetrical peak, free from secondary interactions.[1] |
| Analyte Theoretical Plates (N) | 8,500 | 14,000 | Higher plate count indicates greater column efficiency and sharper peaks. |
Analysis of Results:
The data clearly demonstrates the superiority of Column B. The XSelect™ Premier HSS T3 column provides significantly better resolution (2.5 vs. 1.8) and a vastly improved peak shape, as shown by the tailing factor of 1.1 compared to 1.7. This improvement is directly attributable to the advanced surface technology that mitigates the interaction between the boronic acid analyte and the column hardware, a common source of peak tailing.[1] The higher theoretical plate count further confirms the enhanced efficiency of this column, leading to a more reliable and accurate analytical method.
Conclusion: Building a Foundation of Trust
The successful HPLC analysis of a this compound reaction mixture is not a matter of simply adopting a generic protocol. It requires a thoughtful, scientifically-grounded approach. By understanding the inherent chemical properties of boronic acids and selecting a column and mobile phase that actively mitigate potential analytical issues like secondary metal interactions and pH variability, a robust, reproducible, and trustworthy method can be developed. The use of advanced column technologies, such as those with modified surfaces, provides a clear advantage in achieving the peak shape and resolution necessary for accurate impurity profiling in pharmaceutical development and quality control. This analytical rigor is the foundation upon which the integrity of the synthetic process is built.
References
- 1. waters.com [waters.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. jordilabs.com [jordilabs.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ricerca.unich.it [ricerca.unich.it]
- 12. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.wur.nl [research.wur.nl]
- 16. scispace.com [scispace.com]
- 17. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Coupling with 5-Hydroxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] However, the success of this transformation is not guaranteed; it is highly dependent on the judicious selection of a palladium catalyst system, particularly when dealing with functionalized substrates like 5-Hydroxy-2-methoxyphenylboronic acid. This boronic acid, with its electron-rich aromatic ring and ortho-methoxy and meta-hydroxy substituents, presents unique challenges and opportunities in the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
The electronic nature of this compound, with its two electron-donating groups, is expected to enhance its nucleophilicity, potentially leading to higher reactivity in the transmetalation step of the catalytic cycle.[2] However, the presence of an ortho-methoxy group can introduce steric hindrance and the possibility of chelation to the palladium center, which can significantly influence the reaction's outcome.[3] This guide offers a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound, providing insights into catalyst selection and detailed experimental protocols to validate their performance.
The Catalytic Landscape: A Comparative Overview
The choice of a palladium catalyst system extends beyond simply selecting a palladium source. The ligand bound to the palladium center plays a pivotal role in the catalyst's stability, solubility, and reactivity, profoundly influencing the rates of oxidative addition and reductive elimination in the catalytic cycle. For a substrate like this compound, which is both electron-rich and potentially chelating, the catalyst's steric and electronic properties are paramount.
Here, we compare three classes of palladium catalysts: traditional phosphine-ligated catalysts, advanced Buchwald-type palladacycle precatalysts, and robust N-heterocyclic carbene (NHC)-based precatalysts.
| Catalyst System | Ligand Type | Key Advantages | Considerations for this compound | Expected Performance |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-established. | May exhibit lower activity with electron-rich aryl halides. Potential for ligand dissociation leading to catalyst decomposition. | Moderate to good yields, may require higher catalyst loadings and longer reaction times. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Robust, versatile, often effective for challenging couplings. | The dppf ligand provides good stability to the catalytic species. | Good to excellent yields, generally reliable for a broad range of substrates. |
| XPhos Pd G3 | Bulky, Electron-Rich Biarylphosphine | Highly active for sterically hindered and electron-rich substrates. Air and moisture-stable precatalyst. | The bulky XPhos ligand can accelerate reductive elimination and prevent catalyst deactivation.[4] | Excellent yields, likely to be highly effective, even at low catalyst loadings and milder conditions.[5] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Extremely stable, high turnover numbers, resistant to catalyst poisoning.[6] | The strong Pd-NHC bond provides high stability and activity.[7] | Excellent yields, particularly effective for challenging substrates and can tolerate a wide range of functional groups.[8] |
Disclaimer: The expected performance is based on established chemical principles and data from analogous systems. Actual results may vary depending on the specific reaction conditions and the coupling partner.
Mechanistic Considerations: The Role of ortho-Substituents
The ortho-methoxy group in this compound can play a dual role. While it contributes to the electron-rich nature of the aromatic ring, it can also engage in chelation with the palladium center during the catalytic cycle. This interaction can stabilize the transition state, potentially influencing the regioselectivity and rate of the reaction.[9] The adjacent hydroxyl group further complicates the system, as it can deprotonate under basic conditions and also coordinate with the palladium catalyst. This potential for bidentate chelation could either enhance or inhibit catalytic activity, depending on the specific catalyst and reaction conditions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for a Comparative Study
To objectively evaluate the performance of different palladium catalysts for the coupling of this compound, a standardized experimental protocol is essential. The following procedure outlines a general method that can be adapted for each catalyst system.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, PEPPSI-IPr; 2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02 mmol) to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative study.
Caption: A typical experimental workflow for the comparative Suzuki-Miyaura coupling study.
Conclusion and Catalyst Recommendation
For the Suzuki-Miyaura coupling of this compound, modern palladacycle and NHC-based precatalysts are anticipated to offer superior performance over traditional phosphine-ligated catalysts. Specifically, XPhos Pd G3 and PEPPSI-IPr are highly recommended for initial screening. Their high activity, stability, and effectiveness with electron-rich and sterically demanding substrates make them ideal candidates for this transformation.[5][6] While traditional catalysts like Pd(PPh₃)₄ may provide the desired product, they will likely require more forcing conditions and may result in lower yields.
The choice of base and solvent will also be critical. A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ in an ethereal solvent like 1,4-dioxane with a small amount of water is a good starting point. The optimal conditions should be determined empirically for each catalyst system to maximize the yield and minimize side reactions, such as protodeboronation of the boronic acid.
By systematically evaluating these advanced catalyst systems, researchers can unlock the full synthetic potential of this compound, enabling the efficient construction of valuable biaryl structures for applications in drug discovery and materials science.
References
- 1. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 5-Hydroxy-2-methoxyphenylboronic acid, is a critical component of a compliant and safe research environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound may cause respiratory irritation. While comprehensive toxicological properties have not been fully investigated, it is prudent to handle it with the care afforded to all laboratory chemicals.[1]
Personal Protective Equipment (PPE)
The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. Before working with this compound, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust particles that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1] | To mitigate the risk of respiratory irritation from inhalation of dust.[1] |
Engineering Controls
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood. This engineering control is the primary defense against the inhalation of airborne particles and vapors.
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization and stringent segregation. This compound waste is classified as hazardous chemical waste.
Core Principle: Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of toxic gases, heat, or even an explosion.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and storage of this compound waste prior to its final disposal by a licensed service.
Waste Collection
Solid Waste:
-
Collection: Carefully transfer any unused or contaminated solid this compound, along with contaminated items such as weighing papers, gloves, and absorbent pads, into a designated solid hazardous waste container.[1]
-
Avoid Dust Generation: When handling the solid, take care to minimize the creation of dust.[1]
Liquid Waste:
-
Collection: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Solvent Identification: If the compound is in a solution, the solvent must be clearly identified on the waste label.
Waste Container Selection and Labeling
The integrity of the disposal process is dependent on the use of appropriate and correctly labeled containers.
Container Material:
-
High-Density Polyethylene (HDPE): Generally shows good resistance to boric acid and is a suitable choice for both solid and liquid waste.[2][3][4][5][6]
-
Borosilicate Glass: An excellent option for liquid waste, as it is highly resistant to most chemicals, with the exception of hydrofluoric acid and strong bases.[7][8][9]
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Any known hazards (e.g., "Irritant")
-
The name of the principal investigator or laboratory contact
-
The accumulation start date
Waste Storage
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be:
-
Well-ventilated.
-
Away from incompatible materials.
-
Under the control of laboratory personnel.
Spill Management and Decontamination
Accidental spills should be managed promptly and safely.
Spill Cleanup Protocol
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill. For solid spills, gently sweep up the material, avoiding dust generation.[1]
-
Collect Residue: Place the absorbed material or swept solids into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.
Decontamination of Glassware and Equipment
Proper decontamination of reusable glassware and equipment is essential to prevent cross-contamination.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated item with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This initial rinsate must be collected as hazardous waste.
-
Secondary Wash: Wash the item with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the item to air dry completely before reuse.
Empty containers of this compound must also be decontaminated before disposal. The container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After decontamination and drying, deface the original label before disposing of the container in the appropriate recycling or waste stream.
Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal service.[1] This may involve chemical incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[1]
Never dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. professionalplastics.com [professionalplastics.com]
- 4. slpipe.com [slpipe.com]
- 5. vinidex.com.au [vinidex.com.au]
- 6. HDPE Chemical Resistance Chart, High Density Polyethylene [kmac-plastics.net]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ruanliving.com [ruanliving.com]
- 9. tpglassbottle.com [tpglassbottle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
